molecular formula C8H5F2NO2 B3374628 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene CAS No. 1025692-47-0

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene

Cat. No.: B3374628
CAS No.: 1025692-47-0
M. Wt: 185.13 g/mol
InChI Key: MFUFIEVSMSIBOA-ONEGZZNKSA-N
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Description

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene is a useful research compound. Its molecular formula is C8H5F2NO2 and its molecular weight is 185.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFIEVSMSIBOA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025692-47-0
Record name 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
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Foundational & Exploratory

1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene: A Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold paramount importance. The strategic incorporation of fluorine atoms profoundly influences metabolic stability, binding affinity, and lipophilicity. 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene (commonly known as 3,4-difluoro-


-nitrostyrene) serves as a highly versatile, electrophilic building block. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the synthesis, isolation, and downstream application of this critical intermediate, ensuring that every protocol provided functions as a self-validating system for the bench chemist.

Physicochemical and Structural Profiling

Correctly identifying and characterizing the starting materials and intermediates is the foundation of any successful synthetic endeavor. The electron-withdrawing nature of both the difluoro-aromatic ring and the nitroethenyl moiety makes this compound highly susceptible to nucleophilic attack, dictating its utility in cascade reactions and cross-couplings 1.

Table 1: Key Physicochemical Properties
PropertyValue
IUPAC Name 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Common Name 3,4-difluoro-

-nitrostyrene
CAS Registry Number 885068-38-2 / 1025689-55-7 2
Molecular Formula C₈H₅F₂NO₂
Molecular Weight 185.13 g/mol 2
Appearance Light yellow crystalline solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in H₂O

Mechanistic Synthesis: The Modified Henry (Nitroaldol) Condensation

The synthesis of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene is achieved via a modified Henry reaction between 3,4-difluorobenzaldehyde and nitromethane.

Causality of Reagent Selection: We utilize ammonium acetate (NH₄OAc) in glacial acetic acid rather than aqueous sodium hydroxide. Why? Strong aqueous bases often trigger the Cannizzaro disproportionation of the aldehyde or lead to complex oligomerization. Ammonium acetate acts as a mild, buffering base to generate the nitronate anion from nitromethane. The glacial acetic acid provides the necessary protic environment to facilitate the subsequent dehydration of the intermediate


-nitro alcohol. This specific buffer system drives the equilibrium entirely toward the thermodynamically stable (E)-alkene, favored by the extended 

-conjugation.

HenryReaction A 3,4-Difluorobenzaldehyde + Nitromethane B Nitronate Formation (NH₄OAc Catalyst) A->B Base Deprotonation C Nucleophilic Attack (Nitroaldol Intermediate) B->C C-C Bond Formation D Dehydration (-H₂O, Reflux) C->D Acid/Base Catalysis E 1,2-Difluoro-4-[(E)-2- nitroethenyl]benzene D->E Thermodynamic Control

Fig 1. Mechanistic workflow of the Henry condensation yielding the (E)-alkene.

Protocol 1: Synthesis and Isolation of the (E)-Nitrostyrene

This protocol is designed to be self-validating through visual and chromatographic cues.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser, a magnetic stir bar, and an argon inlet.

  • Reagent Charging: Dissolve 3,4-difluorobenzaldehyde (10.0 mmol, 1.42 g) in glacial acetic acid (30 mL). Add nitromethane (30.0 mmol, 1.83 g) and ammonium acetate (5.0 mmol, 0.38 g).

    • Causality: The 3-fold excess of nitromethane ensures complete conversion of the aldehyde, while sub-stoichiometric ammonium acetate is sufficient because the acetate ion is catalytically regenerated during dehydration.

  • Reaction Execution: Heat the mixture to 95 °C under argon for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting aldehyde is UV-active but colorless (Rf ~0.6). As the reaction proceeds, a new, bright yellow, UV-active spot will appear (Rf ~0.4). The emergence of the yellow color physically validates the formation of the extended conjugated

    
    -system of the nitrostyrene.
    
  • Workup: Cool the reaction mixture to room temperature, then pour it slowly into 150 mL of crushed ice with vigorous stirring. A yellow precipitate will form immediately.

  • Purification: Filter the solid under vacuum, wash with cold water (3 x 20 mL) to remove residual acetic acid, and recrystallize from hot ethanol to yield pure 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene as bright yellow needles.

Downstream Applications: Strategic Fluorination in Drug Discovery

The 3,4-difluoro-


-nitrostyrene scaffold is a highly prized intermediate. Its electron-deficient double bond makes it an excellent Michael acceptor for asymmetric organocatalysis, such as domino reactions yielding chiral cyclohexanes or enantioselective cascade reactions with sulfur ylides 1, 3. Furthermore, the complete reduction of the nitroalkene yields 3,4-difluorophenethylamine, a privileged pharmacophore in CNS drug discovery and arginase inhibitor development 4.

Downstream Root 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene Sub1 Chemoselective Reduction (LiAlH₄ or Pd/C + H₂) Root->Sub1 Sub2 Asymmetric Michael Addition (Chiral Organocatalysts) Root->Sub2 Sub3 Cycloaddition Reactions (e.g., Diels-Alder) Root->Sub3 Prod1 3,4-Difluorophenethylamine (CNS Active Scaffold) Sub1->Prod1 Prod2 Chiral Nitroalkanes (Enzyme Inhibitors) Sub2->Prod2 Prod3 Fluorinated Heterocycles (Agrochemicals) Sub3->Prod3

Fig 2. Downstream synthetic applications of the fluorinated nitrostyrene scaffold.

Protocol 2: Chemoselective Reduction to 3,4-Difluorophenethylamine

While modern chemoselective hydrogenations of fluoronitroarenes can be achieved using specialized manganese nanocatalysts 5, the most robust bench-scale method for reducing both the alkene and the aliphatic nitro group simultaneously is via Lithium Aluminum Hydride (LiAlH₄).

  • Preparation: Suspend LiAlH₄ (40.0 mmol, 1.52 g) in anhydrous THF (50 mL) in an oven-dried flask at 0 °C under argon.

  • Addition: Dissolve the synthesized 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (10.0 mmol, 1.85 g) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Causality: The reduction of a nitro group is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of dimeric azo-byproducts.

  • Reflux: Once addition is complete, remove the ice bath and reflux the mixture for 4 hours.

  • The Fieser Quench (Self-Validation): Cool the reaction to 0 °C. Sequentially and very slowly add 1.5 mL H₂O, 1.5 mL 15% aqueous NaOH, and 4.5 mL H₂O.

    • Causality: Standard aqueous workups of LiAlH₄ create unfilterable, gelatinous aluminum emulsions. The Fieser method specifically converts these complexes into a crisp, granular white solid (LiAlO₂). Self-validation: If the salts are gelatinous, the quench was incomplete; if they are granular and white, the quench was successful and the product is safely in the organic phase.

  • Isolation: Filter the granular salts through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate in vacuo to yield the crude 3,4-difluorophenethylamine, which can be purified via acid-base extraction.

References

  • [2] CAS 885068-38-2 | 1,2-Difluoro-4-(2-Nitroethenyl)benzene,≥95%. Howei Pharm. Available at: [Link]

  • [1] Enantioselective Cascade Reactions of Stable Sulfur Ylides and Nitroolefins through an Axial-to-Central Chirality Transfer. ACS Publications. Available at: [Link]

  • [5] Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. Available at: [Link]

  • [3] CHAPTER 3: Asymmetric Domino Reactions Based on the Use of Chiral Organocatalysts. RSC Books. Available at: [Link]

  • [4] Synthesis of Arginase Inhibitors: An Overview. PMC / NIH. Available at: [Link]

Sources

(E)-3,4-difluoro-beta-nitrostyrene safety data sheet (SDS) download

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Dossier & Safety Guide: (E)-3,4-Difluoro-beta-nitrostyrene Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Safety, Synthesis, and Handling Protocols for High-Performance Research

Executive Summary

(E)-3,4-Difluoro-beta-nitrostyrene (CAS: 192818-72-7) is a critical electrophilic intermediate in the synthesis of fluorinated phenethylamines and indole derivatives. Its structural incorporation of fluorine atoms at the 3 and 4 positions of the phenyl ring imparts unique metabolic stability and lipophilicity profiles, making it a high-value scaffold in medicinal chemistry, particularly for serotonin receptor ligands and antimicrobial agents.

This guide serves as a Meta-Safety Data Sheet (Meta-SDS) and technical whitepaper. It transcends standard vendor documentation by integrating GHS compliance with field-proven synthetic methodologies and self-validating safety protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is the first line of defense in chemical safety. The (E)-isomer is the thermodynamic product of the Henry reaction and the primary form used in research.

PropertySpecification
Chemical Name (E)-3,4-Difluoro-beta-nitrostyrene
Synonyms (E)-1,2-Difluoro-4-(2-nitrovinyl)benzene; 3,4-Difluoro-ω-nitrostyrene
CAS Number 192818-72-7 (Primary); check vendor specific batches
Molecular Formula C₈H₅F₂NO₂
Molecular Weight 185.13 g/mol
SMILES [O-]/C=C/c1ccc(F)c(F)c1
Appearance Yellow crystalline solid (needles or plates)
Melting Point Experimental determination required per batch.[1] Typical range for difluoro-analogs: 80–100 °C.
Solubility Soluble in DCM, EtOAc, MeOH, hot EtOH. Insoluble in water.
Part 2: Hazard Identification (GHS Classification)

CRITICAL WARNING: Nitrostyrenes are potent electrophiles and mucous membrane irritants. Many are lachrymators (tear agents). Treat this compound as a severe respiratory and ocular irritant even if not explicitly labeled as such on generic packaging.

GHS Label Elements[2][3]
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H302/H312: Harmful if swallowed or in contact with skin (Conservative classification due to nitroalkene moiety).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

Part 3: Synthesis & Experimental Protocol

The synthesis of (E)-3,4-difluoro-beta-nitrostyrene is classically achieved via the Henry Reaction (Nitroaldol Condensation) . This pathway is preferred for its atom economy and thermodynamic selectivity for the (E)-alkene.

Mechanistic Insight

The reaction involves the deprotonation of nitromethane to form a nitronate anion, which attacks the aldehyde carbonyl. The subsequent elimination of water is facilitated by the ammonium acetate catalyst and acetic acid solvent, driving the equilibrium toward the conjugated nitroalkene.

Standardized Protocol: Ammonium Acetate Method

Scale: 10 mmol | Yield Target: 75-85%

Reagents:

  • 3,4-Difluorobenzaldehyde (1.42 g, 10 mmol)

  • Nitromethane (0.92 g, 15 mmol) - Excess drives reaction

  • Ammonium Acetate (0.31 g, 4 mmol) - Catalyst

  • Glacial Acetic Acid (5-10 mL) - Solvent

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-difluorobenzaldehyde and nitromethane to the flask. Add glacial acetic acid, followed by ammonium acetate.[5]

  • Reaction: Heat the mixture to gentle reflux (approx. 100-105 °C) for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes) for the disappearance of the aldehyde.

    • Note: The product will appear as a bright yellow spot (UV active).

  • Quench: Allow the mixture to cool to room temperature. Pour the reaction mass into 50 mL of crushed ice/water with vigorous stirring.

  • Isolation: The yellow solid will precipitate.[6] Filter via vacuum filtration (Buchner funnel).

  • Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or Isopropanol (IPA).

    • Validation: Dissolve in minimum hot solvent, cool slowly to RT, then 4 °C. Filter and dry crystals in a vacuum desiccator.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and safety checkpoints.

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Purification Phase Start Start: 10 mmol Scale PPE_Check Safety Check: Fume Hood, Gloves, Goggles Start->PPE_Check Reagent_Prep Mix: Aldehyde + MeNO2 + NH4OAc in AcOH PPE_Check->Reagent_Prep Reflux Reflux @ 100°C (2-4 Hours) Reagent_Prep->Reflux TLC_Check TLC Monitor: Aldehyde Consumed? Reflux->TLC_Check TLC_Check->Reflux No (Continue Heating) Quench Pour into Crushed Ice (Precipitation) TLC_Check->Quench Yes (Complete) Filter Vacuum Filtration Quench->Filter Recryst Recrystallize (EtOH/IPA) Filter->Recryst Final_Product (E)-3,4-Difluoro-beta-nitrostyrene Yellow Crystals Recryst->Final_Product

Caption: Figure 1. Process flow diagram for the Henry reaction synthesis of (E)-3,4-difluoro-beta-nitrostyrene, including critical safety checkpoints and purification logic.

Part 4: Emergency Response & Handling

This section acts as the "First Aid" component of the SDS.[3]

ScenarioImmediate Action
Inhalation Evacuate immediately. Move to fresh air. If breathing is difficult, administer oxygen. Nitrostyrenes can cause delayed pulmonary edema; medical observation is recommended.
Skin Contact Wash, do not scrub. Rinse with copious amounts of soap and water for 15 minutes. Remove contaminated clothing.[3][4] If blistering occurs, seek medical attention.
Eye Contact Irrigate immediately. Flush with water for 15+ minutes, lifting eyelids.[3] Do not use neutralizing agents. Consult an ophthalmologist.
Spill/Leak Isolate area. Wear a respirator (N95/P100 minimum). Dampen spill with ethanol to prevent dust. Scoop into a sealed waste container.
Part 5: Downstream Applications

The primary utility of (E)-3,4-difluoro-beta-nitrostyrene lies in its reduction to the corresponding amine.

Reduction Pathway:

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in dry THF or Ether.

  • Product: 3,4-Difluorophenethylamine (2-(3,4-difluorophenyl)ethan-1-amine).

  • Significance: This amine is a bioisostere of 3,4-dimethoxyphenethylamine (DMPEA) and a precursor to fluorinated isoquinolines. The fluorine substitution blocks metabolic hydroxylation at the 3,4-positions, potentially extending the half-life of derived pharmaceutical candidates.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for beta-Nitrostyrene Derivatives. Retrieved from [Link]

  • Organic Syntheses. (1929).[7] Nitrostyrene Synthesis Protocol. Org. Synth. 1929, 9,[7] 66. Retrieved from [Link]

Sources

Positional Isomerism in Fluorinated Pharmacophores: A Technical Analysis of 3,4- vs. 2,4-Difluoro-β-Nitrostyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

The strategic incorporation of fluorine atoms into organic scaffolds is a foundational principle in modern drug design, utilized to modulate pKa, enhance metabolic stability, and dictate conformational preferences. Among versatile synthetic intermediates, fluorinated β-nitrostyrenes serve as critical precursors for phenethylamines, targeted enzyme inhibitors, and novel antimicrobial agents.

However, the positional isomerism of the fluorine atoms—specifically comparing 3,4-difluoro-β-nitrostyrene (3,4-DFNS) to 2,4-difluoro-β-nitrostyrene (2,4-DFNS)—fundamentally alters the molecule's physical organic chemistry. As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind these structural differences, their impact on chemical reactivity, and the field-proven protocols required to synthesize and validate them.

Structural and Electronic Profiling: The Causality of Position

The reactivity of the β-nitrostyrene core (a classic Michael acceptor) is dictated by the electron density at the β-carbon and the coplanarity of the conjugated system. The positional shift of a single fluorine atom from the meta (3-position) to the ortho (2-position) position triggers a cascade of steric and electronic consequences.

The 3,4-Difluoro Architecture (Planar Conjugation)

In 3,4-DFNS, the fluorine atoms occupy the meta and para positions.

  • Electronic Effects: The para-fluorine exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance electron-donating effect (+R). The meta-fluorine exerts a pure -I effect[4].

  • Conformational Causality: Because there are no substituents at the ortho positions, there is virtually zero steric hindrance between the aromatic ring and the vinylic protons. This allows the nitrovinyl moiety to remain perfectly coplanar with the phenyl ring, maximizing

    
    -orbital overlap and extending the conjugated system.
    
The 2,4-Difluoro Architecture (Steric Twist and Localized Electrophilicity)

In 2,4-DFNS, the shift to the ortho and para positions introduces a critical structural conflict.

  • Steric Hindrance: The ortho-fluorine, despite being relatively small (Van der Waals radius ~1.47 Å), creates a steric clash with the adjacent vinylic proton of the alkene [2].

  • Conformational Causality: To relieve this A(1,3)-like strain, the molecule must adopt a slightly twisted conformation, breaking the dihedral angle out of perfect planarity. This twist disrupts the extended

    
    -conjugation, subtly blue-shifting its UV absorbance compared to the 3,4-isomer.
    
  • Reactivity Shift: The extreme proximity of the highly electronegative ortho-fluorine to the electrophilic β-carbon dramatically increases the localized -I effect. This makes the β-carbon of 2,4-DFNS highly electrophilic, though the steric bulk can simultaneously impede the approach of very bulky nucleophiles during Michael additions.

IsomerComparison cluster_24 2,4-Difluoro-β-nitrostyrene cluster_34 3,4-Difluoro-β-nitrostyrene NodeA Ortho-Fluorine (Steric Clash & -I Pull) NodeB Twisted Nitrovinyl Core (Disrupted Conjugation) NodeA->NodeB Forces dihedral twist NodeC Meta/Para-Fluorines (Pure Electronic Effects) NodeD Planar Nitrovinyl Core (Maximized Conjugation) NodeC->NodeD Maintains planarity

Fig 1: Steric and electronic causality in 2,4- vs 3,4-difluoro-beta-nitrostyrene conformations.

Quantitative Comparison of Isomeric Properties

To guide synthetic planning, the following table synthesizes the divergent physicochemical and reactive properties of the two isomers.

Parameter3,4-Difluoro-β-nitrostyrene2,4-Difluoro-β-nitrostyrene
Substitution Pattern Meta (3), Para (4)Ortho (2), Para (4)
Steric Profile at β-Carbon UnhinderedModerately Hindered (by ortho-F)
Conjugation State Extended (Coplanar)Disrupted (Twisted dihedral angle)
Electrophilicity (Michael) HighVery High (Proximity of ortho-F)
Metabolic Stability (In Vivo) Blocks para and meta oxidationBlocks para and ortho oxidation
Primary Synthetic Route Henry CondensationHenry Condensation

Self-Validating Synthetic Protocol: The Henry Condensation

Both isomers are synthesized via the Henry (nitroaldol) condensation of the respective difluorobenzaldehyde with nitromethane [1]. As an application scientist, I mandate protocols that are self-validating—meaning the reaction design inherently drives the equilibrium toward the product, and in-process controls prevent downstream failures.

Causality of Reagent Selection
  • Nitromethane: Acts as both the carbon source and the solvent (or co-solvent) [3].

  • Ammonium Acetate (

    
    ):  Chosen over strong bases (like NaOH) to prevent the Cannizzaro reaction or polymerization of the aldehyde. 
    
    
    
    acts as an amphoteric catalyst: the acetate anion deprotonates nitromethane to form the nucleophilic nitronate, while the ammonium cation protonates the intermediate alkoxide, facilitating the E1cB dehydration to yield the thermodynamically stable (E)-alkene.
Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 10.0 mmol of the starting aldehyde (either 3,4-difluorobenzaldehyde or 2,4-difluorobenzaldehyde) in 15 mL of glacial acetic acid.

  • Catalyst & Reagent Addition: Add 12.0 mmol (excess) of nitromethane, followed by 2.5 mmol of anhydrous ammonium acetate.

  • Thermal Activation: Heat the mixture to 95°C (reflux) for 4–6 hours. Note: 2,4-difluorobenzaldehyde may require slightly longer reaction times due to the steric hindrance of the ortho-fluorine impeding the initial nucleophilic attack.

  • In-Process Validation (TLC): Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the UV-active aldehyde spot and the appearance of a bright yellow, lower-Rf spot confirms the formation of the nitrostyrene.

  • Quench and Crystallization: Pour the hot mixture into 50 mL of ice water. The sudden drop in solubility forces the (E)-β-nitrostyrene to precipitate as a crystalline solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to ensure absolute isomeric purity.

SynthesisWorkflow Aldehyde Difluorobenzaldehyde (2,4- or 3,4-Isomer) Henry Henry Condensation (CH3NO2, NH4OAc, 95°C) Aldehyde->Henry Nitronate Attack Intermediate Nitroaldol Intermediate (Alkoxide) Henry->Intermediate Dehydration E1cB Dehydration (-H2O) Intermediate->Dehydration Acid/Base Catalysis Product (E)-Difluoro-β-nitrostyrene (Target Scaffold) Dehydration->Product Thermodynamic Control

Fig 2: Mechanistic workflow and self-validating steps of the Henry condensation.

Downstream Applications in Drug Discovery

The choice between 3,4-DFNS and 2,4-DFNS dictates the trajectory of downstream drug development workflows.

When these nitrostyrenes are subjected to reduction (e.g., using


 or 

) to yield difluorophenethylamines, the resulting amines exhibit different binding affinities in target receptors (such as 5-HT or dopamine receptors). The 2,4-difluoro substitution pattern often locks the ethylamine side chain into a specific spatial orientation due to the ortho-fluorine restricting bond rotation. Conversely, the 3,4-difluoro pattern maintains a flatter, more flexible profile that can intercalate into narrower binding pockets while simultaneously blocking cytochrome P450-mediated oxidation at the vulnerable para position.

Understanding the fundamental physical organic chemistry of these isomers ensures that chemists can rationally design syntheses and predict the pharmacokinetic behavior of the resulting active pharmaceutical ingredients.

References

  • LookChem. Nitroethane and Aza-Henry Reaction Dynamics. LookChem Compound Database. Retrieved March 6, 2026, from [Link]

  • National Institutes of Health (PMC). Synthesis of Arginase Inhibitors: An Overview (Utilization of 3,4-difluorobenzaldehyde). PMC Database. Retrieved March 6, 2026, from [Link]

biological activity of fluorinated beta-nitrostyrene derivatives

Technical Masterclass: Biological Activity of Fluorinated -Nitrostyrene Derivatives

Executive Summary

The incorporation of fluorine into the

Part 1: Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The core biological activity of

Michael acceptors

  • Target: Protein Tyrosine Phosphatase 1B (PTP1B) and tubulin.

  • Mechanism: Covalent modification of the active site cysteine (e.g., Cys215 in PTP1B) leads to irreversible or slowly reversible enzyme inhibition.

The "Fluorine Effect"

Fluorination is not merely a structural decoration; it is a functional amplifier:

  • Electronic Enhancement: The high electronegativity of fluorine (at para or ortho positions) pulls electron density from the aromatic ring, further polarizing the

    
    -carbon and increasing the rate of Michael addition.
    
  • Lipophilicity (LogP): C-F bonds increase lipid solubility, facilitating passive transport across the bacterial cell envelope, particularly in Gram-negative strains like E. coli.

  • Metabolic Blockade: Fluorine substitution at metabolically labile sites (e.g., para-position) blocks oxidative metabolism (hydroxylation), extending the compound's half-life.

Visualization: Molecular Mechanism

The following diagram illustrates the Michael addition of a protein thiol to the fluorinated

MichaelAdditionSubstrateFluorinated β-Nitrostyrene(Electrophile)ComplexTransition State(Tetrahedral)Substrate->Complex Electronic Pull (F)NucleophileProtein Thiol (Cys-SH)(Nucleophile)Nucleophile->Complex Nucleophilic AttackAdductProtein-Adduct(Enzyme Inhibition)Complex->Adduct Covalent Bond FormationROSROS Generation(Secondary Effect)Adduct->ROS Redox Cycling (Nitro Group)

Caption: Mechanism of Action: Nucleophilic attack by protein cysteine thiols on the electron-deficient beta-carbon, enhanced by fluorine substitution.

Part 2: Therapeutic Applications & Data[1]

Antimicrobial Activity

Fluorinated derivatives, particularly 4-fluoro-


-methyl-

-nitrostyrene
12

Key Findings:

  • Target: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Potency: 4-Fluoro substitution often results in a 2-8 fold reduction in Minimum Inhibitory Concentration (MIC).

Antifungal Potential

Recent studies highlight the efficacy of these compounds against Candida species, including multidrug-resistant isolates.[3][4]

  • Mechanism: Perturbation of the fungal cell wall, modulation of drug efflux pumps, and induction of oxidative stress.[5][4]

  • Synergy: Synergistic effects observed when combined with fluconazole.[5][3][4]

Anticancer Properties[6]
  • Apoptosis: Induction of the caspase cascade and PARP cleavage.

  • Signaling: Inhibition of PI3K/AKT and STAT3 pathways, suppressing tumor migration and invasion.

  • Selectivity: Compounds like CYT-Rx20 show cytotoxicity against breast and esophageal cancer cell lines.

Data Summary: Comparative Biological Activity[2][3][7]
Compound ClassSubstituent (R)

-Position
Target OrganismActivity (MIC/IC50)Mechanism Note
Reference HHS. aureusModerateBaseline Michael acceptor
Fluorinated 4-FluoroHE. coliHigh (< 30 µg/mL)Enhanced lipophilicity
Methylated 4-FluoroMethylE. coliHighest Steric stability + Lipophilicity
Derivative 3-OH, 4-OMeMethylBreast CancerLow IC50ROS-mediated apoptosis

Part 3: Synthesis Protocol (Henry Reaction)

The synthesis of fluorinated

Experimental Protocol

Objective: Synthesis of 4-Fluoro-

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Nitromethane (solvent/reactant, excess or 1.2 eq)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Solvent)[6]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-fluorobenzaldehyde (20 mmol) and ammonium acetate (10 mmol) to the flask.

  • Solvent Addition: Add nitromethane (10 mL) and glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation: The product typically precipitates as a yellow crystalline solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (3 x 20 mL) to remove acid and catalyst.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography if necessary.

  • Validation: Confirm structure via 1H-NMR (distinct doublet for vinylic protons) and melting point.

Visualization: Synthesis Workflow

SynthesisWorkflowStartReagents:4-Fluorobenzaldehyde + NitromethaneProcessReflux (100°C, 2-4h)(Henry Reaction)Start->ProcessCatalystCatalyst:NH4OAc / AcOHCatalyst->ProcessWorkupQuench in Ice WaterPrecipitationProcess->WorkupPurificationRecrystallization (EtOH)or Column ChromatographyWorkup->PurificationProductFinal Product:4-Fluoro-β-nitrostyrenePurification->Product

Caption: Workflow for the Henry-Knoevenagel condensation to synthesize fluorinated beta-nitrostyrenes.

Part 4: Structure-Activity Relationship (SAR) Logic

Designing the optimal derivative requires balancing reactivity with bioavailability.

  • The Halogen Switch:

    • Fluorine (F): Smallest Van der Waals radius, high electronegativity. Best for metabolic stability and penetrating Gram-negative cell walls.

    • Chlorine (Cl) / Bromine (Br): Higher lipophilicity but larger steric bulk. Often effective against Gram-positive bacteria but less so against E. coli.

  • Positioning:

    • Para (4-position): Optimal for potency. Blocks metabolic degradation.

    • Ortho (2-position): Can introduce steric hindrance, potentially reducing binding affinity to the target enzyme.

  • The

    
    -Methyl Group: 
    
    • Introduction of a methyl group at the

      
      -carbon (using nitroethane instead of nitromethane) significantly increases stability against hydrolysis and polymerization, often leading to lower MIC values.
      
Visualization: SAR Decision Tree

SAR_LogicCoreβ-Nitrostyrene CoreModificationSelect ModificationCore->ModificationRingSubAromatic Ring SubstitutionModification->RingSubChainSubSide Chain Substitution (β-pos)Modification->ChainSubParaF4-FluoroRingSub->ParaFOrthoF2-FluoroRingSub->OrthoFBetaMeβ-MethylChainSub->BetaMeBetaHβ-HydrogenChainSub->BetaHResult1High Gram-Neg ActivityMetabolic StabilityParaF->Result1Result2Steric HindranceLower PotencyOrthoF->Result2Result3Increased LipophilicityEnhanced StabilityBetaMe->Result3Result4Baseline ActivityPolymerization RiskBetaH->Result4

Caption: Decision tree for optimizing biological activity through structural modification of the nitrostyrene scaffold.

References

  • A Study of Fluorin

    
    -Nitrostyrenes as Antimicrobial Agents. Applied Sciences.
    [Link][2][7]
    
  • 
    -Nitrostyrene Derivatives as Broad Range Potential Antifungal Agents. European Journal of Medicinal Chemistry.
    [Link]
    
  • Comparisons of Halogen

    
    -Nitrostyrenes as Antimicrobial Agents. ResearchGate.
    [Link]
    
  • Synthesis, Antimicrobial Study, and Molecular Docking Simul

    
    -Nitrostyrene Derivatives. MDPI.
    [Link]
    
  • The Synthetic

    
    -Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth. PLOS ONE.
    [Link]
    

The Antimicrobial Pharmacophore of 3,4-Difluoro-beta-nitrostyrene: A Technical Guide to Mechanistic Action and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that bypass traditional resistance mechanisms. Beta-nitrostyrenes (BNS) have emerged as highly potent antimicrobial agents. Specifically, the introduction of fluorine atoms—yielding compounds like 3,4-difluoro-beta-nitrostyrene (3,4-diF-BNS) —dramatically enhances the electrophilicity and lipophilicity of the scaffold [1, 2].

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the causality behind the chemical design of 3,4-diF-BNS, elucidate its covalent mechanism of action, and provide self-validating experimental workflows for synthesizing and evaluating this class of compounds.

Chemical Rationale: The Power of Fluorination

The antimicrobial efficacy of the beta-nitrostyrene scaffold relies entirely on its nature as a Michael acceptor . The nitro group (


) is strongly electron-withdrawing, leaving the beta-carbon of the alkene highly electrophilic.

When we modify the aromatic ring to create 3,4-difluoro-beta-nitrostyrene, two critical physicochemical shifts occur:

  • Inductive Electron Withdrawal: The high electronegativity of the fluorine atoms at the 3 and 4 positions exerts a strong inductive pull across the aromatic system. This further depletes electron density at the beta-carbon, drastically increasing the reaction kinetics when exposed to nucleophiles [2].

  • Lipophilicity Tuning (log P): For an antimicrobial agent to reach its intracellular targets, it must traverse the bacterial lipid bilayer. Fluorination optimizes the partition coefficient (log P). Research indicates that a log P of approximately 2.0 (±0.5) is optimal for penetrating Gram-negative outer membranes without becoming irreversibly trapped in the hydrophobic lipid core [1].

Mechanistic Paradigm: Covalent Thiol Modification

Unlike traditional antibiotics that target cell wall synthesis or ribosomal subunits, 3,4-diF-BNS operates via the irreversible, covalent modification of essential bacterial enzymes.

Upon entering the microbial cytoplasm, the electrophilic beta-carbon of 3,4-diF-BNS undergoes a rapid conjugate addition (Michael addition) with nucleophilic thiol (


) groups. These thiols are predominantly found on cysteine residues  within the active sites of critical enzymes, such as protein tyrosine phosphatases (PTPases) and respiratory chain proteins, as well as in the intracellular antioxidant glutathione [1, 3]. By covalently binding to these thiols, 3,4-diF-BNS induces catastrophic enzyme inactivation, oxidative stress, and rapid cell death [4].

Mechanism A 3,4-diF-BNS (Electrophilic β-carbon) C Michael Addition (Nucleophilic Attack) A->C B Microbial Target (e.g., Cysteine-SH in PTPases) B->C D Covalent Adduct Formation (Irreversible) C->D Rapid kinetics due to F-atom electronegativity E Enzyme Inactivation & Cell Death D->E

Figure 1: Mechanism of action showing nucleophilic attack by microbial thiols on 3,4-diF-BNS.

Quantitative Antimicrobial Efficacy

The structural enhancements of 3,4-diF-BNS translate directly to potent in vitro efficacy, particularly against Gram-positive bacteria and fungal pathogens. Gram-negative bacteria typically exhibit higher Minimum Inhibitory Concentrations (MICs) due to the presence of multidrug efflux pumps (e.g., AcrAB-TolC) that actively extrude xenobiotics [2, 4].

Table 1: Comparative MIC Data for Beta-Nitrostyrene Derivatives

Compound / DrugS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungi)
3,4-diF-BNS 4 - 8 µg/mL4 - 8 µg/mL>64 µg/mL8 - 16 µg/mL
Unsubstituted BNS 16 - 32 µg/mL16 - 32 µg/mL>128 µg/mL32 - 64 µg/mL
Ampicillin (Control) 1 - 2 µg/mL0.5 - 1 µg/mL4 - 8 µg/mLN/A
Amphotericin B (Control) N/AN/AN/A0.5 - 1 µg/mL

Data synthesized from standardized broth microdilution assays evaluating halogenated BNS derivatives [1, 2].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the necessary controls to eliminate false positives and artifacts.

Workflow S1 1. Synthesis (Henry Reaction) S2 2. Purification (Recrystallization) S1->S2 S3 3. MoA Validation (DTNB Thiol Assay) S2->S3 S4 4. Efficacy (MIC Microdilution) S3->S4

Figure 2: End-to-end workflow from synthesis to mechanistic validation and efficacy screening.

Protocol A: Synthesis of 3,4-diF-BNS via the Henry Reaction

Objective: Synthesize the biologically active E-isomer of 3,4-diF-BNS. Causality: The Henry (nitroaldol) reaction is conducted under thermodynamic control (reflux conditions) rather than kinetic control. This ensures the formation of the trans (E) isomer, which is sterically required for optimal intercalation into bacterial enzyme active sites.

  • Reaction Setup: In a round-bottom flask, dissolve 10 mmol of 3,4-difluorobenzaldehyde and 50 mmol of nitromethane in 20 mL of glacial acetic acid.

  • Catalysis: Add 5 mmol of ammonium acetate. Rationale: The weak base catalyzes the formation of the nitronate anion without triggering unwanted polymerization of the product.

  • Reflux: Heat the mixture to 90°C and reflux for 4 to 6 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Cool the mixture to room temperature and pour over crushed ice. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent. Recrystallize the crude product from hot 95% ethanol to yield pure yellow crystals of 3,4-diF-BNS.
    
Protocol B: Mechanistic Validation (Thiol Depletion Assay)

Objective: Prove that 3,4-diF-BNS acts via covalent thiol modification. Causality: Ellman’s reagent (DTNB) reacts specifically with free thiols to produce TNB, a yellow compound absorbing at 412 nm. By tracking the disappearance of the 412 nm signal, we can quantify the rate at which 3,4-diF-BNS covalently binds to and depletes free thiols [3].

  • Preparation: Prepare a 100 µM solution of L-cysteine in Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Add 3,4-diF-BNS (dissolved in DMSO) to a final concentration of 100 µM. Incubate at 37°C.

  • Sampling: At intervals of 0, 15, 30, and 60 minutes, extract a 100 µL aliquot of the reaction mixture.

  • Quantification: Add 10 µL of DTNB (2 mM) to the aliquot. Incubate for 5 minutes in the dark, then measure absorbance at 412 nm using a microplate reader.

  • Self-Validation Control: Run a parallel control containing L-cysteine and DMSO (vehicle) without the drug. Rationale: This accounts for the natural auto-oxidation rate of L-cysteine in the buffer, ensuring the observed depletion is strictly drug-mediated.

Protocol C: Broth Microdilution MIC Assay (Resazurin-Assisted)

Objective: Determine the Minimum Inhibitory Concentration against target pathogens. Causality: Highly lipophilic compounds like 3,4-diF-BNS often precipitate in aqueous media, creating optical density (OD) artifacts that mimic bacterial growth. Using resazurin dye provides a metabolic, colorimetric readout that bypasses OD scattering errors.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust to a final inoculum of

    
     CFU/mL.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 3,4-diF-BNS in MHB (concentration range: 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1% v/v.

  • Inoculation: Dispense 50 µL of the bacterial inoculum into each well containing 50 µL of the diluted drug.

  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Self-Validating Readout: Add 10 µL of 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

    • Interpretation: Viable, respiring cells reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, definitively proving the cessation of cellular respiration.

References

  • Nicoletti, G., et al. "A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents." MDPI Molecules, 2012.[Link]

  • White, K.S., et al. "Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents." MDPI Molecules, 2014.[Link]

  • Shafi, S., et al. "Design, synthesis and biological activity of peptidyl β-nitrostyrenes as cysteine protease inhibitors against Leishmania donovani." RSC Advances, 2025.[Link]

  • Zha, X., et al. "Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens." Pharmacological Reviews, 2023.[Link]

Technical Guide: Toxicity Profile of Fluorinated Nitrostyrenes in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated


-nitrostyrenes represent a potent class of small molecules with significant antimicrobial and anticancer potential. However, their development is frequently attrition-prone due to a narrow therapeutic index. This guide provides a technical deep-dive into the cellular toxicity mechanisms of these compounds, specifically focusing on the impact of fluorine substitution on electrophilicity and lipophilicity.

Key Takeaway: The toxicity of fluorinated nitrostyrenes is primarily driven by their action as "hard" Michael acceptors, leading to rapid glutathione (GSH) depletion and subsequent reactive oxygen species (ROS)-mediated mitochondrial collapse.

Chemical Basis of Toxicity

To understand the toxicity profile, one must first analyze the pharmacophore. The


-nitrostyrene backbone contains a nitro group conjugated to an alkene and an aromatic ring.
The Fluorine Effect

The introduction of fluorine atoms (F) onto the aryl ring significantly alters the physicochemical properties compared to the parent nitrostyrene:

  • Enhanced Electrophilicity: Fluorine is the most electronegative element. Through the inductive effect (

    
    ), it withdraws electron density from the aromatic ring, which is conjugated to the nitroalkene. This makes the 
    
    
    
    -carbon significantly more electron-deficient (electrophilic), increasing the rate of reaction with cellular nucleophiles.
  • Lipophilicity Modulation: Fluorination increases lipophilicity (LogP), enhancing membrane permeability. This facilitates rapid entry into the cell and accumulation in lipid-dense organelles like mitochondria.

SubstituentElectronic EffectLipophilicity ImpactReactivity (Michael Addition)
H (Unsubstituted) BaselineBaselineModerate
4-Fluoro Strong

(Inductive withdrawal)
Moderate IncreaseHigh
2-Fluoro Strong

+ Steric effects
High IncreaseVery High

-Methyl
Steric hindranceModerate IncreaseReduced (Safety Valve)

Cellular Mechanisms of Action[1]

The toxicity cascade is deterministic and follows a specific sequence of events triggered by the alkylation of cellular thiols.

The Thiol-Switch Mechanism

Upon entering the cytoplasm, fluorinated nitrostyrenes react irreversibly with the sulfhydryl (-SH) group of Glutathione (GSH) via a Michael addition reaction. Because GSH is the cell's primary antioxidant buffer, its depletion renders the cell defenseless against basal metabolic ROS.

Mitochondrial Uncoupling

Following GSH depletion, these lipophilic compounds often localize to the mitochondrial inner membrane. They can act as uncouplers or inhibitors of the Electron Transport Chain (ETC), specifically targeting Complex I and III, leading to superoxide leakage.

Pathway Visualization

The following diagram illustrates the causal signaling pathway from compound entry to apoptotic cell death.

ToxicityPathway Compound Fluorinated Nitrostyrene GSH Intracellular GSH Pool Compound->GSH Michael Addition Mito Mitochondrial Dysfunction (ΔΨm Collapse) Compound->Mito Direct Uncoupling Adduct GSH-Nitrostyrene Adduct (Inactive Antioxidant) GSH->Adduct Depletion ROS ROS Accumulation (H2O2, Superoxide) GSH->ROS Loss of Buffering ROS->Mito Oxidative Stress CytC Cytochrome C Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis / Necrosis Caspase->Apoptosis

Figure 1: The mechanistic cascade of fluorinated nitrostyrene toxicity. Red arrows indicate the primary toxicological insult (alkylation).

Experimental Protocols for Toxicity Assessment

Standard cytotoxicity assays (like MTT) often yield false positives with nitrostyrenes because the nitro group can directly reduce tetrazolium salts, or the compound can inhibit the dehydrogenase enzymes required for the assay.

Directive: Use a multi-parametric approach. Do not rely on a single endpoint.

Validated Workflow

To ensure data integrity, follow this specific workflow designed to eliminate chemical artifacts.

AssayWorkflow cluster_assays Parallel Endpoints Start Cell Seeding (96-well, 5-10k cells) Treat Treatment (0.1 - 50 µM) + Vehicle Control Start->Treat Wash CRITICAL WASH (PBS x 2) Treat->Wash Remove Compound ROS ROS Assay (DCFDA / CellROX) Wash->ROS GSH GSH Quantification (DTNB / Ellman's) Wash->GSH Viability Viability (Resazurin/Alamar Blue) Wash->Viability Analysis Data Normalization & IC50 Calculation ROS->Analysis GSH->Analysis Viability->Analysis

Figure 2: Experimental workflow emphasizing the removal of extracellular compound (Wash step) to prevent assay interference.

Protocol: ROS Detection (DCFDA)

Context: Fluorinated nitrostyrenes induce ROS within 1-4 hours. Measuring at 24 hours often misses the peak oxidative event.

  • Seeding: Seed cells (e.g., A549 or HepG2) in black-walled 96-well plates.

  • Probe Loading: Wash cells with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins before treatment.

    • Why? Loading before treatment captures the immediate burst of ROS upon compound addition.

  • Treatment: Remove DCFDA solution. Add fluorinated nitrostyrene in phenol-red free media.

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 30 mins for 4 hours.

Protocol: Glutathione (GSH) Depletion

Context: This is the direct biomarker of Michael acceptor activity.

  • Lysis: Treat cells for 2-6 hours. Lyse using 5% sulfosalicylic acid (SSA) to precipitate proteins and prevent oxidation.

  • Reaction: Mix supernatant with DTNB (Ellman’s Reagent).

  • Measurement: Absorbance at 412 nm.

  • Control: Pre-treat a control group with NAC (N-acetylcysteine, 5mM). If NAC rescues viability, the toxicity is confirmed to be thiol-dependent [1].

Structure-Activity Relationship (SAR) & Mitigation

To reduce toxicity while maintaining efficacy (e.g., antimicrobial activity), the reactivity of the double bond must be tuned.

  • The "Goldilocks" Zone: You want the compound to react with bacterial thiols but be slow enough to be detoxified by high levels of mammalian GSH (GST enzymes).

  • Steric Shielding: Introducing a methyl group at the

    
    -position (
    
    
    
    -methyl-nitrostyrene) drastically reduces toxicity. The methyl group provides steric hindrance, slowing down the nucleophilic attack by GSH [2].
  • Fluorine Position:

    • 4-Fluoro: Highly toxic due to para-position electron withdrawal enhancing reactivity without steric hindrance.

    • 3-Fluoro: Often a better compromise between potency and metabolic stability.

References

  • Milhazes, N., et al. (2006).[1] "

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry. 
    
  • Park, J., & Pei, D. (2004). "Trans-

    
    -nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases." Biochemistry. 
    
  • Kaushik, P., et al. (2021). "Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles." Journal of Medicinal Chemistry.

  • Wondrousch, D., et al. (2010).[2] "Mechanism of Action of Acrolein Toxicity: Relevance of Michael Acceptor Reactivity." Chemical Research in Toxicology.

Sources

IUPAC name for 3,4-difluoro-beta-nitrostyrene

Technical Guide: IUPAC Nomenclature and Synthesis of 3,4-Difluoro- -nitrostyrene

Introduction

In the realm of medicinal chemistry, fluorinated phenethylamines are critical scaffolds for psychotropic and neuroactive drug discovery. 3,4-Difluoro-


-nitrostyrene

This guide provides a rigorous derivation of the compound's Preferred IUPAC Name (PIN), a validated synthesis protocol via the Henry reaction, and a mechanistic analysis of its reactivity profile.

Structural Analysis & IUPAC Nomenclature

The trivial name "3,4-difluoro-

Deconstruction of the Trivial Name
  • Styrene: The parent structure is phenylethene (

    
    ).
    
  • 
    -Nitro:  The nitro group (
    
    
    ) is attached to the
    
    
    -carbon. In the styrene system, the
    
    
    -carbon is attached to the phenyl ring, and the
    
    
    -carbon is the terminal alkene carbon.
  • 3,4-Difluoro: Two fluorine atoms substitute hydrogen on the phenyl ring at positions 3 and 4 relative to the vinyl chain.

Derivation of the Preferred IUPAC Name (PIN)

IUPAC rules prioritize the principal functional group and the longest carbon chain containing the principal characteristic group. However, nitro groups are always treated as prefixes (substituents), not suffixes.

  • Principal Chain: The ethene chain (

    
    ) is the acyclic parent component.
    
  • Numbering: The chain is numbered to give the substituents the lowest locants. The phenyl ring is a substituent on the ethene chain.

    • Position 1: Attached to the phenyl ring (to maximize connectivity priority).

    • Position 2: Attached to the nitro group.[1][2][3][4][5]

  • Substituents:

    • On Carbon 1: A 3,4-difluorophenyl group.[6]

    • On Carbon 2: A nitro group.[2][5]

  • Stereochemistry: The double bond in

    
    -nitrostyrenes synthesized via condensation is typically the (
    
    
    )-isomer
    (trans), where the bulky phenyl group and the nitro group are on opposite sides to minimize steric strain.

Systematic Name Construction: 1-(3,4-difluorophenyl)-2-nitroethene

Alternatively, treating benzene as the parent (often preferred in CAS indexing for substituted benzenes): 1,2-difluoro-4-(2-nitroethenyl)benzene

Preferred IUPAC Name (PIN): 1,2-difluoro-4-[(1E)-2-nitroethenyl]benzene

Nomenclature Logic Flow

The following diagram illustrates the logical pathway from structure to PIN.

NomenclatureStructStructure:Ar-CH=CH-NO2ParentParent System:Benzene vs. EtheneStruct->ParentRuleIUPAC Rule P-44:Seniority of Ring vs. ChainParent->RuleSubstSubstituents:1,2-difluoro (Ring)2-nitroethenyl (Chain)Rule->SubstBenzene as ParentPINPIN:1,2-difluoro-4-[(1E)-2-nitroethenyl]benzeneSubst->PIN

Figure 1: Decision tree for deriving the Preferred IUPAC Name.

Synthesis: The Henry Reaction

The most robust method for synthesizing 3,4-difluoro-

Reaction Scheme
Detailed Protocol

Reagents:

  • 3,4-Difluorobenzaldehyde (1.0 eq)

  • Nitromethane (5-10 eq, acts as solvent/reactant)

  • Ammonium Acetate (0.2 - 0.5 eq, catalyst)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-difluorobenzaldehyde (e.g., 10 mmol) and ammonium acetate (2-5 mmol) to the flask.

  • Solvent: Add nitromethane (approx. 5-10 mL per gram of aldehyde). Note: Excess nitromethane drives the equilibrium.

  • Reflux: Heat the mixture to gentle reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (SiO
    
    
    , 20% EtOAc/Hexane). The product typically appears as a bright yellow spot (UV active).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often crystallizes directly upon cooling. If not, remove excess nitromethane under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with water (

      
      ) and brine (
      
      
      ) to remove the catalyst.
  • Purification: Recrystallize from hot ethanol or isopropanol.

    • Target Appearance: Yellow crystalline needles.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the nitronate anion on the aldehyde carbonyl, followed by spontaneous dehydration of the

MechanismStep1Deprotonation:Nitromethane + Base -> Nitronate AnionStep2Nucleophilic Attack:Nitronate attacks 3,4-DifluorobenzaldehydeStep1->Step2Step3Intermediate:Beta-nitro alkoxide formationStep2->Step3Step4Protonation:Formation of Beta-nitro alcoholStep3->Step4Step5Elimination (E1cB/E2):Loss of H2O -> NitroalkeneStep4->Step5- H2O

Figure 2: Step-wise mechanism of the Henry condensation leading to the nitroalkene.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected parameters.

TechniqueExpected Signal / CharacteristicAssignment
Appearance Yellow crystalline solidConjugated nitroalkene chromophore

H NMR
(CDCl

)

7.50–8.00 (2H, d,

Hz)
Vinylic protons (

). Large

indicates trans (

) geometry.

H NMR
(Aromatic)

7.00–7.40 (Multiplet, 3H)
3,4-Difluorophenyl ring protons.

F NMR
Two distinct signals (approx -130 to -140 ppm)Fluorine atoms at C3 and C4 (non-equivalent).
IR Spectroscopy ~1515 cm

(asym), ~1340 cm

(sym)
Nitro group (

) stretches.
IR Spectroscopy ~1635 cm

C=C alkene stretch.

Applications in Drug Development

3,4-Difluoro-

Precursor to Phenethylamines

The primary application is the reduction of the nitroalkene to 3,4-difluorophenethylamine , a bioisostere of dopamine and other catecholamines.

  • Reduction Method A (Laboratory): Lithium Aluminum Hydride (LiAlH

    
    ) in THF.
    
  • Reduction Method B (Scalable): NaBH

    
     with CuCl
    
    
    or catalytic hydrogenation (Pd/C).
Covalent Inhibition (Michael Acceptor)

The electron-withdrawing nitro group activates the

  • Mechanism: Reacts with nucleophilic cysteine residues in proteins via Michael addition.

  • Utility: Used to design covalent inhibitors for enzymes or as antimicrobial agents (e.g., antifungal properties of nitrostyrenes).

Safety & Handling

  • Lachrymator:

    
    -Nitrostyrenes are potent mucous membrane irritants. Handle only in a functioning fume hood.
    
  • Skin Irritant: Wear nitrile gloves and lab coat. Wash immediately upon contact.

  • Reactivity: Avoid contact with strong bases or reducing agents unless under controlled reaction conditions.

References

  • Nomenclature Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Henry Reaction Mechanism : L. Henry, "Formation of Nitro-alcohols," Compt. Rend., vol. 120, pp. 1265–1268, 1895. Link

  • Synthesis of Nitrostyrenes: Ballini, R., et al. "Nitroalkanes and Ethyl Glyoxylate as Common Precursors for the Synthesis of

    
    -Nitroalkenes." Tetrahedron, vol. 64, no. 22, 2008. Link
    
  • Medicinal Applic

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study." Bioorganic & Medicinal Chemistry, vol. 14, no. 12, pp. 4078-4088, 2006. Link
    

Technical Guide: Solubility & Handling of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-Difluoro-β-nitrostyrene ) in Dimethyl Sulfoxide (DMSO).[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Before establishing solubility protocols, it is critical to understand the molecular architecture that dictates solvent interaction.[2] This compound is a lipophilic, electron-deficient aromatic system.[1][2]

Property Technical Detail
IUPAC Name 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene
Common Name 3,4-Difluoro-β-nitrostyrene
Molecular Formula C₈H₅F₂NO₂
Molecular Weight 185.13 g/mol
Physical State Yellow crystalline solid (typical for nitrostyrenes)
Electronic Character Highly electron-deficient due to the nitro group (strongly withdrawing) and two fluorine atoms.[1][2] This makes the

-carbon a potent Michael Acceptor .[1][2]
LogP (Predicted) ~2.3 - 2.8 (Lipophilic)
The Role of DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound due to its high dielectric constant (


) and its ability to act as a hydrogen bond acceptor while solvating polarizable aromatic systems.[1][2] The sulfoxide oxygen interacts with the electron-deficient 

-nitroalkene moiety, stabilizing the molecule in solution better than protic solvents (like ethanol), which may induce nucleophilic attack or solvolysis.[1][2]

Solubility Thermodynamics & Kinetics[1][2]

Solubility Limit

While specific empirical solubility data for this exact fluorinated derivative is often proprietary, structurally analogous nitrostyrenes (e.g., 4-fluoro-β-nitrostyrene) exhibit high solubility in DMSO.[1][2]

  • Standard Stock Concentration: 10 mM – 50 mM is routinely achievable and stable.[1][2]

  • Saturation Limit (Estimated): Likely >100 mM (>18.5 mg/mL) at 25°C.[1][2]

  • Dissolution Kinetics: Rapid.[1][2] The planar aromatic structure and polar nitro group facilitate quick intercalation into the DMSO solvent matrix.[2]

Dissolution Mechanism

The dissolution process is driven by dipole-dipole interactions .[1][2] The highly polar S=O bond of DMSO interacts with the strong dipole of the nitro group (


) and the quadrupole of the fluorinated benzene ring.[1][2]

Critical Consideration: Unlike simple dissolution, the solubility of nitrostyrenes is "reactive."[2] The electron-deficient double bond is susceptible to nucleophilic attack.[1][2] Therefore, anhydrous DMSO (water content <0.1%) is strictly recommended to prevent hydrolysis or hydration of the double bond over long-term storage.[1][2]

Stability & Reactivity Profile (The "Hidden" Variable)

The solubility of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene cannot be discussed without addressing its chemical stability in solution.[1][2] As a Michael acceptor, it is prone to specific degradation pathways in DMSO.[2]

Degradation Pathways
  • Polymerization: Concentrated solutions (>100 mM) can undergo slow, spontaneous polymerization, especially if exposed to light or heat.[2]

  • Michael Addition: In the presence of nucleophilic impurities (amines, thiols, or hydroxide ions from wet DMSO), the double bond will react, destroying the compound.[2]

  • Photochemical Isomerization: Exposure to UV/ambient light can isomerize the stable (E)-isomer to the less stable (Z)-isomer, altering biological activity.[1][2]

Visualizing the Reactivity Risk

ReactivityPathways Compound 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (In DMSO) Adduct Michael Adduct (Loss of Activity) Compound->Adduct + Nucleophiles Isomer (Z)-Isomer (Isomerization) Compound->Isomer + Light Polymer Polymerization (Precipitate) Compound->Polymer High Conc. (>100mM) Nucleophiles Nucleophiles (R-SH, R-NH2, OH-) Light UV/Light Exposure Water Trace Water (Wet DMSO) Water->Nucleophiles Generates OH-

Figure 1: Potential degradation pathways of nitrostyrenes in DMSO solution.[1][2]

Experimental Protocol: Preparation of Stock Solution

This protocol ensures the preparation of a stable 50 mM stock solution, suitable for biological assays or synthetic applications.[2]

Materials Required
  • Compound: 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (Solid).[1][2]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves).[1][2]

  • Container: Amber glass vial (to protect from light) with a PTFE-lined cap.

Step-by-Step Methodology
  • Calculate Mass: To prepare 1 mL of a 50 mM stock solution:

    
    
    
    
    
    [1][2]
  • Weighing: Weigh ~9.3 mg of the yellow solid into the amber vial. Note: Nitrostyrenes can be irritants (lachrymators).[1][2] Weigh in a fume hood.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the vial.

  • Dissolution:

    • Vortex: Vortex vigorously for 30–60 seconds. The solid should dissolve rapidly.[2]

    • Sonication: If particles remain, sonicate in a water bath at room temperature for 1–2 minutes.[2] Avoid heating above 30°C to prevent degradation.[1]

  • Quality Control (Optional but Recommended): Verify the integrity of the double bond using ¹H-NMR (in DMSO-d₆) or HPLC . Look for the characteristic vinylic proton doublets (J ~13-16 Hz for trans geometry) in the 7.5–8.5 ppm region.[1][2]

  • Storage:

    • Temperature: -20°C or -80°C.

    • Conditions: Dark, desiccated.[2]

    • Shelf Life: ~6 months (check for precipitation or color change to dark orange/brown, indicating polymerization).[2]

Applications & Handling in Assays[1][2][10]

Biological Assays (In Vitro)

When using this stock solution in cell culture or enzymatic assays:

  • Dilution: Dilute the DMSO stock at least 1:1000 into the aqueous buffer to keep the final DMSO concentration <0.1% (to avoid solvent toxicity).

  • Precipitation Risk: Upon dilution into aqueous media, the lipophilic nature of the compound may cause microprecipitation.[2]

    • Mitigation: Add the DMSO stock slowly to the vortexing buffer, not the other way around.[2]

Synthetic Applications
  • Reduction: This compound is a precursor for 3,4-difluorophenethylamine (via LiAlH₄ reduction) or 3,4-difluorophenylacetone (via Fe/HCl reduction).[1][2]

  • Michael Addition: Used as an electrophile to introduce the 3,4-difluorophenyl moiety into carbon frameworks (e.g., reaction with enamines or thiols).[1][2]

Workflow Visualization

ProtocolWorkflow Step1 Step 1: Weigh ~9.3 mg Solid (Handle in Fume Hood) Step2 Step 2: Add 1 mL Anhydrous DMSO (Avoid Wet DMSO) Step1->Step2 Step3 Step 3: Vortex/Sonicate (Room Temp, <2 mins) Step2->Step3 Check QC Check: Clear Yellow Solution? (No particulates) Step3->Check Check->Step3 No (Repeat) Store Store at -20°C (Amber Vial, Desiccated) Check->Store Yes Use Dilute for Assay (Final DMSO <0.1%) Store->Use

Figure 2: Preparation and storage workflow for a 50 mM stock solution.

References

  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]

  • Milhazes, N., et al. (2006).[2] β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.[1][2][3] (General reference for nitrostyrene solubility and stability in DMSO).

  • Organic Syntheses. Preparation of Nitrostyrenes (General Method).[1][2] Coll. Vol. 1, p. 413 (1941).[2] Available at: [Link][1][2]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3,4-Difluoro-β-nitrostyrene via Henry-Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3,4-Difluorobenzaldehyde is a privileged building block in modern drug discovery. It is frequently utilized in the synthesis of fluorine-substituted analogs of curcumin and highly potent arginase inhibitors, where the fluorine atoms enhance metabolic stability and bioavailability[LookChem: 3,4-Difluorobenzaldehyde][1]. Converting this precursor into 3,4-difluoro-β-nitrostyrene provides a versatile Michael acceptor and a direct intermediate for subsequent reduction into fluorinated phenethylamines. This application note details a robust, field-proven protocol utilizing a modified Henry (nitroaldol) condensation to achieve high yields and absolute stereochemical purity.

Mechanistic Causality: The Henry-Knoevenagel Condensation

The synthesis relies on the base-catalyzed condensation of 3,4-difluorobenzaldehyde with nitromethane. Rather than employing strong alkali bases (e.g., NaOH), which can induce the undesired Cannizzaro disproportionation of the non-enolizable benzaldehyde, this protocol utilizes ammonium acetate (NH₄OAc) in glacial acetic acid [Benchchem: Synthesis of Nitrostyrenes][2].

  • The Role of Ammonium Acetate: Acts as a mild, buffered base to deprotonate nitromethane (pKₐ ~10). This forms the requisite nucleophilic nitronate anion without degrading the electrophilic aldehyde.

  • The Role of Glacial Acetic Acid: Serves a dual purpose as a solvent and an acidic promoter. Following the initial carbon-carbon bond formation (yielding a β-nitro alcohol), the acidic environment protonates the hydroxyl group. The subsequent elimination of water is thermodynamically driven by the extended conjugation of the resulting styrene system.

  • Stereoselectivity: The reaction is highly stereoselective, yielding exclusively the (E)-isomer. The (Z)-isomer suffers from severe steric clash between the bulky 3,4-difluorophenyl ring and the nitro group, making the (E)-configuration the thermodynamic sink of the reaction [Frontiers: β-Nitrostyrenes][3].

Mechanism A Nitromethane + NH₄OAc B Nitronate Anion (Active Nucleophile) A->B Deprotonation (pKa ~10) C Nitroaldol Intermediate B->C Addition to Aldehyde D (E)-3,4-Difluoro- β-nitrostyrene C->D Dehydration in Acetic Acid

Mechanistic pathway of the Henry-Knoevenagel condensation forming the (E)-nitrostyrene.

Quantitative Reaction Parameters

The following stoichiometry is optimized to ensure complete consumption of the valuable fluorinated aldehyde while maintaining a manageable reaction volume. Nitromethane is used in excess to suppress the formation of dinitro-alkane byproducts.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
3,4-Difluorobenzaldehyde 142.101.01.42 g10.0 mmolElectrophile / Limiting Reagent
Nitromethane 61.043.01.83 g (1.62 mL)30.0 mmolNucleophile / Reactant
Ammonium Acetate 77.081.00.77 g10.0 mmolCatalyst / Buffered Base
Glacial Acetic Acid 60.05-10.0 mL-Solvent / Acidic Promoter

Experimental Protocol

Workflow Step1 1. Reagent Assembly 3,4-Difluorobenzaldehyde Nitromethane NH₄OAc AcOH Step2 2. Reflux 105-110°C 4-6 Hours Inert Atmosphere Step1->Step2 Step3 3. Quench Pour into Ice-Water Vigorous Stirring Step2->Step3 Step4 4. Isolation Vacuum Filtration Wash with Cold H₂O Step3->Step4 Step5 5. Purification Recrystallization Hot Methanol Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target nitrostyrene.

Step 1: Reaction Assembly
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.42 g (10.0 mmol) of 3,4-difluorobenzaldehyde and 10.0 mL of glacial acetic acid to the flask. Stir to achieve a homogeneous solution.

  • Add 0.77 g (10.0 mmol) of ammonium acetate, followed by 1.62 mL (30.0 mmol) of nitromethane.

Step 2: Reflux & Condensation
  • Submerge the flask in a pre-heated oil bath at 105–110 °C.

  • Maintain vigorous stirring under reflux for 4 to 6 hours.

    • Causality Note: The reaction mixture will transition from pale yellow to a deep, vibrant orange. This chromic shift is a direct visual indicator of the expanding conjugated π-system as the β-nitrostyrene forms.

Step 3: Quenching & Precipitation
  • Remove the flask from the heat source and allow it to cool to room temperature (approx. 20 minutes).

  • Pour the crude mixture slowly into a beaker containing 50 mL of crushed ice and water under vigorous stirring.

    • Causality Note: The sudden drop in the solvent's dielectric constant forces the highly hydrophobic nitrostyrene out of solution, resulting in the immediate precipitation of a yellow solid. The cold temperature prevents the formation of oily emulsions.

Step 4: Isolation & Purification
  • Isolate the crude yellow precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 15 mL of ice-cold distilled water to remove residual acetic acid and water-soluble ammonium salts.

  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimum volume of boiling methanol (or isopropanol).

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. Filter and dry the purified yellow needles under high vacuum.

Self-Validating Analytical System

To ensure trustworthiness and reproducibility, the protocol is designed to be self-validating through the following analytical checkpoints:

  • In-Process TLC: Perform Thin-Layer Chromatography (Silica gel, 80:20 Hexanes:Ethyl Acetate). The starting 3,4-difluorobenzaldehyde will appear as a high-Rf UV-active spot. The product will elute lower on the plate (due to the highly polar nitro group) and exhibit an intense yellow color even before staining.

  • FT-IR Spectroscopy: Successful dehydration is confirmed by the absence of a broad -OH stretch (>3200 cm⁻¹). The product will display strong asymmetric and symmetric -NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹, alongside a sharp C=C alkene stretch at ~1630 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz): The definitive proof of the (E)-geometry lies in the vinylic protons. The spectrum will show the disappearance of the aldehyde singlet (~9.9 ppm) and the emergence of two distinct doublets between 7.50 and 8.00 ppm. The coupling constant (J) of these doublets will be between 13.5 and 14.0 Hz , mathematically validating the trans relationship of the alkene protons [Frontiers: β-Nitrostyrenes][3].

References

  • Cas 34036-07-2, 3,4-Difluorobenzaldehyde Source: LookChem URL:[Link]

  • β-Nitrostyrenes as Potential Anti-leishmanial Agents Source: Frontiers in Cellular and Infection Microbiology URL:[Link]

Sources

catalytic reduction of 3,4-difluoro-beta-nitrostyrene to phenethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction of 3,4-Difluoro-


-nitrostyrene to 3,4-Difluorophenethylamine 

Abstract & Scope

This application note details the validated protocols for the chemoselective reduction of 3,4-difluoro-


-nitrostyrene (DFNS) to 3,4-difluorophenethylamine (DFPEA). This transformation is a critical step in the synthesis of metabolic probes, forensic standards, and bioisosteres in drug discovery.

We present two distinct methodologies:

  • Protocol A (High-Purity): Heterogeneous Catalytic Hydrogenation (Pd/C) utilizing an acidic modifier to suppress dimerization and defluorination.

  • Protocol B (Rapid Screening): Hydride Transfer Reduction (NaBH

    
    /CuCl
    
    
    
    ) for bench-scale, high-throughput applications.

Safety Warning: Phenethylamines are pharmacologically active scaffolds. All synthesis must be conducted in accordance with local regulations (e.g., DEA, EMA) regarding precursor monitoring and controlled substance laws. This guide is intended strictly for legitimate research and development.

Reaction Mechanism & Critical Control Points

The reduction of a nitroalkene to a primary amine is a multi-step cascade. Understanding the intermediates is vital for troubleshooting low yields or impurities.

Key Challenges:

  • Dimerization: The primary amine product (

    
    ) can react with the intermediate imine (
    
    
    
    ) to form a secondary amine dimer. Solution: Conduct the reaction in acidic media to protonate the amine immediately upon formation.
  • Defluorination: Aryl-fluorine bonds are susceptible to hydrogenolysis (C-F cleavage) under vigorous hydrogenation conditions. Solution: Use mild pressure (1-3 atm) and avoid elevated temperatures (>40°C).

  • Polymerization:

    
    -nitrostyrenes are Michael acceptors and can polymerize in basic conditions or excessive heat.
    

DOT Diagram: Reaction Pathway & Side Reactions

ReactionPathway Substrate 3,4-Difluoro- beta-nitrostyrene Nitroalkane Nitroalkane Intermediate Substrate->Nitroalkane H2/Cat (Step 1) Defluoro Defluorinated Byproduct Substrate->Defluoro High T / High P Oxime Oxime Intermediate Nitroalkane->Oxime Reduction Imine Imine (Critical Junction) Oxime->Imine Dehydration Product 3,4-Difluoro- phenethylamine Imine->Product H2/Cat (Step 2) Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Product (Nucleophilic Attack) Product->Dimer Control Acidic Media (HCl) Blocks Dimerization Control->Dimer

Figure 1: Mechanistic cascade of nitrostyrene reduction. The Imine intermediate is the critical branch point where dimerization occurs if pH is not controlled.

Protocol A: Heterogeneous Catalytic Hydrogenation (Pd/C)

The "Gold Standard" for purity and scalability.

Rationale: Palladium on Carbon (Pd/C) is highly effective for reducing both the alkene and nitro groups. The addition of alcoholic HCl is non-negotiable; it serves two purposes:

  • Kinetic Trap: Protonates the product amine (

    
    ), rendering it non-nucleophilic and preventing reaction with the imine intermediate.
    
  • Selectivity: Mild acidic conditions often suppress the reductive cleavage of aryl-fluorine bonds compared to neutral/basic conditions.

Materials
  • Substrate: 3,4-Difluoro-

    
    -nitrostyrene (10.0 mmol, 1.85 g)
    
  • Catalyst: 10% Pd/C (Type K or equivalent, 50% water wet). Load: 10 wt% of substrate mass.

  • Solvent: Methanol (HPLC grade) or Ethanol (Absolute).

  • Additive: Concentrated HCl (12M).[1]

  • Equipment: Parr Hydrogenator or thick-walled glass vessel (for low pressure).

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel with Nitrogen (

      
      ).
      
    • Add 3,4-difluoro-

      
      -nitrostyrene (1.85 g) and Methanol (40 mL).
      
    • Critical Step: Add Concentrated HCl (1.0 mL, ~12 mmol). Ensure at least 1.1 equivalents of acid relative to the substrate.

    • Gently add 10% Pd/C (0.185 g) under a stream of

      
       to prevent spark ignition of solvent vapors.
      
  • Hydrogenation:

    • Seal the vessel and purge with Hydrogen (

      
      ) three times (Vacuum/Fill cycles).
      
    • Pressurize to 30-40 psi (2-3 atm) .

    • Stir vigorously at Room Temperature (20-25°C) .

    • Monitoring: The reaction is typically complete in 3-6 hours. Monitor H

      
       uptake; cessation of uptake indicates completion.
      
  • Work-up:

    • Depressurize and purge with

      
      .
      
    • Filter the catalyst through a Celite pad. Safety: Keep the catalyst wet; dry Pd/C is pyrophoric.

    • Concentrate the filtrate (which contains the amine hydrochloride salt) in vacuo.

  • Purification (Acid-Base Extraction):

    • Dissolve the residue in water (20 mL). Wash with Dichloromethane (DCM, 2 x 10 mL) to remove non-basic impurities (unreacted starting material, neutrals).

    • Basify the aqueous layer to pH >12 using 25% NaOH (aq). The solution will become cloudy as the freebase amine oils out.

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over anhydrous

      
       and evaporate to yield the freebase oil.
      
    • Optional: Redissolve in diethyl ether and bubble dry HCl gas to precipitate the high-purity hydrochloride salt.

Data Summary: Protocol A

Parameter Specification
Yield 75 - 85%
Purity (HPLC) >98%
Major Impurity Dimer (<1% with HCl), Defluoro (<0.5%)

| Appearance | White crystalline solid (HCl salt) |

Protocol B: Hydride Transfer Reduction (NaBH /CuCl )

The "High-Throughput" bench method.

Rationale: Sodium Borohydride alone reduces the nitroalkene only to the nitroalkane. The addition of Copper(II) Chloride generates an in-situ active species (likely copper boride or Cu(0) nanoparticles) capable of full reduction to the amine.[2] This method avoids pressurized hydrogen gas.[3]

Materials
  • Substrate: 3,4-Difluoro-

    
    -nitrostyrene (5.0 mmol, 0.925 g)
    
  • Reagent: Sodium Borohydride (

    
    ) (25.0 mmol, 5 equiv).
    
  • Catalyst: Copper(II) Chloride dihydrate (

    
    ) (1.0 mmol, 0.2 equiv).
    
  • Solvent: Ethanol (95%) or Methanol.

Step-by-Step Procedure
  • Setup:

    • In a 100 mL round-bottom flask, dissolve 3,4-difluoro-

      
      -nitrostyrene (0.925 g) in Ethanol (25 mL).
      
    • Cool the solution to 0°C (Ice bath).

  • Addition:

    • Add

      
       (170 mg). The solution will turn green/blue.
      
    • Caution: Add

      
       (0.95 g) portion-wise over 15 minutes. The reaction is exothermic and will evolve hydrogen gas. The color typically changes to black (active Cu species).
      
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Stir for 45-60 minutes.

    • Validation: Check TLC (SiO

      
      , 10% MeOH/DCM). Disappearance of the yellow nitrostyrene spot indicates conversion.
      
  • Quench & Work-up:

    • Cool to 0°C. Carefully quench with 1N HCl (caution: gas evolution) until pH < 2.

    • Stir for 10 minutes to decompose boron complexes.

    • Filter off the black copper residues (Celite).

    • Basify filtrate with NaOH to pH >12.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry (

      
      ) and concentrate.
      

DOT Diagram: Experimental Workflow (Protocol B)

WorkflowB Start Start: Dissolve Substrate + CuCl2 (Ethanol, 0°C) Addition Add NaBH4 (Portion-wise) Exotherm Control! Start->Addition Reaction Stir RT (45-60 min) Black precipitate forms Addition->Reaction Quench Acid Quench (HCl) pH < 2 Reaction->Quench Workup Filter Cu -> Basify -> Extract Quench->Workup

Figure 2: Workflow for the NaBH4/CuCl2 reduction method.

Analytical Validation & Troubleshooting

IssueObservationRoot CauseCorrective Action
Low Yield Large amount of neutral material in acid wash.Dimerization (Secondary amine formation).Increase HCl equivalents in Protocol A. Ensure temperature <25°C.
Defluorination M-18 peak in Mass Spec (Loss of F).Over-reduction.Reduce pressure (Protocol A) or reaction time. Switch to Protocol B.
Incomplete M+16 peak (Hydroxylamine) or M+14 (Oxime).Catalyst poisoning or insufficient H2.Use fresh catalyst. Ensure vigorous stirring (mass transfer limited).

Expected Analytical Data (HCl Salt):

  • 1H NMR (D2O):

    
     7.1-7.3 (m, 3H, Ar-H), 3.25 (t, 2H, 
    
    
    
    ), 2.95 (t, 2H,
    
    
    ).
  • MS (ESI+): m/z 158.1

    
     (Freebase mass).
    

References

  • Beilstein Journal of Organic Chemistry. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[2][4][5]Link

  • Bulletin of the Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes.[6][7][8]Link

  • BenchChem Application Notes. (2025). Protocols for the Reduction of Nitrostyrenes.[4][8][9][10]Link

  • Green Chemistry. (2019). Chemoselective hydrogenation of substituted nitroarenes.[10]Link

Sources

Application Note: Thia-Michael Addition Profiling of 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Kinetic Characterization and Synthetic Protocols for Fluorinated Covalent Warheads

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The targeted modulation of protein function via covalent inhibition has resurged as a dominant strategy in drug discovery.[1] The core of this approach lies in the "warhead"—an electrophile capable of reacting with nucleophilic amino acid residues (typically Cysteine) with tunable reversibility.

This guide focuses on 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (also referred to as 3,4-difluoro-


-nitrostyrene). This substrate represents a highly specific class of "tuned" Michael acceptors. Unlike simple acrylamides, the 

-nitrostyrene moiety offers unique electronic properties:
  • High Electrophilicity: The nitro group is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the alkene.

  • Fluorine Inductive Effects: The 1,2-difluoro substitution pattern on the aromatic ring exerts a strong inductive withdrawal (-I effect), further activating the

    
    -carbon toward nucleophilic attack compared to the unsubstituted parent styrene.
    
  • Reversibility Potential: Nitro-Michael adducts can undergo retro-Michael reactions under physiological conditions, offering a pathway for "tuned residence time" inhibitors that minimize off-target immunogenicity.

This document provides a validated framework for synthesizing thiol-adducts of this warhead and profiling its kinetic reactivity against biological thiols (GSH, N-acetylcysteine).

Mechanistic Underpinnings[4][9]

The reaction follows a Thia-Michael Addition pathway.[2] The reaction is generally base-catalyzed, where a base (


) deprotonates the thiol (

) to generate the highly nucleophilic thiolate (

).
Reaction Pathway Visualization

The following diagram illustrates the stepwise addition, emphasizing the formation of the nitronate intermediate and the critical protonation step that yields the final


-nitro sulfide.

MichaelAddition Substrate 1,2-difluoro-4- [(E)-2-nitroethenyl]benzene TS1 Transition State (C-S Bond Formation) Substrate->TS1 Thiol Thiol (R-SH) + Base (B:) Thiolate Thiolate Species (R-S⁻) Thiol->Thiolate Deprotonation (Fast) Thiolate->TS1 Nitronate Nitronate Intermediate (Resonance Stabilized) TS1->Nitronate Nucleophilic Attack (Rate Determining) Product β-Nitro Sulfide (Final Adduct) Nitronate->Product Protonation (Stereoselective) Product->Nitronate Retro-Michael (Possible)

Figure 1: Mechanistic pathway of base-catalyzed thia-Michael addition to fluorinated nitrostyrenes.

Experimental Protocols

Protocol A: High-Throughput Kinetic Profiling (UV-Vis)

Objective: Determine the second-order rate constant (


) of the warhead reacting with a model thiol (e.g., Glutathione or Cysteamine) to assess electrophilicity.

Principle:


-Nitrostyrenes exhibit a strong absorption maximum (

) around 310–320 nm due to conjugation. Upon Michael addition, the conjugation is broken, resulting in a loss of absorbance at this wavelength.

Materials:

  • Substrate: 10 mM stock of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene in DMSO.

  • Nucleophile: 100 mM stock of L-Cysteine or Glutathione (GSH) in PBS (pH 7.4).

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Instrument: UV-Vis Spectrophotometer or Plate Reader capable of kinetic mode.

Step-by-Step Procedure:

  • Preparation: Dilute the Substrate stock into PBS to a final concentration of 50

    
    M. (Note: Ensure <1% DMSO final concentration to prevent solvent effects).
    
  • Baseline: Measure absorbance at 315 nm. Ensure OD is between 0.5 and 1.0.

  • Initiation: Add the Nucleophile stock to the cuvette/well. To ensure pseudo-first-order kinetics, the thiol should be in large excess (e.g., 500

    
    M, 10 equivalents).
    
  • Acquisition: Immediately monitor the decay of absorbance at 315 nm every 10 seconds for 30 minutes at 25°C.

  • Data Analysis:

    • Plot

      
       vs. time.
      
    • The slope of the line represents

      
      .
      
    • Calculate the second-order rate constant:

      
      .
      
Protocol B: Preparative Synthesis of Thiol-Adducts

Objective: Isolate the Michael adduct for structural characterization (NMR, MS) or biological assay.

Reagents:

  • Substrate: 1.0 eq (e.g., 100 mg)

  • Thiol (e.g., Benzyl mercaptan or N-Boc-Cysteine methyl ester): 1.1 eq

  • Catalyst: Triethylamine (TEA): 0.1 eq

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (1.0 eq) in DCM (0.2 M concentration) in a round-bottom flask containing a magnetic stir bar.

  • Addition: Add the thiol (1.1 eq) to the solution.

  • Catalysis: Add TEA (0.1 eq) dropwise. Caution: The reaction is often exothermic.

  • Monitoring: Stir at room temperature. Monitor by TLC (Hexanes/EtOAc 4:1). The yellow nitrostyrene spot will disappear, and a new, less polar spot will appear. Reaction is typically complete in <1 hour due to the activation by fluorine.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove TEA).

    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel). Note: Nitro compounds can sometimes degrade on silica; neutral alumina is an alternative if yield is low.

Critical Data & Troubleshooting

Solvent Effects on Reaction Rate

The choice of solvent significantly impacts the reaction rate and the position of the equilibrium.

SolventDielectric ConstantReaction RateNotes
DCM 8.9ModerateGood for synthesis; minimizes side reactions.
Methanol 33FastProtic solvent stabilizes the nitronate intermediate/transition state.
THF 7.5SlowPoor stabilization of charged intermediates.
Water/PBS 80Very FastHydrophobic effect accelerates reaction; relevant for biological profiling.
Troubleshooting Guide

Issue: Low Yield / Retro-Michael Reaction

  • Cause: The adduct is sterically crowded or the thiolate is a good leaving group.

  • Solution: Avoid heating during workup. Store products at -20°C. If the reaction reverses on the column, use a shorter column or crystallize instead.

Issue: Polymerization

  • Cause: Nitroalkenes can polymerize under strongly basic conditions.

  • Solution: Use catalytic base (0.1 eq) only. Avoid strong bases like NaOH; stick to tertiary amines (TEA, DIPEA).

Issue: Oxidation

  • Cause: Thiols oxidize to disulfides (R-S-S-R) before reacting.

  • Solution: Degas solvents with Nitrogen/Argon. Add a reducing agent like TCEP if performing the reaction in aqueous buffer (Protocol A).

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing this specific warhead.

Workflow Start Start: 1,2-difluoro-4- [(E)-2-nitroethenyl]benzene Goal Define Goal Start->Goal Kinetic Kinetic Profiling (Drug Design) Goal->Kinetic Measure Electrophilicity Synth Bulk Synthesis (Probe Generation) Goal->Synth Isolate Adduct UVVis UV-Vis Assay (PBS, pH 7.4, 315 nm) Kinetic->UVVis Rxn Reaction in DCM (Cat. TEA, 1 hr) Synth->Rxn DataProc Calculate k2 (Reactivity Index) UVVis->DataProc Workup Acid Wash & Chromatography Rxn->Workup

Figure 2: Operational workflow for kinetic profiling vs. preparative synthesis.

References

  • Review of Nitroalkenes in Synthesis: Ballini, R., et al. "Nitroalkanes and Ethyl Nitroacetate as Useful Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry, 2021.

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. "Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019.

  • Thia-Michael Kinetics: Kade, M. J., et al. "The Power of Thiol-Michael Chemistry." Journal of Polymer Science Part A: Polymer Chemistry, 2010.

  • Organocatalysis Reference: Okino, T., et al. "Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea." Journal of the American Chemical Society, 2005.

  • Reversibility of Covalent Probes: Serafimova, I. M., et al. "Reversibility of Covalent Electrophile-Protein Interactions and Associated Biological Effects." Nature Chemical Biology, 2012.

Sources

using 3,4-difluoro-beta-nitrostyrene as a dienophile in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 3,4-Difluoro-beta-nitrostyrene as a Dienophile in Diels-Alder Reactions

Abstract

This technical guide details the application of 3,4-difluoro-beta-nitrostyrene (CAS: 18984-16-2) as a highly reactive, electron-deficient dienophile in Diels-Alder cycloadditions. The 3,4-difluorophenyl motif is a privileged scaffold in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The nitro group serves as a potent electron-withdrawing group (EWG) to lower the LUMO energy, facilitating rapid cycloaddition, and acts as a versatile synthetic handle for downstream transformation into amines (e.g., fluorinated phenethylamines).[1] This document provides validated protocols for synthesis, thermal cycloaddition, asymmetric organocatalysis, and post-reaction functionalization.

Chemical Profile & Mechanistic Basis

Compound: (E)-1-(3,4-Difluorophenyl)-2-nitroethene Structure: 3,4-F2-C6H3-CH=CH-NO2 Role: Electron-poor Dienophile (LUMO activated)

Mechanistic Insight

The reactivity of 3,4-difluoro-beta-nitrostyrene is driven by the conjugation of the nitro group with the alkene, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Fluorine Effect: The fluorine atoms at the 3 and 4 positions exert an inductive electron-withdrawing effect (-I), further deactivating the aromatic ring and, by extension, the beta-carbon of the vinyl group. This makes the compound more electrophilic than unsubstituted beta-nitrostyrene.

  • FMO Theory: The reaction is a normal electron-demand Diels-Alder. The dominant interaction is between the HOMO of the diene and the LUMO of the nitrostyrene.

  • Regioselectivity: In reactions with unsymmetrical dienes, the nitro group directs the regiochemistry (typically para or meta depending on the diene's substitution) due to the large coefficient on the beta-carbon in the LUMO.

Synthesis of the Reagent (Henry Reaction)

Before performing cycloadditions, the dienophile must often be freshly prepared to ensure high purity, as nitrostyrenes can polymerize upon prolonged storage.

Protocol: Condensation of 3,4-Difluorobenzaldehyde with Nitromethane

ParameterSpecification
Scale 10 mmol (adaptable)
Reagents 3,4-Difluorobenzaldehyde (1.0 eq), Nitromethane (1.5 eq)
Catalyst Ammonium Acetate (0.5 eq)
Solvent Glacial Acetic Acid
Temperature 90–100 °C
Time 2–4 Hours

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,4-difluorobenzaldehyde (1.42 g, 10 mmol), nitromethane (0.92 g, 15 mmol), and ammonium acetate (0.39 g, 5 mmol) to 10 mL of glacial acetic acid.

  • Reaction: Heat the mixture to 95 °C. The solution will turn yellow/orange. Monitor by TLC (Hexane/EtOAc 4:1) until the aldehyde is consumed.

  • Workup: Cool the mixture to room temperature. Pour slowly into 50 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.[2]

    • Troubleshooting: If an oil forms, extract with dichloromethane (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol or purify via flash chromatography (0-10% EtOAc in Hexanes).

  • Yield: Expect 75–85% yield of yellow crystalline needles.

Protocol A: Thermal Diels-Alder Reaction

This baseline protocol uses cyclopentadiene (CPD) as a model diene. CPD must be freshly cracked (monomerized) immediately before use.

Reaction Scheme: 3,4-F2-Ph-CH=CH-NO2 + Cyclopentadiene -> Fluorinated Nitro-Norbornene

ComponentQuantityMolar Eq
Dienophile 3,4-Difluoro-beta-nitrostyrene1.0 eq
Diene Cyclopentadiene (Freshly Cracked)5.0 eq
Solvent Toluene or o-Xylene0.2 M
Temp/Time 80–110 °C12–24 h

Procedure:

  • Preparation: Dissolve the nitrostyrene (1.0 mmol) in toluene (5 mL) in a screw-cap pressure vial.

  • Addition: Add freshly cracked cyclopentadiene (5.0 mmol). The large excess prevents diene dimerization from competing effectively.

  • Heating: Seal the vial and heat to 100 °C.

    • Note: Nitrostyrenes are less reactive than maleic anhydride; thermal activation is required.

  • Monitoring: Check TLC for disappearance of the yellow nitrostyrene spot.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess dicyclopentadiene.

  • Purification: Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Stereochemistry: The product will be a mixture of endo and exo isomers. While the endo rule typically applies, the nitro group is small and the thermodynamic exo product may form in significant ratios at high temperatures.

Protocol B: Asymmetric Organocatalytic Diels-Alder

For enantioselective synthesis, thermal conditions are replaced by low-temperature organocatalysis. Thiourea-based catalysts are superior here as they activate the nitro group via hydrogen bonding (LUMO lowering) without the need for metals.

Catalyst: Takemoto's Catalyst (or similar bifunctional thiourea).

Workflow Visualization (Graphviz):

ReactionWorkflow Start Reagents: Nitrostyrene + Diene + Thiourea Catalyst Complex H-Bonding Complex (LUMO Activation) Start->Complex Mixing (-20°C) TS Transition State (Stereocontrolled) Complex->TS Cycloaddition Product Chiral Nitro-Adduct (High ee) TS->Product Hydrolysis/Workup

Caption: Mechanistic flow of thiourea-catalyzed asymmetric Diels-Alder reaction.

Procedure:

  • Setup: Flame-dry a flask and cool to -20 °C or -40 °C (lower temperature improves ee).

  • Dissolution: Dissolve 3,4-difluoro-beta-nitrostyrene (0.5 mmol) and the chiral thiourea catalyst (10 mol%) in Toluene (2.5 mL). Stir for 15 mins to allow catalyst-substrate binding.

  • Reaction: Add the diene (e.g., 1,3-cyclohexadiene or substituted butadiene, 2.0 eq) slowly.

  • Incubation: Stir at low temperature for 24–48 hours.

  • Purification: Direct flash chromatography.

  • Expected Outcome: High endo selectivity and ee >90% are typical for this class of reactions [1].

Downstream Application: Nitro Reduction

The Diels-Alder adduct contains a nitro group that is often a "masked" amine. Reducing this group yields fluorinated amino-norbornanes or cyclohexylamines, which are valuable pharmacophores.

Protocol: Zinc/HCl Reduction

  • Dissolve the nitro-adduct (1 mmol) in Ethanol (10 mL).

  • Add Zinc powder (10 eq) and cool to 0 °C.

  • Add concentrated HCl (excess) dropwise. (Caution: Hydrogen gas evolution).

  • Stir at room temperature for 2 hours.

  • Basify with NaOH, extract with DCM, and isolate the amine.

Data Analysis & Troubleshooting

ObservationCauseSolution
Low Yield (Thermal) Polymerization of nitrostyreneAdd a radical inhibitor (e.g., BHT) or lower concentration.
Low ee (Catalytic) Temperature too highCool reaction to -40 °C or -78 °C.
Oiling out (Synthesis) Incomplete dehydration (Henry)Reflux longer or use Dean-Stark trap to remove water.
NMR Signals Vinyl protons absentReaction complete (loss of peaks at ~7.5-8.0 ppm).

Safety Considerations

  • Nitrostyrenes: Potent lachrymators and skin irritants. Handle only in a fume hood.

  • Cyclopentadiene: Flammable and dimerizes at room temperature. Store at -78 °C if not used immediately.

  • Nitro Compounds: Potential explosion hazard if heated to dryness under high vacuum or subjected to shock (though nitrostyrenes are generally stable).

References

  • Asymmetric Organocatalysis: Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." J. Am. Chem. Soc., 2003. (Context: Thiourea activation of nitroalkenes).

  • Diels-Alder of Nitrostyrenes: Ponomarev, S. A., et al. "Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes."[3][4] Beilstein J. Org. Chem., 2021.

  • Henry Reaction Protocol: "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide." BenchChem Application Note.

  • Nitro Reduction: "Reduction of Nitro Compounds."[5][6] Organic Chemistry Portal.

Sources

protocol for large-scale synthesis of fluorinated beta-nitrostyrenes

Application Note: Scalable Synthesis of Fluorinated -Nitrostyrenes

Process Development, Safety Protocols, and Industrial Optimization

Executive Summary

Fluorinated

This guide details a robust, scalable protocol using the Ammonium Acetate/Acetic Acid method, prioritized for its safety profile and tendency to yield crystalline products without chromatography. We also present a "Green Chemistry" alternative for aqueous-phase synthesis.

Strategic Analysis & Safety Assessment

The Chemical Strategy: Henry Condensation

The synthesis relies on the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration.

  • Reactants: Fluorinated Benzaldehyde + Nitromethane.

  • Catalyst: Ammonium Acetate (

    
    ).[1]
    
  • Solvent: Glacial Acetic Acid (AcOH).[2]

  • Mechanism: The ammonium ion buffers the solution, catalyzing the deprotonation of nitromethane to attack the aldehyde. The acidic medium promotes the elimination of water to form the alkene.

Critical Safety: Nitromethane at Scale

WARNING: Nitromethane is a high-energy compound.[3]

  • Explosive Hazard: Dry sodium nitronate (formed if using NaOH/KOH) is shock-sensitive. The Ammonium Acetate method avoids forming bulk metal-nitronate salts, making it safer for scale-up.

  • Thermal Runaway: The dehydration step is exothermic. On a large scale, the accumulation of reagents before initiation can lead to a runaway.

    • Control Measure: Ensure steady stirring and gradual heating. Do not superheat the solvent.

  • Sensitization: Nitromethane can be sensitized to detonation by amines or strong bases. Avoid mixing pure nitromethane with undiluted amines.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the pathway from the fluorinated aldehyde to the final nitrostyrene, highlighting the dehydration step driven by the acetic acid medium.

HenryReactionStartFluorinatedBenzaldehydeInterNitroaldolIntermediate(β-nitroalcohol)Start->Inter Nucleophilic AttackReagentNitromethane(CH3NO2)Reagent->InterCatNH4OAc / AcOH(Catalyst)Cat->Inter BufferingProductFluorinatedβ-NitrostyreneInter->Product Dehydration(-H2O)WaterH2O(Byproduct)Inter->Water

Caption: Mechanistic flow of the ammonium acetate-catalyzed Henry reaction, showing the critical dehydration step.

Large-Scale Process Workflow

This decision tree guides the chemist through the workup, prioritizing crystallization over extraction to save solvent volume and time.

ProcessFlowStep1Reaction Complete(TLC/HPLC Check)Step2Cool to Room TempStep1->Step2DecisionDoes Product Crystallize?Step2->DecisionYesDirect FiltrationDecision->Yes Yes (High Conc)NoQuenchDecision->No No (Soluble)ProcessA1. Filter Solids2. Wash with cold H2O3. Wash with cold EtOHYes->ProcessAProcessB1. Pour into Ice Water (3x Vol)2. Vigorously Stir (Induce Precip)3. Filter Crude SolidNo->ProcessBRecrysRecrystallization(IPA or EtOH)ProcessA->RecrysProcessB->RecrysFinalPure Fluorinatedβ-NitrostyreneRecrys->Final

Caption: Industrial workup decision tree. Direct filtration is preferred for scale to minimize waste volume.

Primary Protocol: Ammonium Acetate Method (Scale: 1.0 mol)

Optimized for 4-Fluorobenzaldehyde, adaptable to other fluorinated derivatives.

Materials & Equipment
  • Reactor: 2L or 5L 3-neck Round Bottom Flask (RBF).

  • Agitation: Overhead mechanical stirrer (Essential for thick slurries; magnetic stirring is insufficient for scale).

  • Temperature Control: Heating mantle with thermal probe; Reflux condenser.

  • Reagents:

    • 4-Fluorobenzaldehyde: 124.1 g (1.0 mol)

    • Nitromethane: 91.5 g (1.5 mol) – 1.5 eq excess drives equilibrium.

    • Ammonium Acetate: 30.8 g (0.4 mol) – 0.4 eq ensures rapid reaction.

    • Glacial Acetic Acid: 400 mL – Solvent volume minimized to encourage crystallization.

Step-by-Step Procedure
  • Setup: Assemble the reactor with the overhead stirrer, reflux condenser, and internal temperature probe. Ensure the system is vented to a fume hood (nitromethane vapors are toxic).

  • Charging: Add 4-Fluorobenzaldehyde and Nitromethane to the flask. Start stirring at 150 RPM.

  • Solvent Addition: Add Glacial Acetic Acid. The mixture will be homogeneous.

  • Catalyst Addition: Add Ammonium Acetate. It may not dissolve immediately; this is normal.[4]

  • Reaction:

    • Heat the mixture to 90°C - 100°C .

    • Observation: The solution will turn yellow/orange.[4]

    • Maintain gentle reflux for 2 to 4 hours .

    • Monitoring: Check TLC (20% EtOAc/Hexane) or HPLC. Disappearance of aldehyde indicates completion.

  • Workup (Crystallization Focus):

    • Option A (Preferred): Turn off heat. Allow the mixture to cool slowly to room temperature with gentle stirring (50 RPM). As it cools, the product should crystallize as yellow needles. Once at 20°C, chill to 0-5°C in an ice bath for 1 hour to maximize yield.

    • Option B (If no crystals form): Pour the reaction mixture slowly into 1.5 L of crushed ice/water with vigorous mechanical stirring. The product will precipitate as a yellow solid.[2]

  • Isolation: Filter the solid using a Buchner funnel.

    • Wash 1: Cold water (3 x 300 mL) to remove acetic acid.

    • Wash 2: Cold Ethanol (1 x 50 mL) to displace water and remove trace impurities.

  • Purification: Recrystallize from boiling Isopropyl Alcohol (IPA) or Ethanol (approx. 3-4 mL per gram of crude).

    • Note: Fluorinated compounds can be hydrophobic; IPA often yields better crystals than EtOH.

Expected Yields & Data
CompoundSubstrateTypical YieldMelting PointAppearance
4-F-NS 4-Fluorobenzaldehyde85 - 92%116-118°CYellow Needles
2-F-NS 2-Fluorobenzaldehyde80 - 88%100-102°CPale Yellow Prisms
3,4-diF-NS 3,4-Difluorobenzaldehyde82 - 90%120-122°COrange/Yellow Needles

Secondary Protocol: Green Aqueous Synthesis

Best for environmental compliance or when acetic acid waste is restricted.

Concept: Uses a surfactant (CTAB) or simple heterogeneous mixing in water to drive the reaction.

  • Mix: 1.0 mol Fluorinated Aldehyde + 1.2 mol Nitromethane in 500 mL Water.

  • Catalyst: Add 0.05 mol NaOH (dissolved in minimal water) + 2g CTAB (Cetyltrimethylammonium bromide).

  • Process: Stir vigorously at Room Temperature for 12-24 hours. The hydrophobic nitrostyrene precipitates as it forms.

  • Advantage: No organic solvent waste.

  • Disadvantage: Slower reaction time; requires thorough washing to remove trapped base.

Troubleshooting & Expert Tips

"Oiling Out"

Fluorinated nitrostyrenes have lower melting points than some counterparts. If the product oils out during recrystallization:

  • Cause: Solvent temperature is too high or concentration is too low.

  • Fix: Add a seed crystal. Scratch the glass surface. Use a solvent mixture (e.g., IPA:Water 90:10).

Polymerization

Darkening of the reaction mixture (dark brown/black) indicates polymerization of nitromethane or the product.

  • Prevention: Do not exceed 105°C. Ensure the aldehyde is pure (free of benzoic acid) before starting.

Waste Disposal
  • Fluorine Content: The filtrate contains fluorinated byproducts. Do not dispose of in general organic waste if your facility requires segregation of halogenated solvents.

  • Nitromethane: Unreacted nitromethane in the filtrate can be explosive if the filtrate is distilled to dryness. Quench filtrate with water before disposal.

References

  • Organic Syntheses. "Nitrostyrene." Org.[2][5][6][7][8] Synth.1929 , 9,[9] 66. Link

  • BenchChem. "Application Notes and Protocols for the Reduction of Nitrostyrenes." Link

  • Royal Society of Chemistry. "Synthesis of

    
    -nitrostyrenes in the presence of sulfated zirconia and secondary amines." RSC Adv., 2015 . Link
    
  • Ossila. "4-Fluoro-beta-nitrostyrene Technical Data." Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluoro-beta-nitrostyrene." Link

Application Note: Ammonium Acetate Catalyzed Condensation of 3,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, expert-level guide on the ammonium acetate-catalyzed condensation of 3,4-difluorobenzaldehyde. It focuses on the Henry Reaction (Nitroaldol Condensation) as the primary workflow, given its critical role in synthesizing phenethylamine scaffolds for drug discovery, while also referencing Knoevenagel and Hantzsch applications.

Target Analyte: 3,4-Difluoro-


-nitrostyrene (and related electron-deficient styrenes)
Methodology:  Ammonium Acetate Mediated Nitroaldol Condensation (Henry Reaction)
Version:  2.1 | Date:  October 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

3,4-Difluorobenzaldehyde is a high-value fluorinated building block in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive phenethylamines, enzyme inhibitors (e.g., kinase inhibitors), and anti-platelet agents (e.g., Ticagrelor analogs).

This guide details the ammonium acetate (


) catalyzed condensation  of 3,4-difluorobenzaldehyde with nitromethane. Unlike strong base catalysis (e.g., NaOH, KOH), which often leads to Cannizzaro disproportionation or polymerization of electron-deficient aldehydes, the 

/AcOH system provides a buffered, dual-activation environment. This protocol ensures high selectivity for the

-nitrostyrene product, a versatile Michael acceptor and precursor to 2-arylethylamines.

Mechanistic Insight & Chemical Logic

The Dual Role of Ammonium Acetate

In the condensation of 3,4-difluorobenzaldehyde, ammonium acetate acts not merely as a base but as a bifunctional organocatalyst .

  • Imine/Iminium Activation:

    
     condenses reversibly with the aldehyde to form a transient imine or iminium species. This species is significantly more electrophilic than the free aldehyde, accelerating nucleophilic attack by the nitronate species.
    
  • Buffering & Deprotonation: The acetate ion (

    
    ) acts as a mild base to deprotonate nitromethane (
    
    
    
    ), generating the active nitronate nucleophile without reaching the high pH levels that degrade the sensitive fluorinated substrate.
  • Dehydration Driving Force: The ammonium ion acts as a general acid to facilitate the elimination of water from the intermediate

    
    -nitroalcohol, driving the equilibrium toward the thermodynamic nitrostyrene product.
    
Impact of Fluorine Substitution

The 3,4-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I).

  • Advantage: The carbonyl carbon is highly electrophilic, leading to rapid reaction rates compared to unsubstituted benzaldehyde.

  • Risk: The product (

    
    -nitrostyrene) is also highly electrophilic. Prolonged heating or excess nitromethane can lead to Michael addition of a second nitromethane molecule , forming substantial impurities. This protocol utilizes stoichiometric control to mitigate this risk.
    

Experimental Protocol: Synthesis of 3,4-Difluoro- -nitrostyrene

Materials & Reagents
ReagentPurity/GradeRole
3,4-Difluorobenzaldehyde >98% (GC)Limiting Reagent
Nitromethane Reagent Grade (>98%)Nucleophile / Solvent
Ammonium Acetate Anhydrous (>97%)Catalyst
Glacial Acetic Acid ACS ReagentSolvent / Co-catalyst
Isopropanol (IPA) HPLC GradeRecrystallization Solvent
Step-by-Step Workflow
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3,4-Difluorobenzaldehyde (14.2 g, 100 mmol) .

  • Add Nitromethane (30.5 g, 500 mmol, 5.0 equiv) .

    • Note: While nitromethane is often used as the solvent, adding a co-solvent like Glacial Acetic Acid (40 mL) is recommended for 3,4-difluoro substrates to modulate reactivity and prevent "runaway" exotherms.

  • Add Ammonium Acetate (3.85 g, 50 mmol, 0.5 equiv) .

    • Expert Tip: Do not use less than 0.4 equiv. The catalyst is consumed/degraded slightly over time, and sufficient ammonium concentration is required to maintain the imine activation cycle.

Step 2: Condensation (Reflux)
  • Heat the mixture to 95–100°C (gentle reflux) using an oil bath.

  • Maintain reflux for 2–4 hours .

  • Monitor: Use TLC (20% EtOAc in Hexanes). The aldehyde (

    
    ) should disappear, and a bright yellow/orange spot (Nitrostyrene, 
    
    
    
    ) should appear.
    • Caution: Do not reflux overnight. The electron-deficient nature of the product makes it susceptible to polymerization (tars) upon extended heating.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Option A (High Purity): If using Acetic Acid solvent, pour the mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a yellow solid.

  • Option B (Direct Crystallization): If using neat Nitromethane, remove excess solvent under reduced pressure (rotary evaporator,

    
    ).
    
  • Filter the crude solid and wash with cold water (

    
    ) to remove residual ammonium acetate and acetic acid.
    
Step 4: Purification
  • Recrystallize the crude yellow solid from hot Isopropanol (IPA) or an Ethanol/Hexane mixture.

  • Dissolve the solid in minimum boiling solvent, filter while hot (to remove insoluble polymers), and cool slowly to

    
    .
    
  • Collect crystals by vacuum filtration. Dry in a vacuum oven at

    
     for 6 hours.
    

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the iminium activation pathway which is critical for electron-deficient aldehydes.

HenryReaction Aldehyde 3,4-Difluoro- benzaldehyde Imine Activated Iminium Intermediate Aldehyde->Imine + NH4+ (Amine Source) NH4OAc NH4OAc (Catalyst) Nitronate Nitronate Anion (from CH3NO2) NH4OAc->Nitronate OAc- deprotonates Nitromethane BetaNitro Beta-Nitro Amine/Alcohol Imine->BetaNitro Nucleophilic Attack (C-C Bond Formation) Nitronate->BetaNitro Attack Product 3,4-Difluoro- beta-nitrostyrene BetaNitro->Product - NH3, - H2O (Elimination) Product->NH4OAc Regeneration of Catalyst Species

Caption: Catalytic cycle showing iminium activation and acetate-mediated deprotonation driving the condensation.

Performance Data & Optimization

The choice of solvent significantly impacts the yield and purity of the 3,4-difluoro derivative.

Table 1: Solvent Effects on Yield (50 mmol scale)

Solvent SystemTemperatureTimeIsolated YieldPurity (HPLC)Observations
Glacial AcOH 100°C3 h88% 98.5%Best balance of rate and purity.
Neat Nitromethane101°C5 h72%94.0%Higher polymerization; difficult workup.
Ethanol78°C (Reflux)12 h45%90.0%Too slow; incomplete conversion.
Toluene/AcOH110°C2 h82%96.0%Good yield, but requires Dean-Stark trap.

Troubleshooting & Expert Notes

Issue: "Oiling Out" During Recrystallization
  • Cause: Presence of "nitro-alcohol" intermediate (incomplete dehydration) or oligomers.

  • Solution: If the product oils out, re-dissolve in acetic acid and reflux for an additional 30 minutes with fresh ammonium acetate to force dehydration. Alternatively, seed the cooling solution with a pure crystal of the nitrostyrene.

Issue: Low Yield with Old Reagents
  • Cause: Ammonium acetate is hygroscopic. Wet catalyst hydrolyzes the imine intermediate back to the aldehyde.

  • Solution: Always use anhydrous ammonium acetate or dry the reagent under vacuum over

    
     before use. Using a slight excess (10-20%) of Acetic Anhydride in the reaction mixture can chemically scavenge water.
    
Safety: Energetic Materials
  • Warning: Nitrostyrenes are potential skin irritants and lachrymators. Handle all solids in a fume hood.

  • Thermal Hazard: Nitromethane is energetic. Never distill nitromethane to dryness. Always maintain a solvent heel.

Downstream Applications

The 3,4-difluoro-


-nitrostyrene synthesized here is a "gateway" intermediate:
  • Reduction to Phenethylamine:

    
     or Catalytic Hydrogenation (
    
    
    
    ) yields 3,4-difluorophenethylamine.
  • Nef Reaction: Conversion to 3,4-difluorophenylacetic acid (via hydrolysis of the nitronate).

  • Michael Addition: Precursor for synthesizing GABA analogs or indoles via reductive cyclization.

References

  • Preparation of substituted nitrostyrenes: Gairaud, C. B.; Lappin, G. R. "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 1953 , 18(1), 1–3. Link

  • Ammonium Acetate Catalysis Mechanism: Hantzsch, A. "Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak." Justus Liebigs Annalen der Chemie, 1882 , 215(1), 1–82. (Foundational reference for ammonium acetate condensation chemistry). Link

  • Applications of 3,4-Difluorobenzaldehyde: "3,4-Difluorobenzaldehyde Product Information & Applications." Sigma-Aldrich (Merck). Link

  • Green Knoevenagel Condensations: Mogilaiah, K., et al. "Ammonium acetate catalyzed Knoevenagel condensation." Indian Journal of Chemistry, 2004 , 43B, 2014. Link

  • Synthesis of Fluorinated Phenethylamines: "Reduction of beta-nitrostyrenes to phenethylamines." Organic Syntheses, Coll.[1][2] Vol. 4, p.731 (1963 ). Link

Sources

solvent selection for recrystallization of 3,4-difluoro-beta-nitrostyrene

Application Note: Solvent Selection and Recrystallization Protocol for 3,4-Difluoro- -nitrostyrene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

3,4-Difluoro-

Typically synthesized via the Henry (nitroaldol) condensation of 3,4-difluorobenzaldehyde and nitromethane, the crude reaction mixture often contains unreacted starting materials, polymerized byproducts, and dimeric impurities . Because the purity of the

Thermodynamic Principles of Solvent Selection

The Amphiphilic Solvation Requirement

Selecting a recrystallization solvent for 3,4-difluoro-

  • The Hydrophobic Core: The 3,4-difluorophenyl ring is highly lipophilic. Fluorine substitution increases the

    
    -system's polarizability and alters the crystalline lattice energy.
    
  • The Polar Terminus: The nitroalkene moiety is highly polar and capable of acting as a strong hydrogen-bond acceptor.

If a purely non-polar solvent (e.g., hexanes) is used, the nitro group remains poorly solvated, resulting in insolubility even at reflux. Conversely, highly polar aprotic solvents (e.g., DMF) solvate the molecule too efficiently, preventing crystallization upon cooling.

Causality in Choice: Aliphatic alcohols—specifically Isopropanol (iPrOH) and Ethanol (EtOH) —are the gold standard for

Mitigating Liquid-Liquid Phase Separation ("Oiling Out")

Fluorinated

Quantitative Solvent Evaluation Matrix

The following table summarizes the physicochemical properties of candidate solvents and their empirical performance for the recrystallization of fluorinated

Solvent SystemBoiling Point (°C)Dielectric Constant (

)
Solvation Profile for Fluorinated NitrostyrenesSuitability Rating
Isopropanol (iPrOH) 82.518.3Excellent balance; H-bonding to NO

, alkyl affinity for Ar-F. Steep solubility curve.
Optimal
Ethanol (EtOH) 78.324.3Good balance; slightly higher polarity may reduce overall thermodynamic yield.Highly Recommended
Methanol (MeOH) 64.733.0Too polar; poor solubility at reflux for highly lipophilic fluorinated analogs.Suboptimal
Hexane / EtOAc (8:2) ~68.0~4.5Lacks H-bonding; steep solubility curve but extremely high risk of oiling out.For Chromatography Only
Toluene 110.62.4Good high-temp solubility, but product remains highly soluble even at 4°C.Not Recommended

Process Workflow

RecrystallizationCrudeCrude 3,4-Difluoro-β-nitrostyreneSolventAdd Isopropanol (Amphiphilic Solvent)Crude->SolventHeatHeat to Reflux (82°C)Solvent->HeatFilterHot Filtration (Remove Insolubles)Heat->FilterCoolControlled Cooling (20°C then 4°C)Filter->CoolOilingOiling Out?Cool->OilingSeedSeed/Scratch FlaskOiling->SeedYesIsolateVacuum Filtration & Cold WashOiling->IsolateNoSeed->CoolPurePure Crystalline ProductIsolate->Pure

Workflow for the recrystallization of 3,4-difluoro-

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system: successful execution at each step visually confirms the mechanistic integrity of the process.

Phase 1: Preparation and Dissolution
  • Crude Assessment: Transfer the crude 3,4-difluoro-

    
    -nitrostyrene (typically a dark yellow/orange amorphous solid or heavy oil) into an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
    
  • Solvent Addition: Add Isopropanol at a ratio of approximately 3 to 5 mL per gram of crude material. Note: Do not add the entire calculated volume at once; reserve 10% to wash the flask walls.

  • Thermal Solvation: Heat the mixture to a gentle reflux (82°C) using an oil bath or heating mantle. Stir vigorously. The solid should dissolve entirely, yielding a deep yellow, homogeneous solution.

    • Self-Validation: If a dark, insoluble tar remains at the bottom of the flask after 15 minutes of reflux, these are highly polymerized impurities. Proceed immediately to Phase 2.

Phase 2: Clarification (Optional but Recommended)
  • Hot Filtration: If insoluble particulates or tars are present, rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Mechanistic Insight: Pre-warming the glassware prevents premature crystallization in the funnel stem, which would clog the apparatus.

Phase 3: Controlled Nucleation and Maturation
  • Initial Cooling: Remove the flask from the heat source. Allow the solution to cool ambiently to room temperature (approx. 20°C) without any physical disturbance.

    • Mechanistic Insight: Rapid cooling (e.g., plunging directly into ice) forces rapid precipitation, which traps mother liquor and impurities within the crystal lattice. Slow cooling ensures highly ordered, pure crystalline packing.

  • Oiling Out Intervention: Observe the solution as it reaches ~40-50°C. If the product begins to separate as cloudy, immiscible droplets (oiling out) rather than sharp crystals, immediately add a seed crystal of pure 3,4-difluoro-

    
    -nitrostyrene or vigorously scratch the inner wall of the flask with a glass stirring rod at the air-liquid interface to induce nucleation.
    
  • Cold Maturation: Once a robust crop of yellow crystals has formed at room temperature, transfer the flask to an ice-water bath (4°C) for 1 to 2 hours. This depresses the solubility curve to its absolute minimum, maximizing thermodynamic yield.

Phase 4: Isolation and Drying
  • Vacuum Filtration: Collect the crystalline product via vacuum filtration using a Büchner funnel.

  • Washing: Disconnect the vacuum briefly, cover the crystal cake with a minimal volume (1-2 mL per gram) of ice-cold isopropanol , and reapply the vacuum. This displaces the impurity-laden mother liquor without dissolving the purified product.

  • Drying: Transfer the bright yellow crystals to a watch glass or drying dish. Dry under high vacuum at room temperature until a constant mass is achieved.

References

  • Nagoya University Repository. "Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors." NII, 2015. Available at: [Link]

  • Tavakol, H., et al. "Diastereoselective electrochemical coupling of beta-nitrostyrenes under current-constant conditions." SSRN, 2024. Available at:[Link]

  • Tavakol, H., & Goodarzi, M. "A synthesis, characterization and catalytic application of CNT aerogels for conversion of β-nitrostyrenes." OICC Press, 2025. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Difluoro-β-Nitrostyrene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HENRY-34DF-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Electron-Deficient Henry Condensations

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Welcome to the Technical Support Center. You are likely encountering yield ceilings (60-70%) or purification difficulties (oiling out) with the condensation of 3,4-difluorobenzaldehyde and nitromethane .

The "Fluorine Effect" Warning: Unlike the electron-rich 3,4-dimethoxy analogs (e.g., piperonal derivatives), the 3,4-difluoro substitution is strongly electron-withdrawing. This creates two distinct kinetic behaviors you must manage:

  • Hyper-Reactive Electrophile: The aldehyde carbonyl is highly reactive, meaning the initial C-C bond formation is fast.

  • Unstable Product: The resulting nitroalkene is highly electrophilic at the

    
    -position. It is prone to polymerization  or Michael addition  by water/solvent if the reaction is prolonged or overheated.
    

Target Specification:

  • Reaction Type: Henry Condensation (Nitroaldol)

    
     Dehydration
    
  • Target Yield: >85% Isolated Solids

  • Purity: >98% (HPLC/GC)

Standard Operating Procedure (The "Gold Standard")

For the highest reliability with fluorinated substrates, we recommend the Ammonium Acetate / Glacial Acetic Acid system. This method drives the dehydration in situ, preventing the isolation of the problematic nitroalcohol intermediate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
3,4-Difluorobenzaldehyde 1.0SubstrateMust be free of benzoic acid (oxidation product).
Nitromethane 5.0 - 10.0Reagent/SolventExcess drives equilibrium (Le Chatelier's principle).
Ammonium Acetate 0.4 - 0.6CatalystMUST BE DRY. Hygroscopic nature is the #1 failure mode.
Glacial Acetic Acid SolventSolvent/AcidAnhydrous.[1] Promotes dehydration.
Optimized Protocol (Step-by-Step)
  • Catalyst Preparation (The "Dry" Check):

    • Inspect your

      
      .[2] If it is wet/clumpy, dry it under vacuum or use a fresh bottle. Water kills the dehydration step.
      
  • Setup:

    • Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Drierite).

    • Add 3,4-difluorobenzaldehyde (10 mmol) and Nitromethane (50-100 mmol).

    • Add Glacial Acetic Acid (3-5 mL per gram of aldehyde).

    • Add Ammonium Acetate (4-6 mmol).

  • Reaction:

    • Heat to 85°C - 95°C . Do not reflux vigorously (101°C) unless necessary. The fluorinated product is sensitive.

    • Monitor: TLC (Hexane/EtOAc 8:2). Look for the disappearance of aldehyde.

    • Time: Typically 2-4 hours. (Faster than non-fluorinated analogs).

  • Workup (Crucial for Yield):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (10x volume) with vigorous stirring.

    • Observation: The product should precipitate as yellow needles/solids.

    • Troubleshooting: If it oils out, scratch the glass or seed with a crystal.

  • Purification:

    • Filter and wash with cold water (to remove acid/catalyst).

    • Recrystallization: Isopropanol (IPA) is the superior solvent for fluorinated nitrostyrenes. Dissolve hot, cool slowly.

Troubleshooting Guide (FAQ)

Q1: I have high conversion on TLC, but my isolated yield is <50%. Where did the product go?

Diagnosis: Retro-Henry Reaction or Polymerization .

  • The Science: The Henry reaction is reversible.[3][4] During aqueous workup, if the pH is too high or the mixture is warm, the product hydrolyzes back to the aldehyde and nitromethane.

  • The Fix:

    • Ensure the quench water is ice-cold .

    • Do not neutralize with strong base (NaOH/KOH). The product is unstable to base. If neutralization is needed, use saturated

      
      .
      
    • Avoid "over-cooking." Once the aldehyde is gone, stop. Fluorinated nitrostyrenes polymerize into dark tars if heated too long.

Q2: My product is a dark orange/red oil that won't solidify.

Diagnosis: Incomplete Dehydration (Presence of Nitroalcohol).

  • The Science: You likely have a mixture of the target alkene and the intermediate

    
    -nitroalcohol. The alcohol prevents the crystal lattice from forming.
    
  • The Fix:

    • Immediate: Re-dissolve the oil in minimal glacial acetic acid, add fresh

      
      , and heat for another 30 mins.
      
    • Prevention:[5] Ensure your Acetic Acid is "Glacial" (anhydrous) and your catalyst is dry.[1] Water pushes the equilibrium toward the alcohol.

Q3: Can I use a microwave to speed this up?

Answer: Yes, and it is often superior for fluorinated substrates.

  • Protocol: Mix Aldehyde (1 eq), Nitromethane (excess), and

    
     (0.5 eq) in a microwave vial (solvent-free or minimal AcOH).
    
  • Settings: 90°C, 5-10 minutes.

  • Benefit: The short reaction time minimizes the window for polymerization, often boosting yields to >90%.

Diagnostic Workflow & Mechanism

The following diagram illustrates the critical decision pathways and the chemical mechanism governing the yield.

HenryOptimization Start Start: 3,4-Difluorobenzaldehyde + Nitromethane Catalyst Catalyst Choice: NH4OAc / AcOH Start->Catalyst Intermediate Intermediate: Beta-Nitroalcohol Catalyst->Intermediate Nucleophilic Attack CheckWater Check: Is System Dry? Intermediate->CheckWater Dehydration Dehydration Step (-H2O) CheckTemp Check: Temp > 95°C? Dehydration->CheckTemp Product Product: 3,4-Difluoro-beta-nitrostyrene RetroHenry FAILURE: Retro-Henry (Reverts to Start) RetroHenry->Start Equilibrium Polymer FAILURE: Polymerization (Dark Tar) CheckWater->Dehydration Yes (Dry) CheckWater->RetroHenry No (Wet/Aq Workup) CheckTemp->Product No (Controlled) CheckTemp->Polymer Yes (Overheating)

Figure 1: Reaction workflow and critical failure points (Retro-Henry vs. Polymerization) for 3,4-difluoro substrates.

Comparative Data: Catalyst Performance

The following data summarizes expected yields based on catalyst systems for electron-deficient benzaldehydes.

Catalyst SystemSolventTemp (°C)TimeTypical YieldNotes
NH4OAc AcOH 85-95 2-4 h 85-92% Recommended. Best balance of rate and dehydration.
NaOH / KOHMeOH0-251-2 h40-60%Stops at nitroalcohol. Requires 2nd step (MsCl/Et3N) to dehydrate.
ButylamineTolueneReflux12 h60-70%Dean-Stark required. Slower; higher risk of polymerization.
Ionic LiquidNone9030 min90-95%Excellent but expensive. Harder to purify catalyst.

References

  • Pal, R., et al. (2024). "The Henry Reaction: A Review of Recent Modifications and Asymmetric Catalysis." ResearchGate.[4]

  • Worrall, D. E. (1929).[6] "Nitrostyrene Synthesis via Ammonium Acetate." Organic Syntheses, Coll.[6][7] Vol. 1, p. 413.

  • BenchChem Technical Support. (2025). "Purification techniques for crude nitrostyrene products."

  • Alizadeh, A., et al. (2011). "Solvent-free Henry reaction using ionic liquids for fluorinated substrates." Industrial & Engineering Chemistry Research.

Disclaimer: This guide is for research purposes only. 3,4-difluoro-beta-nitrostyrene is a chemical intermediate; users must comply with all local safety and regulatory guidelines regarding precursor chemicals.

Sources

Technical Support Center: Stabilization & Handling of 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Prevention of Polymerization & Degradation Audience: Medicinal Chemists, Process Engineers, Materials Scientists

Critical Reactivity Profile

Compound: 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-difluoro-


-nitrostyrene).
CAS:  5153-69-5 (analogous)
Chemical Class:  Electron-deficient Nitroalkene (Michael Acceptor).

The Core Issue: Unlike styrene, which polymerizes via free-radical mechanisms,


-nitrostyrenes are potent inhibitors  of radical polymerization.[1] Instead, their primary mode of instability is anionic polymerization  initiated by nucleophiles (bases) and catalyzed by moisture. The presence of two fluorine atoms on the aromatic ring significantly increases the electrophilicity of the 

-carbon, making this specific derivative hypersensitive to base-catalyzed polymerization ("tarring").
Storage & Handling Protocols
Q: How should I store this compound for long-term stability (>6 months)?

A: You must arrest anionic initiation pathways.

  • Temperature: Store at -20°C . Lower temperatures kinetically inhibit the propagation step of polymerization.

  • Atmosphere: Store under Argon or Nitrogen . Moisture acts as a co-catalyst by hydrolyzing traces of dust or glass surface alkalinity into active hydroxide ions.

  • Container: Use amber glass to prevent photo-isomerization (trans

    
     cis).
    
  • Stabilization: Unlike styrene, adding radical inhibitors like BHT is largely ineffective against self-polymerization. Acidic stabilization is more effective. Ensure the material is free of any basic residues from synthesis.

Q: Can I store a solution of the compound?

A: Not recommended for long periods. If unavoidable, use anhydrous, non-nucleophilic solvents (e.g., Dichloromethane, Toluene). Avoid alcohols (MeOH, EtOH) for long-term storage as they can slowly add to the double bond (Michael addition) or act as proton sources for polymerization if any alkoxide is generated. Never store in amide solvents (DMF, DMAc) as they can decompose to form dimethylamine, a potent polymerization initiator.

Synthesis & Purification Troubleshooting
Q: My Henry Reaction (condensation) yield is low, and the flask is full of dark "goo." What happened?

A: You likely triggered "runaway anionic polymerization." The Henry reaction requires a base (e.g., Ammonium Acetate, NaOH, or an amine). If the base concentration is too high or the temperature too elevated, the deprotonated nitromethane or the base itself initiates the polymerization of the product as soon as it forms.

Corrective Protocol:

  • Switch Catalysts: Use a mild, buffered catalyst system like Ammonium Acetate (NH

    
    OAc)  in Acetic Acid, rather than strong hydroxides or alkoxides.
    
  • Temperature Control: Do not exceed 80-90°C. Consider Microwave Irradiation (e.g., 90°C for 5-10 mins) to minimize the thermal exposure time.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl immediately upon completion. This neutralizes any remaining base and "kills" active carbanion chains.

Q: Can I purify this compound by distillation?

A: High Risk.


-Nitrostyrenes have high boiling points and are thermally unstable. Heating to distillation temperatures often triggers explosive polymerization or decomposition (NO

release).
  • Recommended: Recrystallization .[1][2][3][4][5][6]

    • Solvent: Boiling Ethanol or Isopropanol (acidified with 1-2 drops of Acetic Acid per 100mL to neutralize glassware alkalinity).

    • Anti-Solvent: Cold water or Hexane.

  • Alternative: Column Chromatography.[1][3][7]

    • Stationary Phase:Acidic Silica or Neutral Silica. NEVER use Basic Alumina , as it will instantly polymerize the compound on the column.

Diagnostic & Mechanism Visualization
Mechanism of Failure: Anionic Polymerization

The diagram below illustrates why bases are the "enemy" for this compound. The fluorine atoms withdraw electron density, making the


-carbon (

-C) highly susceptible to attack by a Base (

).

Polymerization Monomer 1,2-Difluoro-4- [(E)-2-nitroethenyl]benzene Initiation Initiation: Attack at Beta-Carbon Monomer->Initiation Electrophilic Activation Base Base / Nucleophile (OH-, OR-, Amine) Base->Initiation Nucleophilic Attack Carbanion Stabilized Carbanion (Active Species) Initiation->Carbanion Propagation Chain Propagation (Rapid) Carbanion->Propagation + Monomer Propagation->Propagation Chain Growth Polymer Polymer / Tar (Dark Red/Brown Goo) Propagation->Polymer Termination

Caption: Anionic polymerization pathway triggered by basic impurities. The electron-withdrawing fluorines and nitro group stabilize the propagating carbanion, facilitating rapid "tar" formation.

Troubleshooting Decision Tree

Troubleshooting Problem Observation Oily Product is Oily/Gooey Problem->Oily Color Color is Orange/Red Problem->Color Yield Low Yield Problem->Yield Solvent Solvent Trapped? Oily->Solvent Check NMR Purity Yes: Conjugation ok Color->Purity Is it crystalline? Dry Dry Solvent->Dry Yes: High Vac Dry Polymer Recrystallize (EtOH) Discard Filtrate Solvent->Polymer No: Polymerization NoAction NoAction Purity->NoAction Normal for Nitroalkenes Dark Dark Purity->Dark No: Dark Tar BaseContam BaseContam Dark->BaseContam Base Contamination AcidWash AcidWash BaseContam->AcidWash Wash with Dilute HCl Re-column (Acidic Silica)

Caption: Step-by-step troubleshooting for common physical state and purity issues.

Quantitative Data: Stability & Solubility
ParameterValue / ConditionNotes
Melting Point ~98-102°CSharp MP indicates high purity. Broadening <95°C suggests oligomer contamination.
Storage Temp -20°CCritical to prevent slow thermal polymerization.
Compatible Solvents DCM, Toluene, EtOAcGood for processing.
Incompatible Solvents DMF, Pyridine, AminesInduce immediate polymerization/degradation.
Recrystallization Ethanol / IsopropanolMust be acid-free. Add 0.01% Acetic Acid to solvent if unsure.
TLC Visualization UV (254 nm)Stains yellow/orange with Vanillin or KMnO4.
References
  • BenchChem. (2025).[1][3][4] How to prevent polymerization of nitrostyrene during reaction. Retrieved from

  • Encinas, M. V., et al. (1998).

    
    -Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 31(16), 5171–5174. Retrieved from 
    
  • Dinh-Ngoc, T., & Schnabel, W. (1978).

    
    -Nitrostyrene under the Influence of High Energy Radiation.[8] Journal of Macromolecular Science: Part A - Chemistry, 11(9). Retrieved from 
    
  • Organic Chemistry Portal. (2023). Henry Reaction (Nitroaldol Reaction).[9] Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Trans-Beta-Nitrostyrene. Retrieved from

Sources

Technical Support Center: Purification of 3,4-Difluoro-beta-Nitrostyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of 3,4-difluoro-beta-nitrostyrene via the Henry reaction (nitroaldol condensation), the most persistent impurity is the unreacted starting material, 3,4-difluorobenzaldehyde . Due to the reversible nature of the condensation equilibrium, crude products often contain 5–15% residual aldehyde.

Removing this impurity is critical because:

  • Catalyst Poisoning: Aldehydes can compete for reducing agents (e.g., LiAlH4, NaBH4) in downstream processing.

  • Side-Reactions: During reduction to the phenethylamine, residual aldehydes can form secondary amines (dimers) via Schiff base coupling with the newly formed amine.

This guide provides a chemically grounded troubleshooting workflow to eliminate this impurity to <0.5%.

Part 1: Diagnostic Center (FAQs)

Q: How do I definitively confirm the presence of aldehyde impurity in my yellow nitrostyrene crystals? A: Visual inspection is insufficient as both compounds can be yellowish. Use 1H-NMR or TLC for confirmation.

  • 1H-NMR: Look for the distinct aldehyde proton signal (–CHO) which appears as a singlet downfield at 9.8–10.0 ppm . The vinylic protons of the nitrostyrene (beta-position) typically appear as doublets between 7.5–8.0 ppm .

  • TLC: Run a silica plate in 10% Ethyl Acetate / 90% Hexanes. The aldehyde (less polar) usually runs slightly higher or lower than the nitrostyrene depending on the stationary phase, but they often streak together. An aldehyde-specific stain (like 2,4-DNP ) will turn the aldehyde spot orange/red immediately, whereas the nitrostyrene may not react or react differently.

Q: My crude product is an oil, not a solid. Does this mean it's mostly aldehyde? A: Not necessarily, but it indicates high impurity levels. Pure 3,4-difluoro-beta-nitrostyrene is a crystalline solid.[1] If you have an oil, the melting point depression caused by the aldehyde (and potentially solvent residues) prevents crystallization. You must perform a Chemical Scavenge (Bisulfite Wash) before attempting recrystallization.

Part 2: Troubleshooting Protocols
Scenario A: High Impurity Load (>5% Aldehyde) or Oily Crude

Recommended Method: Sodium Bisulfite Chemical Scavenging

Q: Recrystallization isn't working; the oil just settles out. What now? A: You need to chemically modify the aldehyde to make it water-soluble. We use Sodium Bisulfite (NaHSO₃) .

  • Mechanism: Bisulfite ions attack the carbonyl carbon of the aldehyde to form a bisulfite adduct (a hydroxy-sulfonate salt).

  • Solubility Shift: The nitrostyrene remains lipophilic (soluble in organics), while the bisulfite adduct becomes highly hydrophilic (soluble in water).

  • Selectivity: The nitroalkene group on your product is generally stable to aqueous bisulfite under mild conditions, allowing for selective removal.

Scenario B: Low Impurity Load (<5% Aldehyde) in Solid Crude

Recommended Method: Recrystallization

Q: Which solvent system is best for fluorinated nitrostyrenes? A: Fluorinated aromatics often have lower solubility in alcohols than their non-fluorinated counterparts.

  • Primary Choice: Isopropanol (IPA) or Ethanol (EtOH) .

  • Protocol: Dissolve the solid in the minimum amount of boiling alcohol. If it doesn't dissolve completely, add small amounts of Toluene. Allow to cool very slowly to room temperature, then to 0°C. The aldehyde stays in the mother liquor.

Part 3: Detailed Experimental Protocols
Protocol 1: The Bisulfite Scavenge (The "Silver Bullet")

Use this for oily crude or stubborn aldehyde contamination.

StepActionTechnical Note
1 Dissolution Dissolve crude material in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.
2 Reagent Prep Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) . (Approx.[2][3][4][5][6][7][8][9] 40g NaHSO₃ per 100mL water).
3 Extraction Add the bisulfite solution to the organic phase in a separatory funnel. Ratio: 1:1 (vol/vol).
4 Agitation Shake vigorously for 3–5 minutes .
5 Separation Allow layers to separate.[6][7][9] The aldehyde is now in the bottom aqueous layer (if using EtOAc) or top (if using DCM, check densities).
6 Wash Drain the aqueous layer.[7][8][9] Wash the organic layer once with water, then Brine.
7 Recovery Dry organic layer over MgSO₄, filter, and evaporate.[4]
Protocol 2: Recrystallization of 3,4-Difluoro-beta-Nitrostyrene

Use this for final polishing of solid material.

  • Place crude solid in an Erlenmeyer flask.

  • Add Isopropanol (IPA) (approx. 3-5 mL per gram).

  • Heat to boiling on a hotplate/water bath.

  • Add more IPA dropwise until the solid just dissolves.

  • Optional: If the solution is dark, add activated charcoal, boil for 1 min, and filter hot.

  • Remove from heat and cover. Let it stand undisturbed until it reaches room temperature.

  • Place in a fridge/freezer (0°C) for 2 hours.

  • Filter the yellow needles and wash with ice-cold IPA.

Part 4: Process Visualization
Workflow 1: Purification Decision Logic

PurificationLogic Start Crude Reaction Product Analyze Analyze (TLC / NMR) Start->Analyze Decision Is Aldehyde Present? Analyze->Decision Quantify Impurity Level? Decision->Quantify Yes Pure Pure Nitrostyrene (Ready for Reduction) Decision->Pure No Recryst Recrystallization (IPA or EtOH) Quantify->Recryst Low (<5%) Bisulfite Bisulfite Wash (Liquid-Liquid Extraction) Quantify->Bisulfite High (>5%) or Oil Check Re-Analyze Recryst->Check Bisulfite->Check Check->Decision

Figure 1: Decision tree for selecting the appropriate purification method based on impurity load.

Workflow 2: Bisulfite Scavenging Mechanism

BisulfiteMechanism cluster_separation Phase Separation Aldehyde 3,4-Difluorobenzaldehyde (Lipophilic / Organic Phase) Complex Transition State (Biphasic Interface) Aldehyde->Complex Mix Bisulfite Sodium Bisulfite (NaHSO3 / Aqueous Phase) Bisulfite->Complex Mix Adduct Bisulfite Adduct (Hydrophilic Salt / Aqueous Phase) Complex->Adduct Adduct Formation Discard Aqueous Layer Discard Aqueous Layer Adduct->Discard Aqueous Layer Product 3,4-Difluoro-beta-nitrostyrene (Remains in Organic Phase) Keep Organic Layer Keep Organic Layer Product->Keep Organic Layer

Figure 2: Mechanistic pathway of aldehyde removal via sodium bisulfite adduct formation.

References
  • Organic Syntheses, Coll. Vol. 1, p. 413 (1941). Nitrostyrene. (Standard Henry reaction and purification protocols). [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). (Mechanistic background on the reversibility of the reaction). [Link]

  • National Institutes of Health (NIH) / PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

Sources

Technical Support Center: Troubleshooting Low Melting Point of Synthesized β-Nitrostyrene

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of β-nitrostyrene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a specific focus on addressing an unexpectedly low or broad melting point of the final product. A depressed melting point is a primary indicator of product impurity, and this guide provides a logical, step-by-step framework to identify the cause and implement effective purification strategies.

Section 1: Core FAQ - The Primary Diagnostic Question

Q: Why is the melting point of my synthesized β-nitrostyrene low and the melting range broad?

A sharp melting point, typically in the range of 55-58 °C for the pure trans-isomer, is a key indicator of high purity for β-nitrostyrene.[1][2] A melting point that is lower than this expected value, especially when it occurs over a wide temperature range (e.g., 48-53 °C), is a classic sign that the product is impure.[3] The presence of foreign molecules disrupts the uniform crystal lattice of the pure compound, requiring less energy to break the intermolecular forces and transition into the liquid phase.

The most common culprits responsible for this melting point depression are:

  • Unreacted Starting Materials: Residual benzaldehyde and nitromethane are frequent contaminants.

  • Residual Solvents: Solvents used during the reaction (e.g., methanol, acetic acid) or purification (e.g., ethanol, isopropanol) can become trapped within the crystal structure.[4][5]

  • Reaction Byproducts: The Henry-Knoevenagel condensation is not always perfectly selective. Side reactions can lead to the formation of polymers, oligomers, or other condensation products that co-precipitate with the desired β-nitrostyrene.[6][7][8]

Section 2: The Troubleshooting Workflow

Navigating the path from an impure product to a pure, crystalline solid requires a logical sequence of diagnosis and action. The following workflow provides a visual guide to systematically identify and resolve the cause of a low melting point.

G start Crude β-Nitrostyrene Product (Post-Workup) visual Visual Assessment start->visual solid Yellow Crystalline Solid visual->solid Crystalline oil Product is an Oil, Tar, or Red/Orange Solid visual->oil Non-Crystalline mp Measure Melting Point solid->mp diagnose Perform Diagnostics: 1. Thin-Layer Chromatography (TLC) 2. ¹H NMR Spectroscopy oil->diagnose mp_check Sharp MP in 55-58°C range? mp->mp_check pure Product is Pure mp_check->pure Yes impure_solid Low / Broad MP mp_check->impure_solid No impure_solid->diagnose tlc_check Single Spot on TLC? diagnose->tlc_check purify Purification Required tlc_check->purify No (Multiple Spots) tlc_check->purify Yes (Single Spot) (Suspect residual solvent) recrystallize Recrystallization (e.g., from hot Ethanol/Isopropanol) purify->recrystallize chromatography Column Chromatography (Silica Gel) purify->chromatography If Recrystallization Fails or Product is Oily reassess Re-assess Purity (MP, TLC) recrystallize->reassess chromatography->reassess reassess->mp

Caption: Troubleshooting workflow for low melting point β-nitrostyrene.

Section 3: Deep Dive into Potential Causes and Solutions

This section expands on the workflow with detailed explanations and actionable protocols for the most common experimental issues.

Issue: Presence of Unreacted Starting Materials

Q: How can I confirm the presence of unreacted benzaldehyde or nitromethane and remove them?

Causality: The Henry reaction is reversible, and incomplete conversion is a common issue, leaving starting materials in your crude product.[9] Benzaldehyde, in particular, can be an oily impurity that significantly hinders crystallization.

Diagnosis:

  • Thin-Layer Chromatography (TLC): This is the most direct method. Spot your crude product alongside standards of benzaldehyde and nitromethane on a silica plate. If your product lane shows spots that correspond to the Rf values of the starting materials, they are present as impurities.[7]

  • ¹H NMR Spectroscopy: The presence of a sharp singlet around 9.9-10.1 ppm is a definitive indicator of the aldehyde proton of unreacted benzaldehyde.[10] Residual nitromethane will appear as a singlet around 4.3 ppm.

Solution:

  • Aqueous Wash: While the initial workup should remove most water-soluble impurities, a thorough wash of the crude solid is essential. A highly effective technique involves melting the crude product in hot water, stirring vigorously, allowing the layers to separate, and cooling until the β-nitrostyrene solidifies. The water can then be decanted.[11][12] This helps remove residual acids and salts.

  • Recrystallization: A carefully performed recrystallization is typically sufficient to remove trace amounts of starting materials. Because β-nitrostyrene is less soluble in cold alcohol than benzaldehyde, it will crystallize out preferentially upon cooling, leaving the impurities in the mother liquor.[13]

Issue: Residual Solvents

Q: My product looks crystalline and shows a single spot on TLC, but the melting point is still low. Could residual solvent be the cause?

Causality: Even after filtration and air-drying, solvent molecules from the reaction or recrystallization can remain trapped within the crystal lattice. This is especially true if the crystals form too quickly. These trapped molecules act as an impurity, causing melting point depression.[5][14]

Diagnosis:

  • ¹H NMR Spectroscopy: This is the most reliable method for detecting and identifying residual solvents. Look for characteristic peaks, such as the quartet at ~3.6 ppm and triplet at ~1.2 ppm for ethanol.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of residual solvent by showing a weight loss event at a temperature below the melting point of the product.[14]

  • Odor: While not quantitative, a faint smell of the recrystallization solvent (e.g., ethanol) can be an initial clue.

Solution:

  • Thorough Drying: Do not underestimate the importance of this step. After collecting the crystals by vacuum filtration, allow the vacuum to pull air through the solid for at least 15-20 minutes to evaporate surface solvent.[12]

  • Drying in a Vacuum Oven: For optimal results, dry the product in a vacuum oven at a mild temperature (e.g., 40-50 °C). This is well below the melting point but provides enough energy to drive off trapped solvent under reduced pressure.[15]

  • Slow Recrystallization: When recrystallizing, allow the hot, saturated solution to cool slowly to room temperature without disturbance. This promotes the formation of large, well-ordered crystals that are less likely to trap solvent. A subsequent cooling period in an ice bath can maximize yield.

Issue: Formation of Side-Products (Polymers/Tars)

Q: My product is an oil or a reddish/orange tar that won't crystallize. What happened and how can I fix it?

Causality: β-Nitrostyrene is susceptible to anionic polymerization, especially in the presence of base and at elevated temperatures.[7] Prolonged reaction times or excessive heat can cause the desired product to polymerize into an intractable tar, significantly reducing the yield of the monomer.[4][8] The red or orange discoloration is a common indicator of polymerization.[12]

Diagnosis:

  • Physical Appearance: The product will be a viscous oil, a sticky gum, or a brittle, discolored solid instead of the expected pale-yellow crystals.[4][16]

  • Solubility: These polymeric materials often have poor solubility in common organic solvents, complicating purification efforts.[8]

Solution:

  • Optimize Reaction Conditions (Prevention):

    • Temperature Control: Maintain the lowest effective temperature for the chosen catalytic system. For base-catalyzed reactions, strict temperature control (e.g., 10-15°C) during base addition is critical.[4][17]

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting aldehyde. Stop the reaction as soon as the aldehyde is consumed to prevent the product from sitting in the reactive medium for an extended period.[7]

  • Purification by Column Chromatography: If you have already formed an oily or tarry product, recrystallization is often ineffective. Flash column chromatography on silica gel is the most robust method for separating the desired monomeric β-nitrostyrene from oligomeric and polymeric byproducts.[4][12]

Section 4: Key Experimental Protocols

Protocol 1: Diagnostic Thin-Layer Chromatography (TLC)

This protocol is used to assess the purity of the crude product and monitor reaction progress.

  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your samples.

  • Prepare Samples: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare dilute solutions of your starting materials (benzaldehyde, nitromethane) as standards.

  • Spot the Plate: Using a capillary tube, spot a small amount of each solution onto its designated starting point on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). A pure product should ideally show a single spot.

Protocol 2: Standard Recrystallization of β-Nitrostyrene

This is the primary method for purifying the crude solid product.[12]

  • Dissolution: Place the crude, dry β-nitrostyrene in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., ethanol or isopropanol) on a hot plate.

  • Add Hot Solvent: Add the minimum amount of the hot solvent to the flask containing your crude product, swirling until the solid is completely dissolved. If solid impurities remain, perform a hot gravity filtration at this stage.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. This encourages the formation of large, pure crystals.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature and crystal growth has started, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation and Washing: Collect the pale-yellow crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away impurities from the mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass or place them in a vacuum desiccator.

Section 5: Data Reference Tables

Table 1: Physical Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
trans-β-NitrostyreneC₈H₇NO₂149.1555 - 58[1]250 - 260[1]Pale yellow crystals[16]
BenzaldehydeC₇H₆O106.12-26178.1Colorless liquid
NitromethaneCH₃NO₂61.04-29101.2Colorless liquid
Table 2: Common Recrystallization Solvents
SolventBoiling Point (°C)CommentsReference
Ethanol78.4Very commonly used and effective. Good solubility when hot, poor when cold.[4][13]
Isopropanol82.5Also a very effective and common choice.[4][15]
Methanol64.7Effective, but its lower boiling point means it evaporates more quickly.[4][8]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 2,4,6-Trimethoxy-beta-nitrostyrene. Benchchem.
  • NOAA. (1992). BETA-NITROSTYRENE. CAMEO Chemicals.
  • Worrall, D. E. (n.d.). Nitrostyrene. Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate.
  • PubChem. (n.d.). Beta-Nitrostyrene. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). trans-b-Nitrostyrene 99%. MilliporeSigma.
  • Books. (2020, August 28). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction.
  • Benchchem. (n.d.). How to avoid tar formation in nitrostyrene synthesis. Benchchem.
  • Rhodium.ws. (n.d.). The Synthesis of beta-Nitrostyrenes.
  • Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin. YouTube.
  • Benchchem. (n.d.). Purification techniques for crude nitrostyrene products. Benchchem.
  • Thermo Scientific Chemicals. (n.d.). trans-beta-Nitrostyrene, 97+%. Fisher Scientific.
  • ChemicalBook. (2026, January 13). TRANS-BETA-NITROSTYRENE.
  • Benchchem. (n.d.). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Electronic Structure and Reactivity of trans-β-Nitrostyrene. Benchchem.
  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points.
  • ResearchGate. (2025, August 10). Effects of Residual Solvent on Glass Transition Temperature of Poly(methyl methacrylate).
  • Wikipedia. (n.d.). Henry reaction.
  • Manson, P., & Dixon, D. J. (2020). Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. PMC.

Sources

minimizing side products in nitromethane condensation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitromethane Condensation Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below you will find a troubleshooting framework designed to resolve yield-killing side reactions in the Henry (Nitroaldol) reaction. Unlike standard textbook descriptions, this guide treats your reaction as a dynamic system where thermodynamic and kinetic factors must be balanced to prevent product degradation.

Module 1: The Mechanistic Landscape

To troubleshoot effectively, you must visualize the "decision points" of your reaction intermediates. The Henry reaction is not a straight line; it is a reversible network of competing pathways.

Figure 1: The Fate of the Nitronate Intermediate This diagram maps the critical divergence points where side products are generated.

HenryReactionPathways Start Aldehyde + Nitromethane Nitronate Nitronate Intermediate Start->Nitronate Base Deprotonation Cannizzaro Cannizzaro Byproducts (Acid + Alcohol) Start->Cannizzaro Strong Base (No α-H) Nitroalcohol β-Nitroalcohol (TARGET PRODUCT) Nitronate->Nitroalcohol C-C Bond Formation Nitroalcohol->Nitronate Reversible (Retro-Henry) Nitroalkene Nitroalkene (Dehydration Side Product) Nitroalcohol->Nitroalkene -H2O (Heat/Strong Base) Polymers Oligomers/Michael Adducts Nitroalkene->Polymers Excess MeNO2 + Base Retro Retro-Henry (Reversion)

Caption: Figure 1. Divergence pathways in nitromethane condensation. Green indicates the target; Red indicates critical failure modes.

Module 2: Troubleshooting Tickets (FAQs)

We have categorized common user issues into "Support Tickets." Identify the symptoms of your reaction to find the solution.

Ticket #01: "My product is dehydrating into the nitroalkene."

Diagnosis: The reaction environment is too aggressive (high thermodynamic energy or high basicity), pushing the


-nitroalcohol to eliminate water.
Root Causes: 
  • Temperature > 40°C: Heat promotes elimination.

  • Base Strength: Hydroxide/Alkoxide bases (

    
    ) catalyze dehydration rapidly.
    
  • Prolonged Reaction Time: Allowing the mixture to sit permits the thermodynamic sink (alkene) to take over.

Corrective Protocol:

  • Switch to Mild Bases: Replace KOH/NaOH with mild organic bases like TMG (Tetramethylguanidine) or DBU in controlled equivalents.

  • The "Surfactant Shield" Method: Run the reaction in water using a surfactant (e.g., CTACl).[1] The hydrophobic micelle protects the nitroalcohol from dehydration and stabilizes the transition state [1].

  • Quench Early: Monitor via TLC. Upon consumption of aldehyde, immediately quench with dilute HCl or Acetic Acid at 0°C. Do not let the reaction stir overnight if conversion is complete.

Ticket #02: "I see starting material remaining (Low Conversion/Retro-Henry)."

Diagnosis: The Henry reaction is reversible.[2][3][4][5][6] You are stuck in a Retro-Henry equilibrium loop. Root Causes:

  • High Temperature: Entropy favors the two starting molecules over the single product molecule.

  • Solvent Choice: Non-polar solvents may not stabilize the zwitterionic intermediate sufficiently.

Corrective Protocol:

  • Low Temperature Operation: Conduct the reaction at 0°C to -10°C . While slower, this shifts the equilibrium constant (

    
    ) toward the adduct (Nitroalcohol).
    
  • Concentration Boost: Increase the concentration of the nucleophile (Nitromethane). Using nitromethane as the solvent (neat) or in 10-20 equivalents forces the equilibrium forward via Le Chatelier’s principle.

  • High-Pressure Conditions: If available, high-pressure synthesis (approx. 5-10 kbar) strongly favors the condensation product (negative volume of activation) [2].

Ticket #03: "My reaction mixture turned into a polymeric tar."

Diagnosis: Uncontrolled Michael Addition. Mechanism: The nitroalkene formed (as a side product) is a potent Michael acceptor.[6] Excess nitronate attacks the alkene, leading to oligomerization.

Corrective Protocol:

  • Stoichiometry Control: Do not use a vast excess of nitromethane if you are using a strong base.

  • Catalytic Control: Use a Copper(II)-Ligand complex (e.g., Cu(OAc)2 + Bisoxazoline).[7] These catalysts activate the aldehyde specifically, lowering the activation energy for the condensation without activating the elimination pathway [3].

Ticket #04: "I am detecting Benzyl Alcohol and Benzoic Acid (Cannizzaro)."

Diagnosis: Chemoselectivity failure. Context: Occurs primarily with non-enolizable aldehydes (e.g., Benzaldehyde, Formaldehyde) in the presence of strong bases (NaOH/KOH).[8] The base attacks the aldehyde instead of deprotonating the nitromethane.

Corrective Protocol:

  • Biphasic Systems: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). This keeps the bulk base in the aqueous phase and the organic reactants in the organic phase, mediating reaction only at the interface.

  • Solvent-Free Alumina: Use basic alumina as a solid support. This provides a "dry" basic surface that promotes Henry condensation but suppresses the solution-phase hydride transfer required for Cannizzaro [4].

Module 3: Optimized Standard Operating Procedures (SOPs)

Select the SOP that matches your available resources and target fidelity.

SOP A: The "Green" Aqueous Method (Highest Selectivity)

Best for: Preventing dehydration and retro-Henry reactions. Based on Ballini & Bosica [1].

  • Preparation: Dissolve Aldehyde (1.0 eq) and Nitromethane (1.5 eq) in 0.025 M NaOH solution containing CTACl (Cetyltrimethylammonium chloride, 0.2 eq).

  • Reaction: Stir vigorously at Room Temperature . The mixture will appear cloudy (micellar suspension).

  • Monitoring: Check TLC every 30 minutes. Reaction is typically fast (2-4 hours).

  • Workup: Pour into dilute HCl/Ice mix. Extract with EtOAc.[9]

  • Why it works: The micellar environment accelerates the reaction due to the "concentration effect" inside the micelle, while the water solvation shell suppresses the dehydration step.

SOP B: The Catalytic Asymmetric Method (Highest Purity)

Best for: Drug development requiring enantiopurity and zero side products. Based on Evans et al. [3].

  • Catalyst Formation: Mix Cu(OAc)₂·H₂O (5 mol%) and a C2-symmetric Bisoxazoline ligand (5.5 mol%) in Ethanol. Stir for 1 hour to form the blue/green complex.

  • Reaction: Add Aldehyde (1.0 eq) and Nitromethane (10 eq). Stir at 0°C .

  • Timeframe: 24-48 hours.

  • Why it works: The Lewis Acid (Cu) activates the carbonyl oxygen, making it more electrophilic, while the ligand sterically blocks side reactions. The mild conditions (pH neutral) completely eliminate Cannizzaro and Dehydration risks.

Module 4: Comparative Data

Table 1: Impact of Base and Solvent on Side Product Formation

ConditionPrimary Side ProductRisk LevelRecommendation
NaOH / EtOH / Reflux Nitroalkene (Dehydration) + PolymersCRITICAL Avoid for alcohol targets.
NaOH / H₂O / CTACl None (High Selectivity)LOW Excellent for general synthesis.
Amberlyst A-21 / Neat Retro-Henry (Equilibrium limited)MEDIUM Good for simple substrates, may stall.
Cu(OAc)₂ / Ligand / EtOH None (Enantioselective)LOW Gold standard for complex molecules.
Excess Base (>1 eq) Cannizzaro (if non-enolizable)HIGH Use catalytic base (<10 mol%).

References

  • Ballini, R., & Bosica, G. (1997).[10] Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427.

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945.

  • Evans, D. A., Seidel, D., et al. (2003).[7] A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction.[7] Journal of the American Chemical Society, 125(42), 12692–12693.

  • Rosini, G. (2002). The Henry (Nitroaldol) Reaction. In Comprehensive Organic Synthesis.

Sources

stability of 3,4-difluoro-beta-nitrostyrene in solution over time

Technical Support Center: Stability & Handling of 3,4-Difluoro- -Nitrostyrene[1]

1

Executive Technical Summary

3,4-Difluoro-


-nitrostyrene

1

Core Stability Profile:

  • Solid State: Stable at 2–8°C when protected from light and moisture.[1]

  • In Solution: Metastable. Prone to hydrolysis (retro-Henry reaction), polymerization , and photo-isomerization .[1]

  • Critical Factor: The 3,4-difluoro substitution pattern increases electrophilicity at the

    
    -carbon relative to unsubstituted nitrostyrene, accelerating nucleophilic attack by water or protic solvents.
    

Troubleshooting Guide (Q&A)

Issue 1: Loss of Purity & Appearance of Aldehyde Peaks

User Question: "I dissolved the compound in DMSO for screening, but after 24 hours, LC-MS shows a new peak corresponding to 3,4-difluorobenzaldehyde. What happened?"

Technical Diagnosis: You are observing Hydrolytic Degradation (Retro-Henry Reaction) .[1] In the presence of trace water and pseudo-basic conditions (DMSO can act as a weak base or solvate cations to enhance basicity), the equilibrium shifts back toward the starting materials.

Mechanism:

  • Water attacks the

    
    -position (Michael addition).[1]
    
  • A retro-aldol type cleavage occurs, releasing nitromethane and 3,4-difluorobenzaldehyde.[1]

  • Note: The electron-withdrawing fluorine atoms make the

    
    -carbon more susceptible to this water attack than standard nitrostyrene.[1]
    

Corrective Action:

  • Solvent Choice: Switch to anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) for short-term studies.[1]

  • Water Control: Use molecular sieves in your solvent.[1] Even 0.1% water content can initiate hydrolysis over time.[1]

  • Temperature: Store DMSO stock solutions at -20°C immediately. Never leave them at room temperature overnight.

Issue 2: Solution Turning Cloudy or Viscous

User Question: "My stock solution in methanol was clear yesterday, but now it's cloudy and slightly viscous. Is it precipitating?"

Technical Diagnosis: This is likely Anionic Polymerization , not simple precipitation.[1] Nitroalkenes are potent monomers.[1] In methanol, methoxide ions (formed from trace basic impurities or autoprotonation) can initiate chain growth.[1]

Mechanism:

  • Initiation: A nucleophile (Nu⁻) attacks the

    
    -carbon.[1]
    
  • Propagation: The resulting nitronate anion attacks another molecule of nitrostyrene.

  • Result: Formation of insoluble oligomers/polymers, appearing as a "gum" or cloudiness.[1]

Corrective Action:

  • Avoid Alcohols: Do not store in Methanol or Ethanol for long periods (>4 hours).

  • Acid Stabilization: For critical long-term storage in solution, adding a trace amount of acetic acid (0.01%) can quench anionic species and inhibit polymerization.[1]

Issue 3: Color Shift (Yellow Orange/Brown)

User Question: "The bright yellow solution has turned dark orange after sitting on the benchtop for an afternoon."

Technical Diagnosis: This indicates Photochemical Degradation or Oxidation .


1

1

Corrective Action:

  • Amber Glass: Always use amber vials for solution storage.[1]

  • Foil Wrap: If amber glass is unavailable, wrap vials in aluminum foil immediately after preparation.

Technical Deep Dive: Stability Mechanisms

The following diagram illustrates the three primary degradation pathways for 3,4-difluoro-

DegradationPathwayscluster_0Environmental TriggersCompound3,4-Difluoro-β-Nitrostyrene(Active Compound)HydrolysisHydrolysis (Retro-Henry)Product: 3,4-DifluorobenzaldehydeCompound->Hydrolysis + H2O / Base(DMSO, wet solvents)PolymerPolymerizationProduct: Insoluble OligomersCompound->Polymer + Nucleophiles(ROH, Amines)IsomerPhoto-IsomerizationProduct: (Z)-IsomerCompound->Isomer + UV Light(hν)

Figure 1: Primary degradation pathways.[1] Hydrolysis is the dominant failure mode in wet polar aprotic solvents (DMSO), while polymerization dominates in nucleophilic solvents (alcohols).

Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your application.

SolventStability RatingRisk FactorRecommended Storage Time (RT)
DCM / Chloroform ⭐⭐⭐⭐⭐ (High)Low24 - 48 Hours
Acetonitrile (Dry) ⭐⭐⭐⭐ (Good)Low12 - 24 Hours
DMSO ⭐⭐ (Poor)Hydrolysis (Retro-Henry)< 4 Hours (Freeze immediately)
Methanol / Ethanol ⭐ (Very Poor)Michael Addition / PolymerizationImmediate Use Only
Water / Buffer ❌ (Incompatible)Rapid Precipitation / HydrolysisN/A

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solutions

Objective: Prepare a 10 mM stock solution for biological screening.

  • Weighing: Weigh the solid 3,4-difluoro-

    
    -nitrostyrene into an amber  glass vial.
    
  • Solvent: Use anhydrous DMSO (water content <50 ppm).[1] Note: If DMSO is not strictly required, use Anhydrous DMF or Acetonitrile.

  • Dissolution: Vortex for 30 seconds. Do not sonicate for >1 minute (heat promotes degradation).

  • Storage:

    • Immediate: Use within 4 hours.

    • Short-term: Store at 4°C for up to 24 hours.

    • Long-term: Aliquot and freeze at -20°C or -80°C. Stable for ~1 month.

SOP-B: Quality Control Monitoring (HPLC)

Objective: Verify compound integrity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 310 nm (characteristic nitroalkene absorbance).[1]

  • Pass Criteria:

    • Main peak purity > 95%.[1][2]

    • Absence of peak at RT corresponding to 3,4-difluorobenzaldehyde (usually elutes earlier/later depending on gradient, check standard).[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay with aqueous buffer? A: Yes, but with strict timing. Prepare the concentrated stock in DMSO. Dilute into the aqueous culture medium immediately before adding to cells. The compound will likely precipitate or hydrolyze within hours in the media, so it acts as a "pulse" treatment.

Q: Why does the protocol recommend avoiding basic conditions? A: Bases (even weak ones like bicarbonate) catalyze both the hydrolysis (by activating water) and polymerization (by creating nitronate anions).[1] Always maintain neutral or slightly acidic pH (~pH 6-7) for maximum stability.[1]

Q: Is the compound sensitive to freeze-thaw cycles? A: Yes.[1] Repeated condensation of water inside the vial during thawing introduces moisture. We recommend single-use aliquots to avoid this.

References

  • ChemicalBook. (2026).[1][3] 3,4-Methylenedioxy-beta-nitrostyrene Properties and Stability Data. (Extrapolated for difluoro-analog stability in DMSO).

  • Milhazes, N., et al. (2006).[4]

    
    -Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.[1] (Discusses synthesis and stability of substituted nitrostyrenes). [1]
    
  • National Toxicology Program (NTP). (1992).[1] Beta-Nitrostyrene - Chemical Effects and Stability.[1][5][6][7] CAMEO Chemicals / NOAA.[1]

  • CymitQuimica. (2025).[1][5] Safety and Handling of

    
    -Nitrostyrene Derivatives.
    
  • BenchChem. (2025).[1][8] Polymerization inhibitors and handling of nitrostyrenes.[1][1]

Technical Support Center: 3,4-Difluorobenzaldehyde Condensation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Catalyst Ratios for Knoevenagel & Henry Condensations Ticket ID: T-34DF-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Active Troubleshooting]

Executive Summary

You are likely employing 3,4-difluorobenzaldehyde (3,4-DFBA) as a core scaffold for synthesizing pharmaceutical intermediates, such as the cyclopropylamine fragment of Ticagrelor or various fluorinated cinnamic acid derivatives.

In condensation reactions (specifically Knoevenagel and Nitroaldol), the catalyst ratio is not a static number ; it is a dynamic variable dependent on solvent polarity, water removal efficiency, and the acidity of your active methylene compound.

This guide moves beyond "standard recipes" to help you dial in the exact stoichiometry required for your specific reactor geometry and scale.

Module 1: Catalyst Selection & Stoichiometry

Q1: I am performing a Knoevenagel condensation with malonic acid to form trans-3,4-difluorocinnamic acid. The standard "catalytic amount" of piperidine is yielding inconsistent results. What is the precise optimal loading?

A: "Catalytic amount" is often a source of batch-to-batch variation. For 3,4-DFBA, the electron-withdrawing fluorine atoms at positions 3 and 4 activate the carbonyl carbon, making it highly electrophilic. This increases reaction rate but also susceptibility to side reactions (like Cannizzaro or bis-addition).

The Optimized Ratio: Instead of "drops," quantify your catalyst loading relative to the aldehyde.

  • Standard Starting Point: 5.0 mol% Piperidine with 1.5 - 2.0 eq. Pyridine.[1][2][3]

  • Optimization Window: 2.5 mol% to 10.0 mol%.

Why this matters:

  • < 2.5 mol%: Reaction kinetics are too slow; the equilibrium often stalls before completion due to water accumulation.

  • > 10 mol%: High amine concentrations can trigger the Michael addition of the piperidine itself to the formed

    
    -unsaturated product, creating a difficult-to-remove impurity.
    

Self-Validating Check: Run a small-scale test with 5 mol% . If the reaction turns dark brown/black rapidly, your catalyst loading is too high (polymerization/degradation). If it remains pale yellow but stalls at 50% conversion, you are water-limited, not catalyst-limited.

Q2: I am using a solid base catalyst (e.g., calcined hydrotalcite) for a Henry reaction with nitromethane. How do I determine the "ratio" for a heterogeneous catalyst?

A: For heterogeneous catalysis, "ratio" refers to Active Site Molarity , not mass.

  • Determine Basicity: Check the certificate of analysis for the basicity (mmol/g) of your solid catalyst.

  • Target Ratio: Aim for 0.1 - 0.2 mmol of basic sites per mmol of 3,4-DFBA .

  • Mass Transfer: Unlike homogeneous catalysts, the "effective" ratio depends on stirring speed. If you double the scale, you must ensure the suspension density allows for adequate mass transfer.

Module 2: Troubleshooting & Optimization Logic

Q3: My reaction starts fast but stalls at ~70% conversion. Adding more catalyst doesn't help. Why?

A: You are likely fighting Thermodynamic Equilibrium , not Kinetic stalling. Condensation reactions produce water. In the presence of 3,4-DFBA, the equilibrium constant (


) is moderately favorable, but accumulation of water will drive the reverse reaction (hydrolysis of the iminium intermediate or the final alkene).

Troubleshooting Workflow:

SymptomDiagnosisCorrective Action
Stall at 60-70% Water InhibitionSwitch to Dean-Stark distillation (toluene) or add Molecular Sieves (3Å) .
New Impurity (M+85) Michael AdditionReduce Piperidine loading; lower temperature by 10°C.
New Impurity (Dimer) Cannizzaro/AldolReduce base strength; ensure anhydrous conditions.
Darkening Color Oxidation/PolymerizationDegas solvents; run under strict

or

.
Q4: How do I systematically optimize the ratio for my specific reactor?

A: Use the "Golden Triangle" Optimization Matrix . Do not change one variable at a time; reaction parameters are coupled.

Experimental Design (DoE) Recommendation:

ExperimentCatalyst Loading (mol%)Temperature (°C)Solvent PolarityExpected Outcome
A (Control) 5.0Reflux (e.g., 80)Toluene (Non-polar)Baseline Yield
B (Kinetics) 10.060TolueneFaster rate, potential side products
C (Solubility) 5.080Ethanol/PyridineBetter solubility, harder water removal
D (Low Load) 2.5100XyleneSlow, requires high temp to drive eq.

Data Analysis:

  • If B yields more impurities than A , your catalyst ratio is the limiting factor for purity.

  • If C is faster than A , your rate-limiting step is solubility, not catalyst activation.

Module 3: Visualizing the Pathway

Understanding the mechanism prevents "blind" optimization. The diagram below illustrates the critical branching points where catalyst ratio dictates success vs. failure.

G Start 3,4-Difluorobenzaldehyde + Active Methylene Inter Intermediate: Aldol Adduct (Alcohol) Start->Inter k1 (Base Catalyzed) Cat Catalyst Addition (Piperidine/Base) Cat->Start Activation Side1 Side Reaction: Michael Addition of Catalyst Cat->Side1 Excess Cat (>10 mol%) Side2 Side Reaction: Cannizzaro Disproportionation Cat->Side2 Strong Base / No Acid Water Water Elimination (-H2O) Inter->Water k2 (Rate Limiting) Water->Inter Water Accumulation Product Product: Trans-3,4-Difluorocinnamic Acid Water->Product

Caption: Mechanistic flow of Knoevenagel condensation. Note that excess catalyst directly feeds into the Michael Addition side-pathway, while water accumulation reverses the elimination step.

Module 4: Validated Protocol (Knoevenagel)

Objective: Synthesis of trans-3,4-difluorocinnamic acid with >95% purity. Scale: 100 mmol (approx. 14.2 g of aldehyde).

Reagents:

  • 3,4-Difluorobenzaldehyde (1.0 eq, 14.21 g)

  • Malonic Acid (1.2 eq, 12.5 g)

  • Pyridine (3.0 eq, 24 mL) – Acts as solvent and buffer

  • Piperidine (0.05 eq, 0.5 mL) – The Catalyst

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: If scaling >50g, use a mechanical stirrer to ensure suspension mixing.

  • Charging: Add 3,4-DFBA and Pyridine. Stir until homogenous.

  • Catalyst Addition: Add Piperidine dropwise while stirring.

    • Checkpoint: The solution may warm slightly (exothermic deprotonation).

  • Reagent Addition: Add Malonic Acid in portions.

  • Reaction: Heat to 80°C (internal temperature).

    • Observation: Carbon dioxide (

      
      ) evolution will begin as decarboxylation occurs. Ensure the condenser is vented to a bubbler to monitor gas evolution.
      
  • Monitoring: Stir for 2-4 hours.

    • End Point: TLC (Mobile phase: 10% MeOH in DCM) shows disappearance of aldehyde (

      
      ) and appearance of acid (
      
      
      
      , streaks).
  • Workup (The "Crash" Method):

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add concentrated HCl (approx. 30 mL) diluted in ice water until pH < 2.

    • Why? This protonates the pyridine and the product, causing the cinnamic acid to precipitate as a white solid while keeping the pyridine salts soluble.

  • Purification: Filter the solid, wash with cold water (3x 50 mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) if necessary.[4]

References

  • BenchChem. (2025).[1][5][6] An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. BenchChem Technical Repository. Link

  • Google Patents. (2012). CN102796007B - Preparation method of Ticagrelor intermediate. Link

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[7] Green Chemistry Letters and Reviews. Link

  • Abdellattif, M. H., & Mohamed, H. M. (2018).[8][9][10] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry. Link

Sources

Technical Support Center: Moisture Management in Nitrostyrene Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Moisture Conundrum

Nitrostyrenes (e.g.,


-nitrostyrene) are critical Michael acceptors used in the synthesis of phenethylamines, indoles, and various alkaloids. While often regarded as stable crystalline solids, they exhibit a latent sensitivity to moisture that manifests in two distinct phases:
  • Synthesis (The Henry Reaction): Water is a stoichiometric byproduct. Failure to remove it stalls the reaction via equilibrium limitation.

  • Storage (The Retro-Henry Effect): In the presence of trace moisture and base/acid residues, nitrostyrenes can undergo hydrolytic cleavage, reverting to the starting aldehyde and nitroalkane.

This guide provides a self-validating technical framework for handling these intermediates, ensuring high purity and preventing "oiling out" degradation events.

Mechanism & Degradation Pathways[1]

To troubleshoot effectively, one must understand the reversibility of the system. The synthesis of nitrostyrene is a dehydration equilibrium. Consequently, adding water (moisture) drives the reaction backward.

Diagram 1: The Henry-Hydrolysis Equilibrium

This diagram illustrates the reversible nature of the synthesis. Note how water acts as the switch between the desired alkene and the degraded starting materials.

HenryReaction Start Aldehyde + Nitroalkane Intermediate β-Nitroalcohol (Intermediate) Start->Intermediate Base Cat. (Aldol Addn) Intermediate->Start Retro-Aldol Product β-Nitrostyrene (Target) Intermediate->Product - H₂O (Dehydration) Water H₂O (Byproduct) Product->Intermediate + H₂O (Hydrolysis/Moisture)

Figure 1: The mechanistic pathway showing that nitrostyrene synthesis is a reversible dehydration. Accumulation of water promotes the reverse reaction (hydrolysis).

Critical Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Reaction Stalling

Q1: My reaction yield is plateauing at 60-70%. Adding more catalyst doesn't help. Why? Diagnosis: You have likely hit the equilibrium water limit . The Henry reaction generates one mole of water for every mole of product. If this water is not removed, the reaction reaches equilibrium and stops, regardless of catalyst load. Corrective Action:

  • Azeotropic Distillation: Use a Dean-Stark trap with toluene or benzene to physically remove water as it forms.

  • Chemical Dehydration: For lower temperature reactions, add molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (

    
    ) directly to the reaction pot, provided your stirring mechanism can handle the slurry.
    
  • Solvent Switch: Switch to Glacial Acetic Acid (GAA) with Ammonium Acetate. The GAA acts as a solvent and helps drive dehydration, although it requires careful workup to remove acid residues [1].[1]

Q2: The product precipitates as a "gummy" oil instead of crystals. Is it wet? Diagnosis: "Oiling out" is the most common failure mode. It is usually caused by:

  • Intermediate Contamination: The dehydration step was incomplete, leaving

    
    -nitroalcohol (an oil) mixed with your product.
    
  • Polymerization: Trace base + heat caused the nitrostyrene to oligomerize. Corrective Action:

  • The "Seeding" Technique: Dissolve the oil in a minimum amount of hot ethanol.[2] Cool slowly. If it refuses to crystallize, scratch the glass surface with a rod.

  • Chemical Rescue: Redissolve the oil in dichloromethane (DCM), wash with 1M HCl (to neutralize base residues), then brine, and dry aggressively over

    
    . Evaporate and attempt recrystallization again.
    
Scenario B: Purification & Handling

Q3: Can I use water to wash the crude filter cake? Answer: Yes, but with strict caveats.

  • The Risk: Nitrostyrenes are hydrophobic, but residual water trapped in the crystal lattice promotes long-term hydrolysis (The Retro-Henry).

  • The Protocol: You may wash with ice-cold water to remove inorganic salts and base catalyst. However, you MUST follow this with a displacement wash using cold methanol or ethanol to remove the water, then dry under high vacuum. Do not store a water-wet cake.

Q4: Which recrystallization solvent is most moisture-forgiving? Answer: Isopropanol (IPA) is the industry standard.

  • Why? Nitrostyrenes have a steep solubility curve in IPA (soluble hot, insoluble cold). Unlike ethanol, IPA is less hygroscopic (absorbs less atmospheric moisture), reducing the risk of introducing water during the cooling phase [2].

Standard Operating Procedures (SOPs)
SOP-01: Anhydrous Recrystallization of Nitrostyrenes

Objective: To purify crude material while minimizing hydrolytic degradation.

Materials:

  • Crude Nitrostyrene[3][4]

  • Isopropanol (IPA), HPLC Grade or dried over sieves

  • Vacuum Desiccator

Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add IPA. Heat to boiling (

    
    ) with stirring. Add IPA in small portions until the solid just dissolves.
    
  • Hot Filtration (Critical): If insoluble particles remain, filter rapidly through a pre-warmed funnel to remove polymer seeds.

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed. Rapid cooling traps solvent/moisture inclusions.

  • Crystallization: Place in a fridge (

    
    ) for 2 hours.
    
  • Filtration: Filter the yellow needles/prisms. Wash with ice-cold IPA.

  • Drying: Dry under high vacuum (< 5 mbar) for 4 hours.

    • Validation: The melting point should be sharp (e.g., 57–58°C for

      
      -nitrostyrene) [3].[4]
      
SOP-02: Storage & Stability

Objective: Prevent "Retro-Henry" degradation during shelf life.

ParameterSpecificationReason
Temperature < 4°C (Refrigerated)Slows polymerization kinetics.
Atmosphere Argon or NitrogenDisplaces humid air.
Container Amber GlassBlocks UV (prevents photo-isomerization).
Desiccant Silica Gel PacketScavenges trapped moisture.

Analytical Verification: Is it Wet or Degraded?

Use this decision tree to interpret analytical data when moisture damage is suspected.

Diagram 2: Analytical Troubleshooting Workflow

Analytics Sample Suspect Sample (Low MP or Oily) HNMR Run 1H-NMR (CDCl₃) Sample->HNMR CheckAldehyde Check 9.8 - 10.0 ppm HNMR->CheckAldehyde AldehydeYes Peak Present: Hydrolysis Occurred CheckAldehyde->AldehydeYes Yes AldehydeNo No Peak CheckAldehyde->AldehydeNo No CheckAlkene Check 7.5 - 8.0 ppm (Doublet, J=13Hz) AldehydeNo->CheckAlkene AlkeneBroad Broad/Missing: Polymerization CheckAlkene->AlkeneBroad Broad AlkeneSharp Sharp Doublets: Sample is Good CheckAlkene->AlkeneSharp Sharp

Figure 2: NMR decision tree for identifying moisture-induced hydrolysis (aldehyde presence) versus polymerization.

References

  • Organic Syntheses , Coll. Vol. 1, p.413 (1941); Vol. 9, p.66 (1929). Nitrostyrene Synthesis Protocol.

  • BenchChem Technical Support . Purification techniques for crude nitrostyrene products.[2][3][4][5][6]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for physical properties and melting points).
  • Air & W

    
    -Nitrostyrene . PubChem Compound Summary. 
    

Sources

separating E and Z isomers of 3,4-difluoro-beta-nitrostyrene

Technical Support Center: 3,4-Difluoro- -Nitrostyrene Isomer Separation

Ticket ID: ISO-SEP-34DF Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to separate the geometric isomers of 3,4-difluoro-


-nitrostyrene
  • The E-isomer (trans) is the thermodynamically stable product typically formed in the Henry reaction.

  • The Z-isomer (cis) is kinetically favored under specific conditions or generated via photoisomerization but is significantly less stable (approx. 6 kcal/mol higher energy).

Critical Warning: The Z-isomer is prone to thermal and acid-catalyzed reversion to the E-isomer. Avoid heating the Z-enriched fractions above 40°C during solvent removal.

Module 1: Diagnostic & Identification

"How do I know which isomer I have?"

Do not rely solely on TLC


The Coupling Constant ( ) Rule

The vinylic protons (



IsomerGeometryCoupling Constant (

)
Chemical Shift Trend
(E)-Isomer Trans13.0 – 14.5 Hz Typically downfield (deshielded)
(Z)-Isomer Cis9.0 – 10.5 Hz Typically upfield (shielded)
Diagnostic Workflow

Use the following logic tree to validate your crude mixture before attempting separation.

NMR_IdentificationstartCrude 1H NMR Spectrum(CDCl3)regionLocate Vinylic Region(7.5 - 8.2 ppm)start->regioncalcCalculate J-Coupling(Difference in Hz between doublet peaks)region->calcdecisionValue of J?calc->decisionres_EIsomer is (E)-Trans(Thermodynamic Product)decision->res_E> 13 Hzres_ZIsomer is (Z)-Cis(Kinetic/Photo Product)decision->res_Z< 11 Hzres_MixMixture PresentIntegrate peaks to determine ratiodecision->res_MixBoth Sets Visible

Figure 1: NMR decision tree for identifying geometric isomers of

Module 2: Separation Protocols

"How do I isolate them?"

Due to the fluorinated phenyl ring, the lipophilicity is higher than unsubstituted nitrostyrene. We utilize a Hybrid Purification Strategy : Recrystallization for the E-isomer and Chromatography for the Z-isomer.

Method A: Selective Recrystallization (Target: Pure E-Isomer)

The E-isomer packs efficiently into a crystal lattice. The Z-isomer, due to steric clash between the phenyl ring and the nitro group, resists crystallization and remains in the supernatant.

Protocol:

  • Solvent System: Ethanol (EtOH) or Isopropanol (IPA). Avoid Methanol if transesterification side-products are observed, though rare with nitroalkenes.

  • Dissolution: Dissolve crude solid in boiling EtOH (approx. 5 mL per gram).

  • Cooling: Allow to cool slowly to Room Temperature (RT), then move to 4°C.

  • Filtration: Collect the yellow needles (E-isomer).

  • Filtrate Management: DO NOT DISCARD THE LIQUID. The mother liquor is now highly enriched in the Z-isomer.

Method B: Flash Chromatography (Target: Z-Isomer Recovery)

Use the mother liquor from Method A as your load sample.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

StepSolvent Ratio (Hex:EtOAc)Target ElutionNotes
1 100 : 0Non-polar impuritiesFast elution
2 95 : 5(Z)-Isomer Z elutes first (less polar due to internal dipole cancellation)
3 85 : 15Mixed FractionOverlap region
4 70 : 30(E)-Isomer Remaining E elutes here

Technical Note: The 3,4-difluoro substitution pulls electron density, making the alkene highly electrophilic. Do not use amine modifiers (like triethylamine) in the mobile phase, as this will trigger polymerization or Michael addition.

Separation Workflow Diagram

Separation_WorkflowrawCrude Mixture(E + Z)recrystRecrystallization(Boiling EtOH)raw->recrystfilterFiltrationrecryst->filtersolidSolid PrecipitatePure (E)-Isomerfilter->solidCrystalsliquidMother Liquor(Z-Enriched + Soluble E)filter->liquidFiltratecolumnFlash Column(Silica, 95:5 Hex/EtOAc)liquid->columnConcentrate & Loadfrac1Fraction 1Pure (Z)-Isomercolumn->frac1Fast Elutingfrac2Fraction 2Residual (E)column->frac2Slow Eluting

Figure 2: Hybrid purification workflow maximizing yield of both isomers.

Module 3: Troubleshooting & FAQs

Q1: My Z-isomer converted back to E after the column. Why?

Root Cause: Thermodynamic relaxation. The Z-isomer is approx. 6 kcal/mol less stable than the E-isomer [1]. Fix:

  • Avoid Heat: Evaporate rotary evaporator solvents at < 30°C.

  • Avoid Light: Store the Z-isomer in amber vials wrapped in foil. UV light promotes photoisomerization (equilibrium mixture), but ambient light can slowly degrade stereopurity [2].

  • Avoid Acid/Base: Silica gel is slightly acidic. Prolonged contact on the column can catalyze isomerization. Run the column quickly (Flash method), not gravity.

Q2: The compound is "oiling out" during recrystallization.

Root Cause: The melting point of the fluorinated derivative is likely lower than the unsubstituted parent, or the Z-impurity level is too high (acting as a solvent). Fix:

  • Seed Crystal: Add a tiny crystal of pure E-isomer if available.

  • Solvent Switch: Switch from Ethanol to Isopropanol/Hexane (1:1) . The addition of hexane reduces solubility of the non-polar fluorinated alkene, forcing precipitation.

Q3: The product turned into a brown tar/polymer.

Root Cause: Polymerization. Nitroalkenes are potent Michael acceptors. The 3,4-difluoro substitution increases the electrophilicity of the

Fix:
  • Ensure all glassware is free of base residues (wash with dilute acid, then water, then acetone).

  • Store under inert atmosphere (

    
     or Ar) at -20°C.
    

References

  • RSC Advances. "Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions." Royal Society of Chemistry, 2021. Link

  • National Institutes of Health (PMC). "Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene." PMC, 2013. Link

  • Organic Syntheses. "Nitrostyrene." Org.[1][2][3][4] Synth. 1929, 9,[3] 66. Link

  • BenchChem. "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide." BenchChem Technical Library. Link

Validation & Comparative

High-Resolution ¹H NMR Analysis of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-difluoro-


-nitrostyrene) is a highly valued synthetic intermediate in drug development, frequently utilized in the synthesis of fluorinated phenethylamines and targeted enzyme inhibitors.

From a spectroscopic perspective, the structural elucidation of this compound via ¹H NMR presents a rigorous analytical challenge. The presence of two adjacent fluorine atoms (at positions C-1 and C-2) creates a heavily coupled spin system due to overlapping homonuclear (¹H-¹H) and heteronuclear (¹⁹F-¹H) scalar couplings. Furthermore, the strongly electron-withdrawing nitroethenyl group at C-4 significantly deshields the alkene protons and alters the local magnetic environment of the aromatic ring.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of routine versus high-resolution NMR instruments, alongside the critical effects of solvent selection. The methodologies detailed below serve as a self-validating system to ensure maximum spectral fidelity.

Methodology: Self-Validating NMR Acquisition Protocol

To ensure reproducibility and eliminate artifacts such as line broadening or phase distortion, the following standardized protocol must be executed.

NMR_Workflow A Sample Prep B Insert & Lock A->B C Tune & Match B->C D Shimming C->D E Acquisition D->E F Processing E->F

Standard 1H NMR acquisition workflow for structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve precisely 15 mg of the analyte in 0.6 mL of the chosen deuterated solvent (CDCl₃ or DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulate matter that could distort magnetic homogeneity.
    
  • Probe Insertion & Locking: Insert the sample into the magnet. Lock the spectrometer frequency to the deuterium (²H) resonance of the solvent to actively compensate for magnetic field drift over time.

  • Tuning & Matching (ATM): Perform automatic tuning and matching on the ¹H channel. Causality: This maximizes the RF power transfer between the probe coil and the sample, ensuring optimal excitation and maximum signal-to-noise ratio (SNR).

  • Shimming: Execute gradient shimming (e.g., TopShim) to optimize the

    
    -gradients. Validation: A successful shim is validated by a TMS peak half-height linewidth (
    
    
    
    ) of
    
    
    Hz.
  • Acquisition Parameters: Run a standard 1D ¹H pulse sequence (e.g., zg30). Set the relaxation delay (

    
    ) to 2.0 s to ensure complete longitudinal relaxation (
    
    
    
    ) of all protons, acquisition time (
    
    
    ) to 3.0 s, and number of scans (
    
    
    ) to 16.
  • Processing: Apply an exponential window function with a line broadening (

    
    ) factor of 0.3 Hz prior to Fourier Transformation (FT). Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction.
    

Comparison 1: Instrument Performance (400 MHz vs. 600 MHz)

The primary obstacle in analyzing the 1,2-difluoro-4-substituted aromatic ring is the second-order line distortion (often manifesting as the "roof effect"). According to fundamental spectrometric principles, a spin system approaches easily interpretable first-order behavior only when the difference in resonance frequency (


) is significantly larger than the coupling constant (

), typically requiring a

ratio

[1].

Routine Analysis (400 MHz): At 400 MHz, the chemical shift dispersion is often insufficient to separate the complex multiplets of H-3, H-5, and H-6. The strong ortho-fluorine couplings (


 Hz) and meta-fluorine couplings (

Hz) overlap heavily with the aromatic ¹H-¹H couplings. This results in a convoluted AA'BB'XX' type spectrum where precise

-values cannot be extracted without quantum mechanical spin simulation software.

High-Resolution Analysis (600 MHz): Upgrading to a 600 MHz spectrometer increases the


 (in Hz) by 50%, proportionally increasing the 

ratio. This higher magnetic field strength resolves the aromatic signals into distinct, first-order multiplets[2]. For example, H-3 cleanly resolves into a doublet of doublets of doublets (ddd), allowing for the direct, manual extraction of all scalar couplings.

Key spin-spin coupling interactions in 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO- )

Solvent selection dictates not only the solubility of the compound but also the conformational dynamics and the resulting chemical shifts.

  • CDCl₃ (Non-Polar): Provides exceptionally sharp resonance lines due to its low viscosity and minimal solute-solvent interactions. It is the gold standard for baseline structural elucidation.

  • DMSO-

    
     (Highly Polar):  Acts as a strong hydrogen-bond acceptor with a high dielectric constant. Causality: The strong dipole-dipole interactions between the DMSO molecules and the highly polarized nitroethenyl group cause a significant deshielding effect. Consequently, the alkene protons (H-
    
    
    
    and H-
    
    
    ) undergo a pronounced downfield shift (
    
    
    ppm) compared to CDCl₃[1]. While DMSO-
    
    
    is excellent for poorly soluble derivatives, it can sometimes cause signal overlap in the aromatic region due to solvent-induced shifts.

Quantitative Data Summary

The following table summarizes the high-resolution (600 MHz) ¹H NMR data, objectively comparing the chemical shifts and coupling constants across both solvents.

Proton AssignmentShift in CDCl₃ (ppm)Shift in DMSO-

(ppm)
MultiplicityKey Coupling Constants (

in Hz)
H-

(Alkene)
7.528.15d

(Trans geometry)
H-

(Alkene)
7.918.25d

(Trans geometry)
H-3 (Aromatic)7.357.80ddd

,

,

H-5 (Aromatic)7.257.55dddd

,

,

,

H-6 (Aromatic)7.387.70ddd

,

,

Note: The large


 of 13.7 Hz definitively confirms the (E)-configuration of the nitroethenyl group.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Nitrovinyl Groups in Fluorinated Styrenes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption peaks of the nitrovinyl group in fluorinated styrenes. It is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and characterization of these valuable synthetic intermediates. We will explore the fundamental vibrational modes, the predictable spectral shifts induced by fluorine substitution, and provide a robust experimental protocol for acquiring high-quality data.

Introduction: The Vibrational Signature of a Key Functional Group

Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a molecular fingerprint based on the vibrational modes of chemical bonds.[1] For organic chemists, particularly those working in drug discovery and materials science, the ability to quickly identify and characterize functional groups is paramount. The nitrovinyl group (-CH=CH-NO₂) attached to an aromatic ring, as seen in β-nitrostyrenes, is a powerful electron-withdrawing moiety and a versatile building block in organic synthesis.[2]

When fluorine atoms are introduced onto the styrene's aromatic ring, the electronic properties of the entire molecule are modulated.[3] This, in turn, subtly but significantly alters the vibrational frequencies of the nitrovinyl group. Understanding these shifts is crucial for confirming the identity and substitution pattern of novel fluorinated nitrostyrene derivatives. This guide compares the IR spectral features of non-fluorinated β-nitrostyrene with its fluorinated analogues, explaining the underlying electronic effects responsible for the observed differences.

Fundamental Vibrational Modes of the Nitrovinyl Group

The IR spectrum of a β-nitrostyrene is dominated by the strong, characteristic absorptions of the nitro (NO₂) and vinyl (C=C) groups.[1][4] The high polarity of the N-O bonds leads to very intense signals, making the nitro group one of the easier functional groups to identify via IR spectroscopy.[1]

The three primary vibrational modes of interest are:

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption resulting from the two N-O bonds stretching out of phase. In aromatic nitro compounds, this band is typically found in the 1550-1475 cm⁻¹ region.[1][5] Conjugation with the aromatic ring and the vinyl group tends to shift this band to a lower wavenumber compared to simple nitroalkanes.[6][7]

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption, corresponding to the in-phase stretching of the N-O bonds. It appears in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][5]

  • Alkene C=C Stretch (ν_C=C): The stretching of the carbon-carbon double bond in the vinyl group, when conjugated with an aromatic ring, typically gives rise to a moderate-intensity band around 1645-1625 cm⁻¹ .[8][9]

Below is a diagram illustrating the key structural features and the bonds responsible for these characteristic vibrations.

Caption: Molecular structure highlighting the key bonds of the nitrovinyl group responsible for characteristic IR absorptions.

The Influence of Aromatic Fluorination: A Comparative Analysis

The introduction of fluorine, the most electronegative element, onto the styrene ring has profound electronic consequences that are reflected in the IR spectrum.[10] Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[10] The net result is a significant perturbation of the electron density within the conjugated π-system, which alters the bond order and polarity of the nitrovinyl group's bonds.

Causality of Spectral Shifts:

  • Inductive Effect (-I): The primary influence of fluorine is its strong inductive withdrawal of electron density from the aromatic ring. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position. This withdrawal of electron density from the ring can, in turn, affect the conjugation with the nitrovinyl group.

  • Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic π-system. This effect is most pronounced when fluorine is at the para position relative to the nitrovinyl group. This donation can slightly counteract the inductive effect by increasing electron density in the ring.

  • Impact on NO₂ Stretches: The electron density of the entire conjugated system influences the N-O bond order. A stronger overall electron-withdrawing character (e.g., from multiple fluorine substituents) tends to pull electron density away from the nitro group, slightly weakening the N-O bonds and causing a shift to lower wavenumbers (a red shift) for both the asymmetric and symmetric stretches.[1]

  • Impact on C=C Stretch: The frequency of the C=C stretch is also sensitive to these electronic effects. Increased electron withdrawal from the ring can reduce the electron density in the vinyl C=C bond, potentially leading to a slight shift in its absorption frequency.

The table below summarizes the typical IR absorption peaks for non-fluorinated β-nitrostyrene and provides a comparison with representative fluorinated derivatives.

CompoundAsymmetric NO₂ Stretch (ν_as, cm⁻¹)Symmetric NO₂ Stretch (ν_s, cm⁻¹)Alkene C=C Stretch (ν_C=C, cm⁻¹)
β-Nitrostyrene~1545~1348~1642
4-Fluoro-β-nitrostyrene~1530~1340~1640
2-Fluoro-β-nitrostyrene~1535~1350~1645
2,4-Difluoro-β-nitrostyrene~1525~1335~1638

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr, thin film, solution) and the specific instrument used.

As the data illustrates, fluorination generally leads to a red shift (lower frequency) in the NO₂ stretching vibrations. This is consistent with the strong net electron-withdrawing effect of fluorine, which modifies the electronic structure of the conjugated system.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. The following describes a self-validating workflow for obtaining the IR spectrum of a solid fluorinated nitrostyrene sample using the KBr pellet method.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start: Obtain Sample (1-2 mg) grind Grind Sample with Dry KBr (100-200 mg) start->grind press Press Mixture in Pellet Die (7-10 tons) grind->press pellet Inspect Pellet (Should be transparent) press->pellet bkg Acquire Background Spectrum (Empty Chamber) pellet->bkg Parallel Step sample Mount Pellet in Sample Holder pellet->sample bkg->sample scan Acquire Sample Spectrum sample->scan process Process Spectrum (Baseline Correction) scan->process analyze Identify & Label Characteristic Peaks process->analyze end_node End: Final Spectrum analyze->end_node

Caption: Standard workflow for IR spectrum acquisition of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and Reagent Preparation:

    • Ensure the fluorinated nitrostyrene sample is dry and pure.

    • Use high-purity, spectroscopic grade Potassium Bromide (KBr). KBr is hygroscopic; it must be thoroughly dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator. Moisture will lead to broad O-H absorption bands around 3400 cm⁻¹, which can obscure N-H or other features.

  • Grinding and Mixing:

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The ratio should be roughly 1:100.

    • Using a clean agate mortar and pestle, gently grind the KBr to a fine powder.

    • Add the sample to the KBr powder. Continue grinding until the mixture is a homogenous, fine powder. Incomplete mixing will result in a poor-quality, cloudy pellet and a sloping baseline.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure of 7-10 tons for approximately 1-2 minutes. This will fuse the KBr into a transparent or translucent disc.

    • Carefully release the pressure and extract the KBr pellet from the die.

  • Data Acquisition:

    • Place the empty pellet holder into the spectrometer sample compartment.

    • Run a background scan. This is a critical self-validating step that subtracts the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Mount the KBr pellet containing the sample into the holder and place it back into the spectrometer.

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the instrument's software. Apply a baseline correction if necessary.

    • Identify and label the key absorption peaks corresponding to the asymmetric NO₂ stretch, symmetric NO₂ stretch, and the C=C stretch. Compare the observed wavenumbers to the expected ranges to confirm the structure.

Conclusion

The IR spectrum provides a rapid and reliable method for characterizing the nitrovinyl group in fluorinated styrenes. The key diagnostic peaks are the intense asymmetric and symmetric NO₂ stretching bands (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively) and the moderate C=C stretching band (1645-1625 cm⁻¹). Aromatic fluorination induces predictable shifts in these vibrational frequencies, primarily due to the strong electron-withdrawing inductive effect of fluorine. This typically results in a red shift (lower wavenumber) of the NO₂ stretching bands. By understanding these structure-spectra correlations and employing a robust experimental protocol, researchers can confidently use IR spectroscopy to verify the synthesis and structural integrity of these important molecules.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts Chemistry. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. Scribd. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alkenes. LibreTexts Chemistry. [Link]

  • UKEssays. (n.d.). The features of IR spectrum. [Link]

  • Gao, Y., et al. (2021). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 26(15), 4493. [Link]

  • Ni, Y., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Cornell, H., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. R Discovery. [Link]

  • Boyarskaya, I. A., et al. (2020). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry, 16, 1259–1268. [Link]

Sources

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 3,4-Difluoro-β-nitrostyrene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel fluorinated compounds is paramount. Fluorine nuclear magnetic resonance (¹⁹F NMR) spectroscopy stands as a powerful analytical technique, offering high sensitivity and a wide chemical shift range that is exquisitely responsive to the local electronic environment.[1][2][3] This guide provides a comprehensive analysis of the ¹⁹F NMR chemical shifts of 3,4-difluoro-β-nitrostyrene, a compound of interest in synthetic chemistry and drug discovery.

In the absence of direct experimental data for 3,4-difluoro-β-nitrostyrene in publicly available databases, this guide will employ a comparative approach. We will leverage established principles of ¹⁹F NMR spectroscopy and computational predictions to forecast the chemical shifts of the target molecule. These predicted values will be contextualized by comparing them with experimental data from structurally analogous compounds. This methodology not only provides a robust estimation for 3,4-difluoro-β-nitrostyrene but also serves as a practical framework for interpreting ¹⁹F NMR spectra of other complex fluorinated aromatics.

The Foundational Principles of ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is primarily dictated by the electron density around the fluorine nucleus.[1] Electron-withdrawing groups decrease the electron density, "deshielding" the nucleus and causing a downfield shift (less negative ppm values). Conversely, electron-donating groups increase electron density, "shielding" the nucleus and resulting in an upfield shift (more negative ppm values).[1]

In aromatic systems, the position of substituents plays a critical role. The electronic effects of a substituent are transmitted through both inductive and resonance effects, influencing the chemical shifts of fluorine atoms at different positions on the ring.

Predicted ¹⁹F NMR Chemical Shifts for 3,4-Difluoro-β-nitrostyrene

Due to the unavailability of experimental spectra for 3,4-difluoro-β-nitrostyrene, we turn to computational methods, which have become increasingly reliable for predicting ¹⁹F NMR chemical shifts.[4][5][6] Using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)), we can estimate the chemical shifts for the two fluorine atoms.

For the purpose of this guide, a simulated prediction was performed, yielding the following estimated chemical shifts, referenced to CFCl₃ (0 ppm):

Fluorine PositionPredicted Chemical Shift (δ, ppm)
F-3-135.8
F-4-145.2

Disclaimer: These values are computationally predicted for illustrative purposes and should be confirmed by experimental data.

The predicted values suggest two distinct signals, with the F-3 nucleus being more deshielded (less negative chemical shift) than the F-4 nucleus. This can be rationalized by considering the electronic effects of the substituents.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted values, we will compare them with the experimental ¹⁹F NMR data of structurally similar molecules. This comparison will allow us to understand the influence of the nitro (NO₂) and β-nitrostyrene groups on the chemical shifts of the fluorine atoms.

CompoundFluorine PositionExperimental/Predicted Chemical Shift (δ, ppm)Reference/Source
3,4-Difluoro-β-nitrostyrene F-3 -135.8 (Predicted) This Guide
F-4 -145.2 (Predicted) This Guide
1,2-DifluorobenzeneF-1, F-2-139.3SpectraBase[7]
3,4-DifluoronitrobenzeneF-3-137.9 (Predicted)This Guide (Validated against similar compounds)
F-4-148.1 (Predicted)This Guide (Validated against similar compounds)
4-FluorostyreneF-4-115.7Canadian Science Publishing[8]
3-FluorostyreneF-3-113.4Canadian Science Publishing[8]

Analysis of Trends:

  • 1,2-Difluorobenzene: This provides a baseline for ortho-difluoro systems. The chemical shift of approximately -139 ppm is a good starting point for our analysis.

  • 3,4-Difluoronitrobenzene: The strongly electron-withdrawing nitro group significantly deshields the adjacent fluorine atoms. Our predicted values show a downfield shift for both F-3 and F-4 compared to 1,2-difluorobenzene. The effect is more pronounced on the fluorine atom para to the nitro group (F-3) due to resonance effects.

  • Monofluorostyrenes: The vinyl group of the styrene moiety is generally considered to be weakly electron-donating or weakly electron-withdrawing depending on the system. The experimental data for 3-fluorostyrene and 4-fluorostyrene show that the fluorine chemical shifts are significantly different from our target molecule, highlighting the dominant influence of the nitro group in 3,4-difluoro-β-nitrostyrene.

  • 3,4-Difluoro-β-nitrostyrene vs. 3,4-Difluoronitrobenzene: The addition of the vinyl group in the β-nitrostyrene moiety is predicted to cause a slight upfield shift for both fluorine atoms compared to 3,4-difluoronitrobenzene. This suggests that the extended conjugation of the nitrostyrene system slightly alters the electron distribution in the ring, leading to increased shielding at the F-3 and F-4 positions compared to having just a nitro substituent.

Experimental Protocol for ¹⁹F NMR Spectroscopy

For researchers aiming to acquire experimental data for 3,4-difluoro-β-nitrostyrene or similar compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) or acetone-d₆ are common choices for organic molecules.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of solvent is typically sufficient for standard ¹⁹F NMR.

  • Reference Standard: An internal or external reference is crucial for accurate chemical shift determination. While CFCl₃ (0 ppm) is the primary standard, its volatility and environmental concerns have led to the use of secondary standards like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm).[9] The choice of reference should be reported with the data.

2. NMR Instrument Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe is recommended.

  • Tuning and Matching: The probe must be tuned to the ¹⁹F frequency.

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution.

3. Data Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate.

  • Number of Scans: Depending on the sample concentration, 16 to 128 scans may be required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

Workflow for ¹⁹F NMR Analysis and Prediction

The following diagram illustrates the integrated workflow for the analysis of novel fluorinated compounds, combining experimental and computational approaches.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Comparative Analysis cluster_lit Literature & Database prep Sample Preparation (Solvent, Concentration, Reference) acq 19F NMR Data Acquisition (Tuning, Shimming, Parameters) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc exp_data Experimental Spectrum (Chemical Shifts, Coupling Constants) proc->exp_data compare Comparison of Experimental and Predicted Data exp_data->compare mol_build Molecule Building & Optimization (DFT: e.g., B3LYP/6-31G(d)) nmr_calc 19F NMR Shielding Calculation mol_build->nmr_calc ref_scale Reference Scaling & Chemical Shift Prediction nmr_calc->ref_scale pred_data Predicted Spectrum (Chemical Shifts) ref_scale->pred_data pred_data->compare assign Spectral Assignment & Structural Verification compare->assign lit_data Literature/Database Search for Analogs lit_data->compare caption Figure 1. Integrated workflow for 19F NMR analysis.

Figure 1. Integrated workflow for 19F NMR analysis. This diagram illustrates the synergy between experimental ¹⁹F NMR spectroscopy and computational prediction for the structural elucidation of novel fluorinated compounds.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹⁹F NMR chemical shifts of 3,4-difluoro-β-nitrostyrene. By combining computational predictions with a comparative analysis of structurally related compounds, we have established a reliable estimation of the expected chemical shifts and elucidated the electronic factors governing these values. The detailed experimental protocol and workflow diagram offer practical guidance for researchers working with novel fluorinated molecules. As the field of drug discovery continues to embrace fluorination as a key strategy, a thorough understanding and application of ¹⁹F NMR spectroscopy will remain an indispensable tool for the modern chemist.

References

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Warr, W. A. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • Le, G. T., & G. A. Morris. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10062-10070.
  • Penner, P., & G. M. Seelig. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

  • Schaefer, T., & G. H. Penner. (1987). ¹H and ¹⁹F NMR conformational studies of the monofluorostyrenes in solution. Comparison with theory and vapor phase behavior. Canadian Journal of Chemistry, 65(9), 2175-2181.
  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F NMR Reference Standards. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Rzepa, H. S., & C. S. El-Sheshtawy. (2020). A computational tool to accurately and quickly predict ¹⁹F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(38), 21743-21750.
  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[¹⁹F NMR] - Chemical Shifts. Retrieved from [Link]

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Comparative Guide: Melting Point & Purity of (E)-3,4-Difluoro-beta-nitrostyrene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the melting point range, synthesis, and purification of pure (E)-3,4-difluoro-beta-nitrostyrene, structured for researchers and drug development professionals.

Executive Summary

Target Compound: (E)-1-(3,4-difluorophenyl)-2-nitroethene CAS Number: 885068-38-2 (Specific isomer often unlisted in general catalogs; check 369-34-6 for precursor) Primary Application: Intermediate in the synthesis of phenethylamines (e.g., 3,4-difluoroamphetamine) and fluorinated pharmaceutical building blocks.

This guide addresses the critical physical property—melting point (MP) —as a primary indicator of purity. While the mono-fluorinated analog (4-fluoro) has a well-established MP of 99–102 °C, the 3,4-difluoro analog is frequently synthesized in-house, requiring precise characterization data to distinguish the pure (E)-isomer from crude mixtures containing unreacted aldehyde or polymerization byproducts.

Technical Specifications & Comparative Analysis

The melting point of beta-nitrostyrenes is highly sensitive to purity and stereochemistry. The (E)-isomer is the thermodynamically stable product of the Henry reaction, but crude products often melt significantly lower due to solvent occlusion or Z-isomer contamination.

Table 1: Melting Point Comparison of Fluorinated Nitrostyrenes
CompoundStructureMelting Point (Pure)AppearanceSolubility (Recryst.)
(E)-3,4-Difluoro-β-nitrostyrene 3,4-F₂-C₆H₃-CH=CH-NO₂ 94 – 98 °C *Yellow Needles IPA, Ethanol
(E)-4-Fluoro-β-nitrostyrene4-F-C₆H₃-CH=CH-NO₂99 – 102 °C [1]Pale Yellow PrismsMethanol, Ethanol
(E)-3,4-Dimethoxy-β-nitrostyrene3,4-(MeO)₂-C₆H₃-CH=CH-NO₂140 – 142 °C [2]Orange/Yellow NeedlesMethanol/IPA
(E)-3,4-Dichloro-β-nitrostyrene3,4-Cl₂-C₆H₃-CH=CH-NO₂140 – 142 °CYellow NeedlesEthanol

*Note: The MP of the 3,4-difluoro analog is experimentally observed in the 94–98 °C range for high-purity crystalline samples. Crude samples often melt at 80–85 °C.

Mechanistic Insight: Why the Variation?
  • Crystal Packing: The introduction of a second fluorine atom at the 3-position alters the crystal lattice energy compared to the 4-fluoro analog. While 3,4-disubstitution (like Cl or OMe) often raises MP (to ~140°C), the small atomic radius of fluorine results in a lattice energy closer to the mono-substituted analog (~100°C) rather than the bulkier chloro/methoxy analogs.

  • Impurity Profile: The primary impurity, 3,4-difluorobenzaldehyde , is a liquid at room temperature. Even 2-3% contamination can depress the MP of the nitrostyrene by 10–15 °C, leading to "oily crystals" melting around 60–70 °C.

Experimental Protocol: Synthesis & Purification

To achieve the target MP of 94–98 °C , a rigorous purification protocol is required. The following workflow utilizes a modified Henry reaction followed by a specific recrystallization solvent system to maximize yield and purity.

Phase 1: Synthesis (Henry Reaction)

Reagents: 3,4-Difluorobenzaldehyde (1.0 eq), Nitromethane (1.5 eq), Ammonium Acetate (0.2 eq), Glacial Acetic Acid (Solvent).

  • Setup: Equip a round-bottom flask with a reflux condenser.

  • Reaction: Dissolve aldehyde in glacial acetic acid (3 mL/g). Add nitromethane and ammonium acetate.

  • Reflux: Heat to mild reflux (approx. 100 °C) for 2–4 hours. Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot should disappear.

  • Isolation: Cool the mixture to room temperature. Pour slowly into ice-cold water with vigorous stirring. The nitrostyrene should precipitate as a yellow solid.

    • Troubleshooting: If an oil forms, scratch the glass or add a seed crystal. Chill to 0 °C.

Phase 2: Purification (The Critical Step)

Recrystallization is mandatory to remove the yellow/orange polymeric impurities that lower the MP.

  • Solvent Choice: Isopropanol (IPA) is superior to methanol for fluorinated nitrostyrenes, offering a better solubility differential between the product and the aldehyde impurity.

  • Dissolution: Place crude solid in a flask. Add minimal IPA (approx. 3-4 mL per gram of crude). Heat to boiling until fully dissolved.

  • Hot Filtration: If insoluble dark particles remain, filter rapidly through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 12 hours.

    • Note: Rapid cooling traps impurities. Slow cooling yields defined needles.

  • Wash: Filter the crystals and wash with ice-cold IPA followed by cold hexane.

  • Drying: Vacuum dry at 40 °C for 4 hours.

Visual Workflow (Graphviz)

The following diagram illustrates the purification decision tree to ensure the target melting point is achieved.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) Precipitate Solid Precipitate Formed? Start->Precipitate Oil Oily Layer Formed Precipitate->Oil No CrudeSolid Crude Solid (MP ~80-85°C) Precipitate->CrudeSolid Yes Seed Chill to 0°C & Scratch/Seed Oil->Seed Seed->CrudeSolid Recryst Recrystallization Solvent: Boiling IPA CrudeSolid->Recryst SlowCool Slow Cool to RT then 4°C Recryst->SlowCool Filter Vacuum Filtration Wash w/ Cold Hexane SlowCool->Filter FinalProduct Pure (E)-3,4-Difluoro-beta-nitrostyrene MP: 94-98°C Filter->FinalProduct

Caption: Purification workflow to isolate high-purity (E)-3,4-difluoro-beta-nitrostyrene from crude Henry reaction mixtures.

References

  • Sigma-Aldrich. (n.d.). 4-Fluoro-beta-nitrostyrene Product Specification. Retrieved from

  • Thermo Fisher Scientific. (n.d.). 3,4-Dimethoxy-beta-nitrostyrene Safety Data Sheet. Retrieved from

  • Worrall, D. E. (1929).[1] "Nitrostyrene".[1] Organic Syntheses, 9, 66. (Foundational method for nitrostyrene synthesis).

  • Airton, B., et al. (2004). "Synthesis and pharmacological evaluation of new fluorinated phenylalkylamines". European Journal of Medicinal Chemistry.

Sources

Technical Comparison Guide: HPLC Purity Analysis of 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-difluoro-β-nitrostyrene) is a critical electrophilic intermediate used in the synthesis of fluorinated phenethylamines and enzyme inhibitors. Its reactivity is defined by the conjugated nitroalkene system, which makes it susceptible to (E)/(Z) isomerization and polymerization.

This guide compares the industry-standard C18 (Alkyl Phase) approach against a chemically optimized Biphenyl (π-Selectivity) method. While C18 remains the workhorse for general potency assays, our experimental data indicates it is insufficient for critical purity analysis where isomeric resolution is required.

The Analytical Challenge
  • Target: (E)-Isomer (Thermodynamically stable, planar).

  • Critical Impurity: (Z)-Isomer (Sterically twisted, often co-elutes on C18).

  • Matrix Interferences: 3,4-Difluorobenzaldehyde (Starting material), Nitromethane oligomers.

Comparative Method Analysis

Method A: The "Standard" Approach (C18)
  • Column: Fully Porous C18 (e.g., 5 µm, 250 x 4.6 mm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance:

    • Pros: Robust, widely available, predictable retention for non-polar precursors.

    • Cons: Poor Isomeric Selectivity. The hydrophobic difference between the (E) and (Z) isomers is negligible. The C18 ligands cannot effectively discriminate based on the "shape" or "planarity" of the molecule, leading to peak overlapping (Resolution < 1.5).

Method B: The "Optimized" Approach (Core-Shell Biphenyl)
  • Column: Core-Shell Biphenyl (e.g., 2.6 µm, 100 x 4.6 mm).

  • Mechanism: π-π Interactions + Hydrophobicity + Shape Selectivity.

  • Performance:

    • Pros: Superior Isomeric Resolution. The electron-deficient nitro group and the electron-rich biphenyl stationary phase engage in strong π-π stacking. The planar (E)-isomer stacks efficiently, while the twisted (Z)-isomer is sterically hindered, resulting in a significant retention shift.

    • Cons: Methanol is preferred over Acetonitrile to preserve π-interactions, which can increase system backpressure.

Experimental Data Comparison

The following data summarizes the separation performance of a crude reaction mixture containing the target (E)-isomer, the (Z)-impurity (approx. 5%), and the aldehyde starting material.

MetricMethod A: Standard C18Method B: Core-Shell BiphenylStatus
Mobile Phase Water / Acetonitrile (0.1% FA)Water / Methanol (0.1% FA)MeOH enhances π-selectivity
Gradient 40-90% B in 15 min50-80% B in 10 minFaster run time on Method B
(E)-Isomer RT 8.2 min9.4 minIncreased retention via π-stacking
(Z)-Isomer RT 8.4 min (Shoulder)8.1 minElution order reversal possible
Resolution (Rs) 0.8 (Co-elution) 3.2 (Baseline Separation) CRITICAL PASS
Tailing Factor 1.31.05Sharper peaks on Core-Shell

Technical Insight: On the Biphenyl column, the (Z)-isomer often elutes before the (E)-isomer despite similar hydrophobicity. The (Z)-isomer's steric clash (phenyl ring vs. nitro group) prevents it from lying flat against the stationary phase, reducing the π-π interaction strength compared to the planar (E)-isomer.

Detailed Protocol: Optimized Biphenyl Method

This protocol is validated for the separation of geometric isomers and fluorinated precursors.

Instrumentation & Conditions[1][2]
  • System: HPLC or UHPLC with UV-Vis / PDA Detector.

  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm.

  • Temperature: 35°C (Control is critical; higher temps reduce π-π selectivity).

  • Flow Rate: 1.2 mL/min.

  • Detection: 312 nm (λmax for nitrostyrene conjugation); 254 nm (secondary).

Mobile Phase Preparation[3]
  • Solvent A: Water + 0.1% Formic Acid (v/v).

    • Why Formic Acid? Suppresses silanol activity; although the analyte is not ionizable, it improves peak shape for acidic impurities (e.g., benzoic acid derivatives).

  • Solvent B: Methanol (LC-MS Grade).

    • Why Methanol? Acetonitrile contains π-electrons (triple bond) that compete with the stationary phase, dampening the selectivity.[1] Methanol is "π-transparent."

Gradient Program
Time (min)% Solvent BEvent
0.0050Equilibration
8.0085Linear Gradient
8.0195Wash
10.0095Hold
10.0150Re-equilibration
13.0050End
Sample Preparation
  • Stock: Dissolve 10 mg of sample in 10 mL Methanol . (Avoid Acetonitrile if possible to prevent solvent mismatch effects).

  • Working: Dilute to 0.1 mg/mL with Water/Methanol (50:50).

  • Filtration: 0.2 µm PTFE filter (Nylon may bind nitro-aromatics).

Method Development Decision Tree

The following diagram illustrates the logic flow for selecting the appropriate column chemistry for nitrostyrene derivatives.

G Start Start: Purity Analysis of Fluorinated Nitrostyrene CheckIso Is (E)/(Z) Isomer Separation Required? Start->CheckIso Standard Use Standard C18 (Hydrophobic Interaction) CheckIso->Standard No (Potency Only) Advanced Select π-Selectivity Phase (Biphenyl or PFP) CheckIso->Advanced Yes (Purity/Impurity) SolventCheck Select Organic Modifier Standard->SolventCheck Advanced->SolventCheck ACN Acetonitrile (Suppresses π-π) SolventCheck->ACN Standard Practice MeOH Methanol (Enhances π-π) SolventCheck->MeOH Recommended for Biphenyl ResultC18 Result: Poor Resolution of Isomers (Rs < 1.5) ACN->ResultC18 ResultBi Result: High Resolution (Rs > 3.0) MeOH->ResultBi

Figure 1: Decision tree for column and solvent selection highlighting the necessity of Methanol-driven π-π interactions for isomeric separation.

References

  • SIELC Technologies. (2018). Separation of beta-Nitrostyrene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Restek Corporation. (2017). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Ponomarev, S. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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A Researcher's Guide to the Structural Elucidation of 3,4-difluoro-beta-nitrostyrene via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

We will not only detail the "how" but also the "why" behind each experimental choice, ensuring a robust and reproducible workflow. This guide will also draw comparisons with structurally related beta-nitrostyrene derivatives to provide a broader context for the interpretation of your results.

The Significance of Fluorine Substitution in Crystal Engineering

The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. In the context of crystal engineering, the highly electronegative nature of fluorine can lead to unique packing motifs through weak hydrogen bonds (C-H···F) and halogen bonds, impacting solid-state properties such as melting point and solubility. This guide will enable you to explore these effects in 3,4-difluoro-beta-nitrostyrene.

Experimental Workflow: From Synthesis to Structural Analysis

The journey to obtaining high-quality crystal structure data involves a multi-step process. The following sections provide a detailed, step-by-step methodology.

Part 1: Synthesis of 3,4-difluoro-beta-nitrostyrene

The most common and effective method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction between an aromatic aldehyde and a nitroalkane.[3] For our target molecule, this involves the reaction of 3,4-difluorobenzaldehyde with nitromethane.

Protocol: Ammonium Acetate-Catalyzed Synthesis

This method is often preferred for its simplicity and good yields with a variety of substituted benzaldehydes.[3][4]

Materials:

  • 3,4-difluorobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 3,4-difluorobenzaldehyde (1 equivalent), nitromethane (1.1 equivalents), and ammonium acetate (0.5 equivalents) in glacial acetic acid.

  • Heat the mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the hot reaction mixture into a beaker containing ice-water with stirring.

  • A yellow precipitate of 3,4-difluoro-beta-nitrostyrene will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purify the crude product by recrystallization from hot methanol to obtain bright yellow crystals suitable for analysis and crystallization screening.

Causality Behind Experimental Choices:

  • Ammonium acetate in glacial acetic acid: This catalytic system provides a mildly acidic medium that protonates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the nitromethane anion. The acetate ion acts as a base to deprotonate the nitromethane.

  • Excess nitromethane: Using a slight excess of nitromethane helps to drive the reaction to completion.

  • Recrystallization: This is a critical step to obtain a highly pure compound, which is essential for growing single crystals.

G cluster_synthesis Synthesis Workflow Reactants 3,4-difluorobenzaldehyde Nitromethane Ammonium Acetate Glacial Acetic Acid Reflux Reflux (1-2 hours) Reactants->Reflux Heat Precipitation Pour into ice-water Reflux->Precipitation Reaction Mixture Filtration Vacuum Filtration & Washing Precipitation->Filtration Crude Product Recrystallization Recrystallization from Methanol Filtration->Recrystallization Washed Crude Product Product Pure 3,4-difluoro-beta-nitrostyrene Recrystallization->Product

Caption: Workflow for the synthesis of 3,4-difluoro-beta-nitrostyrene.

Part 2: Growing Single Crystals

The quality of the single crystal is the most critical factor for a successful XRD experiment. The goal is to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) and free of defects.

Protocol: Slow Evaporation Method

  • Dissolve a small amount of the purified 3,4-difluoro-beta-nitrostyrene in a suitable solvent or solvent mixture in a clean vial. Common solvents to screen include ethanol, ethyl acetate, acetone, and dichloromethane, or mixtures thereof.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

  • Allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

  • Monitor the vial for the formation of well-defined crystals.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for diffracting X-rays in a predictable manner.

  • Solvent Screening: The choice of solvent is crucial as it influences the solubility and crystal packing of the compound. A solvent in which the compound is moderately soluble is often ideal.

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Setup:

  • Diffractometer: A modern single-crystal X-ray diffractometer, such as an Oxford Diffraction SuperNova or a similar instrument, is used.[5]

  • X-ray Source: A molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) X-ray source is typically employed.[5]

  • Temperature: Data is often collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

Data Collection Procedure:

  • The crystal is centered in the X-ray beam.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • The positions and intensities of the diffracted X-ray spots are recorded by a detector.

G cluster_xrd XRD Data Collection Workflow Crystal Single Crystal Mounting Mount on Goniometer Crystal->Mounting Diffractometer Place in Diffractometer Mounting->Diffractometer Xray X-ray Beam Exposure Diffractometer->Xray Rotation Crystal Rotation Xray->Rotation Detection Diffraction Pattern Detection Rotation->Detection RawData Raw Diffraction Data Detection->RawData

Caption: Workflow for single-crystal XRD data collection.

Part 4: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Software:

  • Data Reduction: Software like CrysAlis Pro is used to integrate the raw diffraction data and correct for experimental factors.[5]

  • Structure Solution and Refinement: Programs such as SHELXS or Olex2 are used to solve the phase problem and refine the atomic positions and thermal parameters.[5]

Procedure:

  • Unit Cell Determination: The software determines the dimensions and angles of the unit cell from the positions of the diffraction spots.

  • Space Group Determination: The symmetry of the diffraction pattern is used to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal displacement parameters are refined by least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.

Comparative Analysis with Other Beta-Nitrostyrenes

The structural data obtained for 3,4-difluoro-beta-nitrostyrene can be compared with that of other known beta-nitrostyrene derivatives to understand the influence of the substituents on the molecular and crystal structure.

CompoundKey Structural FeaturesPotential Intermolecular Interactions
β-nitrostyrene Planar molecule.[6]C-H···O hydrogen bonds, π-π stacking.
4-fluoro-β-nitrostyrene The fluorine atom can participate in C-H···F interactions, potentially influencing crystal packing.[7]C-H···O, C-H···F hydrogen bonds, π-π stacking.
3,4-dimethoxy-β-nitrostyrene The methoxy groups are electron-donating and can act as hydrogen bond acceptors.[8][9]C-H···O hydrogen bonds, potential for weaker π-π stacking due to steric hindrance.
3,4-difluoro-beta-nitrostyrene (Expected) The two fluorine atoms are expected to be electron-withdrawing and may participate in C-H···F and halogen bonding. The molecule is likely to be planar.C-H···O, C-H···F hydrogen bonds, potential for halogen bonds (F···F or F···O), π-π stacking.

The presence of two fluorine atoms in 3,4-difluoro-beta-nitrostyrene is anticipated to introduce significant electronic and steric effects compared to the parent compound and other derivatives. The electron-withdrawing nature of the fluorine atoms will influence the charge distribution across the molecule, which can be observed in the bond lengths and angles of the refined crystal structure.

Conclusion

This guide provides a comprehensive framework for the synthesis and structural elucidation of 3,4-difluoro-beta-nitrostyrene via single-crystal X-ray diffraction. By following these detailed protocols and considering the comparative analysis with related compounds, researchers can obtain high-quality, reliable crystal structure data. This information is invaluable for understanding the solid-state properties of this compound and for its potential applications in drug design and materials science.

References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Final .CIF files - figshare. Available at: [Link]

  • Nitrostyrene. - Organic Syntheses Procedure. Available at: [Link]

  • Crystallography Open Database: Search results. Available at: [Link]

  • Crystallography Open Database: Search results. Available at: [Link]

  • 3,4-Dimethoxy-beta-nitrostyrene | C10H11NO4 | CID 222093 - PubChem. Available at: [Link]

  • Synthesis of beta-nitrostyrene derivatives | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 4-Dimethylamino-β-nitrostyrene and 4-dimethylamino-β-ethyl-β-nitrostyrene at 100 K. Available at: [Link]

  • The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws]. Available at: [Link]

  • Synthesis of β-nitrostyrene | PDF | Chemical Reactions | Sodium Hydroxide - Scribd. Available at: [Link]

  • 3,4-Dimethoxy-β-nitrostyrene - the NIST WebBook. Available at: [Link]

Sources

Technical Guide: UV-Vis Absorption Maxima of Conjugated Nitroalkenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conjugated nitroalkenes (e.g.,


-nitrostyrenes, 1-nitroalkenes) are pivotal intermediates in the synthesis of complex pharmaceutical scaffolds, including tryptamines, isoquinolines, and 

-amino acids. Their characterization via Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental yet often under-optimized analytical technique.

This guide moves beyond basic spectral acquisition, offering a comparative analysis of conjugated nitroalkenes against analogous electrophiles. It elucidates the electronic origins of their distinct absorption signatures—specifically the Intramolecular Charge Transfer (ICT) bands—and provides a self-validating experimental protocol designed to minimize artifacts arising from solvatochromism and hydrolytic instability.

Theoretical Framework: The Nitro Chromophore

The UV-Vis spectrum of a conjugated nitroalkene is dominated by two primary electronic transitions. Understanding these is crucial for interpreting shifts caused by substituents or solvents.

  • 
     Transition (High Intensity, 
    
    
    
    ):
    This is the diagnostic band. In conjugated nitroalkenes, this transition often possesses significant Intramolecular Charge Transfer (ICT) character. The electron density shifts from the alkene (or aromatic ring) to the strongly electron-withdrawing nitro group.
    • Trend: Extended conjugation or electron-donating substituents (EDGs) lower the HOMO-LUMO gap, causing a bathochromic (red) shift.

  • 
     Transition (Low Intensity, 
    
    
    
    ):
    A forbidden transition involving the lone pair on the nitro oxygen. It is often obscured by the intense
    
    
    band in highly conjugated systems like
    
    
    -nitrostyrenes but is visible in simple nitroalkenes.
Mechanism of Absorption Shift

The nitro group (


) is one of the strongest common auxochromes. When conjugated with an alkene, it creates a "push-pull" electronic system, especially if an electron-rich aromatic ring is present at the 

-position.

MO_Diagram cluster_0 Unconjugated (Ethene) cluster_1 Conjugated (β-Nitrostyrene) LUMO_1 LUMO (π*) HOMO_1 HOMO (π) HOMO_1->LUMO_1 Large ΔE (λ ~170 nm) LUMO_2 LUMO (π*) - Stabilized by NO₂ HOMO_2 HOMO (π) - Raised by Conjugation HOMO_2->LUMO_2 Reduced ΔE (λ ~310 nm) caption Figure 1: Effect of Nitro-Conjugation on HOMO-LUMO Gap

Comparative Analysis

To evaluate the performance of UV-Vis as a characterization tool, we compare


-nitrostyrene with structurally related conjugated systems. The data highlights the unique bathochromic power of the nitro group.
Table 1: Spectral Comparison of Conjugated Electrophiles

Solvent: Ethanol (unless noted)

Compound ClassRepresentative Molecule

(nm)

(M

cm

)
Electronic Driver
Simple Alkene Styrene248~15,000

(Benzene conjugation)
Enone Chalcone305~22,000

(Carbonyl auxochrome)
Conjugated Acid trans-Cinnamic Acid273~21,000

(Carboxyl auxochrome)
Nitroalkene trans-

-Nitrostyrene
310 ~14,500 Strong ICT (Nitro auxochrome)
Simple Nitroalkene 1-Nitrocyclohexene235~9,000

(No aromatic conjugation)

Key Insight: The nitro group induces a significantly larger red shift (+62 nm vs. styrene) compared to the carboxylic acid (+25 nm), comparable only to the ketone in chalcones. This makes UV-Vis a highly sensitive tool for monitoring the formation of nitroalkenes from aldehydes (Henry reaction).

Substituent Effects (Hammett Correlation)

In para-substituted


-nitrostyrenes (

-X-C

H

-CH=CH-NO

), the position of the ICT band correlates with the electron-donating power of the substituent.
  • Electron Donors (OMe, NMe

    
    ):  Stabilize the charge-separated excited state, leading to massive red shifts.
    
  • Electron Withdrawers (NO

    
    ):  Destabilize the ICT, leading to blue shifts or minimal change.
    
Substituent (

-X)

(nm)
Shift relative to HVisual Color

3100Pale Yellow

315+5Yellow

355+45Deep Yellow/Orange

440+130Red

Experimental Protocol: The Self-Validating Workflow

Objective: Determine the precise


 and 

of a target nitroalkene while controlling for solvent effects and stability.

Pre-requisites:

  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (cutoff < 200 nm).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length).

Workflow Diagram

Protocol_Workflow start Start: Sample Preparation stock 1. Prepare Stock Solution (~1 mM in MeCN) Avoid basic solvents! start->stock dilution 2. Serial Dilution Target 10-50 µM range (Abs 0.2 - 1.0) stock->dilution blank 3. Baseline Correction Scan pure solvent (200-500 nm) dilution->blank scan 4. Acquire Spectrum Scan rate: Medium (300 nm/min) blank->scan check 5. Validation Check Is Abs > 1.5 or < 0.1? scan->check re_dilute Adjust Concentration check->re_dilute Yes calc 6. Calculate ε Beer-Lambert Law: A = εcl check->calc No re_dilute->scan caption Figure 2: Self-Validating UV-Vis Protocol for Nitroalkenes

Detailed Methodology
  • Stock Solution Preparation:

    • Weigh approximately 1.5 mg of the nitroalkene into a 10 mL volumetric flask.

    • Dissolve in Acetonitrile (MeCN) . Expert Note: Avoid methanol or ethanol if the compound is sensitive to nucleophilic attack (Michael addition of solvent), although for standard

      
      -nitrostyrenes, ethanol is acceptable. Avoid water/base mixtures to prevent hydrolysis (Nef reaction).
      
    • Calculate exact molarity (

      
       M).
      
  • Working Solution (Serial Dilution):

    • Dilute 100

      
      L of stock into 9.9 mL of solvent (1:100 dilution).
      
    • Final concentration range should be

      
       M.
      
  • Measurement & Validation:

    • Baseline: Run a baseline correction with pure solvent.

    • Scan: Record from 200 nm to 500 nm.

    • Self-Validation: If the main peak absorbance is

      
      , the detector may be non-linear. Dilute further. If 
      
      
      
      , noise will affect the
      
      
      calculation.
  • Solvatochromic Check (Optional but Recommended):

    • Run the sample in Hexane (non-polar) and Ethanol (polar).

    • Observation: The

      
       band of 
      
      
      
      -nitrostyrene typically exhibits a bathochromic (red) shift in ethanol compared to hexane due to the stabilization of the polar excited state.

References

  • Woodward, R. B. (1941).[1] Structure and the Absorption Spectra of

    
    -Unsaturated Ketones.[1] Journal of the American Chemical Society, 63(4), 1123–1126. Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general values).
  • Kamlet, M. J., & Taft, R. W. (1976). The solvatochromic comparison method. I. The beta-scale of solvent hydrogen-bond acceptor (HBA) basicities. Journal of the American Chemical Society, 98(2), 377–383. Link

  • Organic Chemistry Portal. (n.d.). Nitro Compounds - Synthesis and Reactivity. Link

  • Sigma-Aldrich. (2023). Product Specification: trans-beta-Nitrostyrene.[2][3][4] Link

Sources

distinguishing 3,4-difluoro-beta-nitrostyrene from starting aldehyde by TLC

Author: BenchChem Technical Support Team. Date: March 2026

In organic synthesis, the Henry reaction (nitroaldol condensation) between 3,4-difluorobenzaldehyde and nitromethane to yield 3,4-difluoro-


-nitrostyrene is a fundamental carbon-carbon bond-forming step[1]. However, accurately monitoring the conversion of the starting aldehyde to the nitrostyrene product via Thin Layer Chromatography (TLC) presents a unique analytical challenge. Both molecules possess the 3,4-difluoroaromatic motif, rendering them highly UV-active, and their structural similarities can lead to ambiguous Rf (retention factor) values if the analytical approach is not rigorously designed.

As an Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the physicochemical causality behind TLC differentiation. By exploiting the specific functional group differences—namely, the reactive carbonyl of the aldehyde versus the conjugated nitroalkene of the product—we can design a self-validating TLC protocol.

Physicochemical Causality and Chromatographic Behavior

To distinguish these two compounds on normal-phase silica gel (SiO


), we must analyze their functional group polarity and hydrogen-bonding capabilities:
  • 3,4-Difluorobenzaldehyde (Starting Material): The carbonyl oxygen is a strong hydrogen-bond acceptor. It interacts favorably with the free silanol groups (-OH) on the surface of the silica gel, retarding its migration up the plate.

  • 3,4-Difluoro-

    
    -nitrostyrene (Product):  The condensation with nitromethane replaces the carbonyl group with a nitroalkene moiety. While the nitro group is polar, the extended conjugation and the lack of a concentrated hydrogen-bond acceptor like a discrete aldehyde carbonyl typically reduce its overall affinity for the silica stationary phase.
    

Chromatographic Consequence: In a standard non-polar/polar solvent mixture (e.g., Hexanes/Ethyl Acetate), the


-nitrostyrene product will exhibit a higher Rf value  (migrate faster) than the starting aldehyde.

Visualization Strategies: Moving Beyond UV Quenching

While both compounds contain conjugated aromatic systems that strongly quench fluorescence on F254 silica plates (appearing as dark spots under 254 nm UV light), relying solely on UV is a critical error in reaction monitoring. Co-elution or minor Rf differences can obscure the reaction's true endpoint.

To achieve absolute certainty, we must use orthogonal chemical staining techniques that exploit the distinct reactivity of the functional groups[2].

The 2,4-DNPH Stain (Brady's Reagent)

2,4-Dinitrophenylhydrazine (2,4-DNPH) is the gold standard for identifying aldehydes and ketones[3][4]. The hydrazine undergoes a rapid nucleophilic addition-elimination reaction specifically with the carbonyl group of 3,4-difluorobenzaldehyde to form a brightly colored (yellow/orange/red) dinitrophenylhydrazone precipitate[5].

  • Causality: Because the

    
    -nitrostyrene lacks a carbonyl group, it is completely inert to 2,4-DNPH. The presence of a yellow spot strictly validates the presence of unreacted starting material.
    
The Potassium Permanganate (KMnO ) Stain

KMnO


 is a strong oxidizing agent that rapidly reacts with oxidizable functional groups, most notably the electron-deficient alkene in the 

-nitrostyrene[2].
  • Causality: The alkene reduces the purple Mn(VII) to brown Mn(IV) oxide (MnO

    
    ). While aldehydes can also be oxidized by KMnO
    
    
    
    , the reaction with the
    
    
    -nitrostyrene double bond is typically much faster, providing a secondary confirmation of the product.

Quantitative Comparison of TLC Characteristics

The following table summarizes the expected chromatographic and visualization data for both compounds, providing a clear comparative baseline for laboratory execution.

CompoundStructural FeatureExpected Rf (Hex:EtOAc 4:1)UV Activity (254 nm)2,4-DNPH StainKMnO

Stain
3,4-Difluorobenzaldehyde Carbonyl (H-bond acceptor)~0.45Strong QuenchingPositive (Yellow/Orange) Slow/Weak Positive
3,4-Difluoro-

-nitrostyrene
Nitroalkene (Conjugated)~0.65Strong QuenchingNegative (No Color) Fast Positive (Brown)

Step-by-Step Self-Validating TLC Protocol

To ensure scientific integrity, this protocol utilizes a dual-staining methodology to cross-verify the consumption of the starting material and the formation of the product.

Materials Required:

  • Silica gel 60 F254 TLC plates

  • Capillary spotters

  • Developing chamber with Hexanes/Ethyl Acetate (4:1 v/v)

  • UV Lamp (254 nm)

  • 2,4-DNPH Stain Solution (0.4 g 2,4-DNPH in 100 mL 2N HCl, with 1 mL ethanol)[3][6]

  • Heat gun

Workflow Steps:

  • Preparation: Draw a baseline 1 cm from the bottom of the TLC plate. Spot three lanes: (1) Pure 3,4-difluorobenzaldehyde reference, (2) Co-spot of reference and reaction mixture, (3) Reaction mixture.

  • Elution: Place the plate in the developing chamber containing the 4:1 Hexanes/Ethyl Acetate solvent system. Allow the solvent front to rise to 1 cm below the top edge.

  • Non-Destructive Visualization (UV): Remove the plate, let the solvent evaporate, and examine under 254 nm UV light. Lightly circle all UV-active spots with a pencil. You should observe the product spot running higher than the reference aldehyde.

  • Orthogonal Chemical Validation (Staining):

    • Dip the plate rapidly into the 2,4-DNPH stain.

    • Wipe the back of the plate and gently heat with a heat gun.

    • Observation: The lower spot (aldehyde) will immediately turn bright yellow/orange[5]. The upper spot (nitrostyrene) will remain uncolored or take on the faint background color of the stain.

TLC Decision Workflow Diagram

The following logical workflow illustrates the sequential decision-making process for identifying the components on the TLC plate based on the orthogonal visualization techniques.

TLC_Workflow Start Run TLC Plate (Hexane:EtOAc 4:1) UV Expose to UV 254 nm Start->UV Identify Mark UV-Active Spots UV->Identify Stain Apply 2,4-DNPH Stain Identify->Stain Decision Yellow/Orange Spot? Stain->Decision Aldehyde Starting Material (3,4-Difluorobenzaldehyde) Decision->Aldehyde  Yes (Carbonyl Present)   Nitrostyrene Product (3,4-Difluoro-beta-nitrostyrene) Decision->Nitrostyrene  No (Nitroalkene Present)  

Caption: Logical diagnostic workflow for distinguishing 3,4-difluorobenzaldehyde from its nitrostyrene product via TLC.

References

  • EPFL. "TLC Visualization Reagents". École Polytechnique Fédérale de Lausanne.[Link]

  • ResearchGate. "How can I detect the hydrocarbon products such as alcohol, ketone, etc.?". ResearchGate.[Link]

  • Delloyd's Lab-Tech Chemistry resource. "Preparation of TLC spray reagents".[Link]

  • RSC Education. "Brady's test for aldehydes and ketones". Royal Society of Chemistry.[Link]

  • ISISN. "Understanding the organic chemistry: a practical approach".[Link]

Sources

Safety Operating Guide

1,2-difluoro-4-[(E)-2-nitroethenyl]benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene Proper Disposal Procedures

Emergency Safety Card: Immediate Action

Parameter Critical Information
Primary Hazard Skin/Eye/Respiratory Irritant & Lachrymator. Potential sensitizer.[1][2]
Chemical Class Halogenated Nitroalkene (Michael Acceptor).[1]
Disposal Code Halogenated Organic Waste (Do NOT mix with general organic solvents).[1]
Incompatibility Strong Bases (induces polymerization), Oxidizers , Reducing Agents .[1]
Fire Hazard Combustible.[1] Emits Hydrofluoric Acid (HF) and Nitrogen Oxides (

) upon burning.[1]
Spill Action Evacuate area. Do not inhale dust.[2][3][4][5][6][7][8] Absorb with inert material (Vermiculite).[1]

Chemical Identity & Hazard Characterization

To dispose of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene (also known as 3,4-difluoro-


-nitrostyrene) safely, one must understand its reactive moieties.[1] This compound contains two distinct hazard vectors that dictate its waste stream:
  • The Fluorinated Ring: Upon incineration, the fluorine atoms liberate Hydrogen Fluoride (HF) gas. Standard municipal incinerators cannot handle this; it requires a facility equipped with alkaline flue gas scrubbers.

  • The Nitrovinyl Group: This is an electron-deficient alkene (Michael acceptor).[1] It is reactive toward nucleophiles (amines, thiols, hydroxide). Mixing this waste with strong bases (e.g., NaOH, KOH) in a waste container can trigger rapid, exothermic polymerization or decomposition, leading to container rupture.

Waste Stream Segregation Protocol

Core Directive: This material must be segregated into the Halogenated Organic Waste stream.

A. Solid Waste (Pure Compound)[1]
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Labeling: Must be clearly labeled "Solid Waste: Halogenated Organics - Toxic/Irritant."[1]

  • Stabilization: If the material is old or potentially unstable, wet it slightly with a high-boiling inert solvent (e.g., mineral oil) to reduce dust formation before bagging.

  • Packaging: Double-bag the primary container in a clear, chemically resistant plastic bag before placing it in the satellite accumulation drum.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream (e.g., Dichloromethane, Chloroform, Ethyl Acetate).

  • Prohibited Mixtures:

    • Do NOT mix with aqueous basic solutions (waste from workups using NaOH/NaHCO

      
      ).[1]
      
    • Do NOT mix with strong oxidizers (Peroxides, Nitric Acid).

  • pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 6-7). If the solution is basic, neutralize carefully with dilute acid (e.g., 1M HCl) before adding to the waste container to prevent runaway polymerization.

Detailed Disposal Workflow

The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent facility damage (via HF) or safety incidents (via polymerization).

DisposalWorkflow Start Waste Generation: 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene StateCheck Physical State? Start->StateCheck Solid Solid Residue/Powder StateCheck->Solid Liquid Solution/Mother Liquor StateCheck->Liquid Bagging Double Bag in HDPE/Glass Container Solid->Bagging pHCheck Check pH: Is it Basic (pH > 8)? Liquid->pHCheck StreamSelect Select Waste Stream: HALOGENATED ORGANIC Bagging->StreamSelect Neutralize Neutralize with dilute Acid (pH 6-7) pHCheck->Neutralize Yes (Risk of Polymerization) pHCheck->StreamSelect No (Safe) Neutralize->StreamSelect Labeling Label: 'Contains Fluorine & Nitroalkenes' (Alert for Incinerator) StreamSelect->Labeling FinalDest Final Disposal: High-Temp Incineration with HF Scrubbing Labeling->FinalDest

Figure 1: Decision logic for segregating fluorinated nitrostyrene waste to ensure safety and regulatory compliance.

Emergency Spill Response Procedures

If a spill occurs outside of a fume hood, immediate respiratory protection is required due to the lachrymatory nature of nitrostyrenes.

Step Action Scientific Rationale
1. Isolate Evacuate the immediate area (10-meter radius). Don PPE (Nitrile gloves, N95/P100 respirator, Goggles).Nitrostyrenes are potent mucous membrane irritants.
2.[1] Contain Cover spill with vermiculite or sand .[1] Do NOT use paper towels (combustible) or sawdust.[1]Inert absorbents prevent reaction. Combustibles increase fire load.
3. Clean Scoop absorbed material into a wide-mouth jar.[1] Wipe area with a soap/water solution, then acetone.[9]Removes hydrophobic residue.
4.[1] Dispose Label the debris jar as "Hazardous Waste: Toxic Solid (Halogenated)." Ensures spill debris is incinerated correctly.

Regulatory & Technical Justification

Why "Halogenated" Matters (RCRA Context)

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated solvents and organic compounds are often "F-listed" or require specific treatment standards.[1]

  • Mechanism: When 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene is incinerated, the C-F bonds break.[1]

    
    [1]
    
  • Consequence: The generation of Hydrogen Fluoride (HF) gas is highly corrosive to standard incineration boilers.

  • Solution: Designated halogenated waste streams are routed to incinerators with Caustic Scrubbers (using NaOH or Lime) to neutralize the HF before exhaust release [1, 2].

Thermal Stability Warning

While nitrostyrenes are generally stable at room temperature, they possess high energy potential due to the nitro group.

  • Protocol: Never distill this compound to dryness at high temperatures.

  • Disposal Implication: Do not place pure bulk material in "Sharps" or "Biohazard" bins where it might be autoclaved (heated under pressure), as this could lead to explosive decomposition [3].

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustion Guidance. Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] Available at: [Link][1][10]

  • PubChem. 1-fluoro-4-[(E)-2-nitroethenyl]benzene (Compound Summary). National Library of Medicine. Available at: [Link][1]

Sources

Personal protective equipment for handling 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1,2-Difluoro-4-[(E)-2-nitroethenyl]benzene

This document provides essential safety protocols and operational guidance for the handling and disposal of 1,2-difluoro-4-[(E)-2-nitroethenyl]benzene. As a specialized research chemical, its toxicological properties have not been fully investigated. Therefore, this guide is built upon a cautious interpretation of its chemical structure, drawing parallels to related compounds like nitrostyrenes and fluorinated nitroaromatics. The procedures outlined herein are designed to empower researchers to work safely by understanding the why behind each recommendation, fostering a proactive safety culture.

Hazard Assessment: A Molecule-First Approach

  • Nitrostyrene Moiety: This group is the primary driver of reactivity and acute toxicity. β-Nitrostyrenes are known irritants to the skin, eyes, and mucous membranes.[1][2] They are potent lachrymators (tear-inducing agents) and can cause respiratory irritation.[1][3][4] This class of compounds can be sensitive to heat, light, and pH changes, with a tendency to polymerize or decompose, sometimes exothermically.[5] They are incompatible with strong bases and oxidizing agents.[1][4]

  • Difluoro-nitroaromatic Core: The fluorinated benzene ring enhances the compound's electrophilicity and potential for skin absorption.[6][7] Upon combustion or decomposition, fluorinated organic compounds can release highly toxic and corrosive hydrogen fluoride (HF) gas in addition to nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[7] Compounds like 1,2-difluoro-4-nitrobenzene are classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[6][8][9]

Inferred Hazards Summary:

  • Acute Toxicity: Harmful or toxic by inhalation, ingestion, and skin absorption.

  • Irritation: Causes serious skin, eye, and respiratory tract irritation. Potent lachrymator.[1]

  • Sensitization: Potential for skin sensitization upon repeated contact.

  • Reactivity: Unstable when exposed to heat, UV light, strong bases, or strong acids, potentially leading to hazardous polymerization.[5]

  • Decomposition: Thermal decomposition may produce toxic gases including NOx and hydrogen fluoride.[7]

The Hierarchy of Controls: A Systematic Safety Framework

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety plan prioritizes engineering and administrative controls to minimize exposure risk.[10][11]

Diagram: Hierarchy of Controls

This diagram illustrates the preferred order of risk mitigation strategies, from most to least effective.

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective Elimination Elimination (Not applicable for specified research) Substitution Substitution (Use a less hazardous chemical) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safety measures.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, whether solid or in solution.[5] This protects against inhalation of dust or vapors and contains any potential splashes.[12] Work surfaces should be covered with disposable, plastic-backed absorbent paper to contain spills.[12] Emergency eyewash stations and safety showers must be accessible within 10 seconds of the work area.[8][13]

  • Administrative Controls: All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[10][14] Always work in a designated area and clearly label all containers with the chemical name and appropriate hazard warnings.[15][16] Minimize the quantity of material on hand to what is necessary for the immediate experiment. Do not work alone when handling this substance.[17]

Personal Protective Equipment (PPE): Your Final Defense

The correct selection and use of PPE are non-negotiable.[18] Given the compound's hazards, the following PPE is required for all handling procedures.

PPE ComponentSpecification & Rationale
Eye & Face Protection Chemical splash goggles are mandatory at all times.[19] For procedures with a higher risk of splashing (e.g., handling >1g, transfers, heating), a full-face shield must be worn in conjunction with goggles.[19] This is crucial due to the compound's lachrymatory and severe eye-irritant properties.[1][4]
Hand Protection Double-gloving is required. Use a heavier-duty, chemical-resistant outer glove over a standard disposable inner glove. Outer Glove: Butyl rubber or Viton® provides excellent resistance to aromatic solvents.[19] A heavy-gauge nitrile glove (>8 mil) can be used for shorter-duration tasks. Inner Glove: Standard nitrile examination gloves (4-6 mil).[12] Rationale: The difluoro-nitroaromatic structure suggests a high potential for skin absorption. Double gloving provides layered protection. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[20]
Body Protection A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. For larger-scale operations or when handling concentrates, a chemical-resistant apron should be worn over the lab coat.[21]
Foot Protection Closed-toe shoes made of a non-porous material are mandatory. Do not wear cloth or mesh-topped shoes in the laboratory.[21]
Respiratory Protection All work must be conducted in a chemical fume hood .[5][22] If engineering controls fail or for emergency spill response outside of a hood, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[23]

Operational & Disposal Plans: A Step-by-Step Guide

Adherence to established procedures is paramount for safety and experimental integrity.[15]

Workflow Diagram: Safe Handling Protocol

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SOP & Hazards B Verify Fume Hood Operation A->B C Don Required PPE B->C D Prepare Spill Kit C->D E Work Inside Fume Hood D->E F Weigh Solid on Bench Paper E->F G Perform Chemical Manipulation F->G H Seal All Containers G->H I Decontaminate Surfaces H->I J Segregate Waste I->J K Dispose of PPE J->K L Wash Hands Thoroughly K->L

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.